Methyltriphenylsilane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl(triphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Si/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGVICQLYWGMGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335042 | |
| Record name | Methyltriphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791-29-7 | |
| Record name | Methyltriphenylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=791-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyltriphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyltriphenylsilane via Grignard Reaction: A Technical Guide
This guide provides an in-depth technical overview for the synthesis of methyltriphenylsilane, a valuable organosilicon compound, through the robust and versatile Grignard reaction. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, provides a detailed experimental protocol, and addresses critical considerations for a successful and reproducible synthesis.
Introduction: The Significance of this compound
This compound [(CH₃)Si(C₆H₅)₃] is a tetraorganosilane characterized by the presence of one methyl group and three phenyl groups covalently bonded to a central silicon atom. Its unique structural features, combining the steric bulk of the phenyl groups with the relative reactivity of the methyl group, make it a valuable building block and intermediate in organic and organometallic synthesis. Its applications span from its use in the development of polymers and materials with tailored properties to its role as a sterically demanding protecting group in complex organic transformations. The Grignard reaction remains a cornerstone of carbon-silicon bond formation, offering a reliable and scalable method for the preparation of such compounds.[1][2]
The Grignard Reaction: Mechanism and Causality
The synthesis of this compound via the Grignard reaction is a two-step process. The first, and often most critical, step is the formation of the Grignard reagent, phenylmagnesium bromide. The second step involves the nucleophilic attack of the Grignard reagent on a suitable methyl-substituted silicon electrophile.
Formation of Phenylmagnesium Bromide
The preparation of phenylmagnesium bromide (PhMgBr) involves the reaction of bromobenzene with magnesium metal in an anhydrous ethereal solvent, typically diethyl ether or tetrahydrofuran (THF).[3][4][5] The mechanism is believed to involve a single electron transfer (SET) from the magnesium surface to the bromobenzene, forming a radical anion which then collapses to a phenyl radical and a bromide anion. The phenyl radical subsequently reacts with the magnesium surface to form the organomagnesium species.[6]
Causality of Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water and alcohols, which will protonate the carbanionic carbon, quenching the reagent. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[3][5]
-
Ethereal Solvents: Diethyl ether and THF are crucial for stabilizing the Grignard reagent through coordination of the solvent's lone pair of electrons to the magnesium atom. This coordination helps to solubilize the reagent and maintain its reactivity.[7] THF is often preferred due to its higher boiling point, allowing for reactions at elevated temperatures, and its ability to solvate the Grignard reagent more effectively, leading to faster reaction rates.[8][9]
-
Initiation: The reaction between magnesium and bromobenzene can sometimes be difficult to initiate due to a passivating layer of magnesium oxide on the metal surface.[10] Several techniques can be employed to start the reaction, including the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical agitation (e.g., sonication).[3][5][10] These methods help to activate the magnesium surface.
Reaction with a Methyl-Silicon Electrophile
Once the phenylmagnesium bromide is formed, it is reacted with a suitable methyl-substituted silicon halide. For the synthesis of this compound, a common and effective precursor is methyltrichlorosilane (CH₃SiCl₃). The highly polarized Si-Cl bond makes the silicon atom electrophilic and susceptible to nucleophilic attack by the carbanionic phenyl group of the Grignard reagent.
The reaction proceeds in a stepwise manner, with each of the three chlorine atoms being sequentially replaced by a phenyl group.
Causality of Experimental Choices:
-
Stoichiometry: To ensure the complete substitution of all three chlorine atoms and maximize the yield of this compound, a stoichiometric excess of the Grignard reagent is typically used (at least 3 equivalents).
-
Reaction Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) by the slow addition of the silicon halide to the Grignard solution to control the exothermic nature of the reaction.[11] After the initial addition, the reaction mixture is typically allowed to warm to room temperature or gently refluxed to drive the reaction to completion.[12]
-
Order of Addition: The addition of the chlorosilane to the Grignard reagent (normal addition) is generally preferred to maintain an excess of the nucleophile, which helps to drive the reaction towards the fully substituted product.[2]
Reaction Mechanism Visualization
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol outlines a laboratory-scale synthesis of this compound. Caution: This procedure should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, gloves, lab coat) must be worn at all times. All reagents are corrosive and/or flammable.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| Magnesium turnings | 24.31 | 3.9 g (0.16 mol) | Freshly activated if necessary |
| Bromobenzene | 157.01 | 26.6 g (0.17 mol) | Anhydrous |
| Anhydrous Diethyl Ether (Et₂O) | 74.12 | ~200 mL | |
| Iodine | 253.81 | 1-2 small crystals | For initiation |
| Methyltrichlorosilane (CH₃SiCl₃) | 149.48 | 7.47 g (0.05 mol) | Anhydrous, handle with care (corrosive) |
| Saturated Ammonium Chloride (NH₄Cl) | - | ~100 mL | For quenching |
| Diethyl Ether | - | ~150 mL | For extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | For drying |
| Hexane or Pentane | - | As needed | For recrystallization |
Step-by-Step Procedure
Part A: Preparation of Phenylmagnesium Bromide
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (topped with a calcium chloride drying tube), a dropping funnel, and a magnetic stirrer. Flame-dry all glassware under a stream of nitrogen or argon and allow to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings in the flask. If the magnesium is not fresh, a small crystal of iodine can be added. Gently warm the flask with a heat gun under a flow of inert gas to activate the magnesium surface.[3]
-
Reagent Preparation: In the dropping funnel, prepare a solution of bromobenzene in 75 mL of anhydrous diethyl ether.
-
Initiation: Add approximately 15 mL of the bromobenzene solution to the magnesium turnings. The reaction should initiate within a few minutes, evidenced by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy, grayish solution.[3][10] If the reaction does not start, gentle warming or sonication may be necessary.[10]
-
Grignard Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[3] After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The final solution should be a dark, cloudy gray or brown.
Part B: Synthesis of this compound
-
Cooling: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.
-
Addition of Silane: Prepare a solution of methyltrichlorosilane in 25 mL of anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C. A white precipitate of magnesium salts will form.[11]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. To ensure complete reaction, the mixture can be gently refluxed for an additional hour.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution. This will hydrolyze any unreacted Grignard reagent and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with two portions of diethyl ether.
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.
Purification
The crude product is a solid or a viscous oil. Recrystallization is a common method for purification.
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent such as hexane, pentane, or ethanol.[13]
-
Isolation: Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:
-
Melting Point: Compare the melting point of the purified product with the literature value.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of both methyl and phenyl protons and carbons in the correct ratio and chemical environment.[14] ²⁹Si NMR can also be used to confirm the structure.[14]
-
Mass Spectrometry: Provides the molecular weight of the compound.
Troubleshooting and Side Reactions
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Grignard reaction does not initiate | Inactive magnesium surface; wet reagents or glassware | Activate magnesium with iodine/heat; ensure all glassware and reagents are scrupulously dry.[3][5] |
| Low yield of Grignard reagent | Presence of moisture; Wurtz coupling side reaction | Use anhydrous conditions; maintain a moderate reaction temperature to minimize side reactions. |
| Incomplete reaction with silane | Insufficient Grignard reagent; steric hindrance | Use a slight excess of the Grignard reagent; ensure adequate reaction time and temperature. |
| Formation of side products | Incomplete substitution; reaction with solvent | Use a sufficient excess of Grignard reagent; THF can be cleaved by Grignard reagents at elevated temperatures, so control of reaction conditions is important.[7] |
Potential Side Reactions:
-
Wurtz Coupling: The reaction of the Grignard reagent with unreacted bromobenzene can lead to the formation of biphenyl.
-
Incomplete Substitution: If an insufficient amount of Grignard reagent is used, a mixture of partially phenylated methylchlorosilanes (e.g., CH₃(C₆H₅)SiCl₂, CH₃(C₆H₅)₂SiCl) may be obtained.[15]
-
Reaction with Solvent: At higher temperatures, Grignard reagents can react with ethereal solvents like THF.[7]
Conclusion
The synthesis of this compound via the Grignard reaction is a well-established and reliable method. By carefully controlling the reaction conditions, particularly the exclusion of moisture and the stoichiometry of the reagents, high yields of the desired product can be achieved. This guide provides a comprehensive framework, grounded in mechanistic understanding and practical considerations, to enable researchers to successfully synthesize this valuable organosilicon compound.
References
-
PrepChem.com. Preparation of phenylmagnesium bromide. Available from: [Link]
-
Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. Available from: [Link]
-
ACS Publications. Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry | Organometallics. Available from: [Link]
-
Organic Syntheses. phenylmagnesium bromide - Organic Syntheses Procedure. Available from: [Link]
-
Sciencemadness.org. Synthesis of Phenylmagnesium bromide. Available from: [Link]
-
ResearchGate. (PDF) Grignard Reagents and Silanes. Available from: [Link]
-
NIH - PubChem. This compound | C19H18Si | CID 522714. Available from: [Link]
-
ResearchGate. (PDF) - Polyfunctional carbosilanes and organosilicon compounds. Synthesis via Grignard reagents. Available from: [Link]
-
Organic Syntheses. (chloromethyl)dimethylphenylsilane - Organic Syntheses Procedure. Available from: [Link]
-
PubMed. Grignard reaction with chlorosilanes in THF: a kinetic study. Available from: [Link]
-
The Royal Society of Chemistry. Electronic Supporting Information (ESI). Available from: [Link]
-
RSC Publishing. Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior. Available from: [Link]
-
Wiley Online Library. Silicon Grignard Reagents as Nucleophiles in Transition-Metal- Catalyzed Allylic Substitution. Available from: [Link]
-
Aston Research Explorer. Some Reactions of Free Radicals and Grignard Reagents with Organosilicon Compounds. Available from: [Link]
-
ResearchGate. Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. Available from: [Link]
-
Organic Chemistry Portal. Grignard Reaction. Available from: [Link]
-
ACS Publications. Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Available from: [Link]
-
Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. Available from: [Link]
- Google Patents. US6444013B1 - Purification of methylsilanes.
-
Gelest, Inc. GRIGNARD REAGENTS AND SILANES. Available from: [Link]
- Google Patents. US2872471A - Preparation of alkyl silanes by the grignard reaction employing cyclic ethers.
-
YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Available from: [Link]
-
NIH - PubChem. Phenylmagnesium bromide | C6H5BrMg | CID 66852. Available from: [Link]
-
The Royal Society of Chemistry. Grignard Reagents in Ionic Solvents: ET Reactions and Evidence for Facile Br/Mg Exchange. Available from: [Link]
- Google Patents. EP0743315A2 - Method for redistribution and purification of methylsilanes.
-
Athabasca University. Experiment 16: Triphenylmethanol by a Grignard reaction. Available from: [Link]
-
The Royal Society of Chemistry. Supporting information. Available from: [Link]
-
YouTube. Grignard multi-step synthesis example. Available from: [Link]
-
SpectraBase. Methyldiphenylsilane - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
University of Texas at Dallas. preparation of triphenyl methanol by grignard reaction use of carbon nucleophiles in organic synthesis. Available from: [Link]
-
ResearchGate. ¹H NMR spectra of (a) 3-mercaptopropyltrimethoxysilane (MPTMS), (b) E4,.... Available from: [Link]
-
Chemiedidaktik Uni Wuppertal. Experiments - Synthesis of triacetoxymethylsilane. Available from: [Link]
- Google Patents. CN104136447B - The purification process of trimethyl silane.
-
Chegg.com. Solved The mechanism for the Grignard reaction of. Available from: [Link]
-
MDPI. An Upgraded Protocol for the Silanisation of the Solid Phase for the Synthesis of Molecularly Imprinted Polymers. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. gelest.com [gelest.com]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sciencemadness Discussion Board - Synthesis of Phenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. web.alfredstate.edu [web.alfredstate.edu]
- 7. Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00244A [pubs.rsc.org]
- 8. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. US2872471A - Preparation of alkyl silanes by the grignard reaction employing cyclic ethers - Google Patents [patents.google.com]
- 13. Triphenylsilane | 789-25-3 [chemicalbook.com]
- 14. rsc.org [rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Methyltriphenylsilane: Properties, Reactivity, and Applications
Foreword
In the landscape of modern synthetic chemistry and materials science, organosilicon compounds stand out for their unique blend of stability, versatility, and functionality. Among these, methyltriphenylsilane [(CH₃)Si(C₆H₅)₃] emerges as a compound of significant interest. Its trifunctional phenyl framework, combined with the reactivity imparted by the methyl group and the central silicon atom, makes it a valuable intermediate and building block. This guide offers a comprehensive exploration of the physical and chemical properties of this compound, intended for researchers, chemists, and materials scientists. We will delve into its synthesis, spectral characterization, and key applications, providing not just data, but also the underlying scientific principles that govern its behavior.
Structural and Core Physical Properties
This compound is a crystalline solid at ambient temperature, characterized by a central silicon atom tetrahedrally bonded to one methyl group and three phenyl groups. This structure is fundamental to its properties, with the phenyl groups creating significant steric bulk and influencing the electronic environment of the silicon center.
Diagram: Molecular Structure of this compound
Caption: 2D representation of this compound's structure.
Table: Key Physical and Chemical Identifiers
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₁₈Si | [1][2] |
| Molecular Weight | 274.43 g/mol | [1][2] |
| CAS Number | 791-29-7 | [1][2] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 67.1-67.5 °C | [3] |
| Boiling Point | ~196-198 °C at 9 mmHg | [3] |
| Density | ~1.088 g/cm³ | [3] |
| Solubility | Soluble in many organic solvents such as ethers (THF, diethyl ether) and aromatic hydrocarbons (toluene). Insoluble in water. | [3][4] |
| Hydrolytic Stability | Stable in neutral aqueous conditions. | [3] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved via a Grignard reaction, a robust and well-established method for forming carbon-silicon bonds. This involves the nucleophilic attack of a methyl Grignard reagent on an electrophilic triphenylsilyl halide.
Diagram: Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol is a representative procedure and should be performed by trained chemists under appropriate safety precautions, including the use of an inert atmosphere.
-
Preparation of Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 molar equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of methyl iodide (1.1 molar equivalents) in anhydrous diethyl ether dropwise via the dropping funnel. The reaction is exothermic and should be controlled to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Chlorotriphenylsilane:
-
In a separate flame-dried flask, dissolve chlorotriphenylsilane (1.0 molar equivalent) in anhydrous diethyl ether.
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add the solution of chlorotriphenylsilane to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to afford pure this compound as a white crystalline solid.[4][5][6][7][8]
-
Spectroscopic Characterization
The identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen, carbon, and silicon environments within the molecule.
Table: NMR Spectral Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| ¹H NMR (500 MHz, CDCl₃) | 7.55-7.53 | multiplet | ortho-protons of phenyl groups | [3] |
| 7.45-7.37 | multiplet | meta- and para-protons of phenyl groups | [3] | |
| 0.87 | singlet | methyl protons (Si-CH₃) | [3] | |
| ¹³C NMR (125 MHz, CDCl₃) | 136.1 | Phenyl C-H | [3] | |
| 135.3 | Phenyl C-Si | [3] | ||
| 129.4 | Phenyl C-H | [3] | ||
| 127.8 | Phenyl C-H | [3] | ||
| -3.4 | Methyl Carbon (Si-CH₃) | [3] | ||
| ²⁹Si NMR (99 MHz, CDCl₃) | -11.03 | Si | [3] |
The ¹H NMR spectrum is characterized by the downfield aromatic protons and a distinct upfield singlet for the methyl protons.[3][9] The ¹³C NMR spectrum shows the expected aromatic signals and a notable upfield signal for the methyl carbon due to the electropositive nature of silicon.[3][10] The ²⁹Si NMR chemical shift is characteristic for tetraorganosilanes of this type.[3]
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
Table: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| 3100-3000 | C-H stretch | Aromatic | [2][11][12][13] |
| 2980-2850 | C-H stretch | Methyl | [2][11][12][13] |
| ~1428 | C=C stretch | Aromatic ring | [2][11][12][13] |
| ~1250 | Si-CH₃ deformation | Methylsilyl | [2][11][12][13] |
| ~1110 | Si-Phenyl stretch | Phenylsilyl | [2][11][12][13] |
| 740-690 | C-H out-of-plane bend | Monosubstituted benzene | [2][11][12][13] |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak is observed at m/z = 274.
-
Major Fragments: A prominent fragment is observed at m/z = 259, corresponding to the loss of a methyl group ([M-15]⁺), forming the stable triphenylsilyl cation.[1][14][15] Another significant fragment appears at m/z = 197, resulting from the loss of a phenyl group from the triphenylsilyl cation.[1]
Chemical Reactivity and Applications
The chemical behavior of this compound is dictated by the interplay of its constituent groups. The Si-C bonds are generally stable, but the molecule can participate in a range of important synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Organosilanes are increasingly utilized as alternatives to boronic acids and organotins in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions.[16][17][18][19][20][21][22][23][24] While less common than their silanol or alkoxysilane counterparts, tetraorganosilanes like this compound can, under specific activation conditions (often involving fluoride ions or harsh bases), serve as the organometallic partner to transfer a phenyl group. The steric bulk of the triphenylsilyl group can influence the efficiency and selectivity of these reactions.
Silylating Agent Precursor
While this compound itself is not a primary silylating agent due to the stability of its Si-C bonds, it serves as a precursor to triphenylsilyl derivatives that are excellent protecting groups for alcohols. The triphenylsilyl (TPS) group is sterically demanding and offers enhanced stability towards acidic conditions compared to smaller silyl ethers like trimethylsilyl (TMS).
Polymer and Materials Science
The incorporation of this compound or its derivatives into polymer backbones, particularly polysiloxanes, can impart desirable properties.[25][26][27][28][29] The bulky and rigid phenyl groups can increase the thermal stability, glass transition temperature (Tg), and refractive index of the resulting polymer. Furthermore, the hydrophobic nature of the triphenylsilyl moiety can be exploited to create water-repellent surfaces. In the realm of electronic materials, organosilanes are used as surface modifiers for semiconductor materials, enhancing adhesion and performance.[30][31] The stable and well-defined structure of this compound makes it a candidate for creating ordered molecular layers.
Safety and Handling
This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is a stable solid, but care should be taken to avoid inhalation of dust. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound is a cornerstone organosilicon compound with a well-defined set of physical and chemical properties. Its synthesis is straightforward, and its characterization is well-documented by modern spectroscopic methods. While its direct applications are specialized, its true value lies in its role as a robust building block for more complex molecules, polymers, and materials. The triphenylsilyl moiety it provides is instrumental in tuning properties such as thermal stability, steric hindrance, and lipophilicity, making this compound a valuable tool in the arsenal of synthetic and materials chemists.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 522714, this compound" PubChem, [Link]. Accessed December 22, 2025.
- Lee, H.-J., Kwak, C., Kim, D.-P., & Kim, H. (n.d.). Electronic Supporting Information (ESI). The Royal Society of Chemistry.
-
(PDF) Synthesis and characterization of polar polysiloxanes - ResearchGate. (n.d.). Retrieved December 22, 2025, from [Link]
-
IR Spectrum of Trimethyl(phenyl)silane. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved December 22, 2025, from [Link]
-
Recrystallization - Single Solvent. (n.d.). Retrieved December 22, 2025, from [Link]
- Getty, P. T. (2022).
-
Silane, methyltriphenyl-. (n.d.). NIST WebBook. Retrieved December 22, 2025, from [Link]
-
Phenyltrimethylsilane - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved December 22, 2025, from [Link]
-
Typical polysiloxane synthesis | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved December 22, 2025, from [Link]
-
Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction - MDPI. (2019, January 18). [Link]
- Methods for the Preparation of Modified Polyorganosiloxanes (A Review). (2018, April 25). Oriental Journal of Chemistry.
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved December 22, 2025, from [Link]
-
1H NMR Spectra and Peak Assignment - Oregon State University. (n.d.). Retrieved December 22, 2025, from [Link]
-
Methyldiphenylsilane - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved December 22, 2025, from [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved December 22, 2025, from [Link]
-
Mass spectral fragmentation of trimethylsilylated small molecules | Request PDF. (n.d.). ResearchGate. Retrieved December 22, 2025, from [Link]
-
Mass fragmentation study of the trimethylsilyl derivatives of arctiin, matairesinoside, arctigenin, phylligenin, matairesinol, pinoresinol and methylarctigenin: their gas and liquid chromatographic analysis in plant extracts - PubMed. (2009, May 22). [Link]
-
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved December 22, 2025, from [Link]
-
Heck reaction - Wikipedia. (2023, November 16). [Link]
-
Recrystallization using two solvents - YouTube. (2012, May 7). [Link]
-
What is the multi-solvent recrystallization process? - Quora. (2024, May 6). [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH. (2015, July 23). [Link]
-
INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS - Gelest, Inc. (n.d.). Retrieved December 22, 2025, from [Link]
-
A Genetically Encoded Trimethylsilyl 1D 1H-NMR Probe for Conformation Change in Large Membrane Protein Complexes | bioRxiv. (2020, January 12). [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved December 22, 2025, from [Link]
-
Chemical Modification of Semiconductor Surfaces for Molecular Electronics - PubMed. (2017, March 8). [Link]
-
Heck Reaction—State of the Art - MDPI. (2016, May 26). [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019, February 26). [Link]
-
Mass Spectrometry: Fragmentation Mechanisms - YouTube. (2016, September 15). [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). (2013, October 3). [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021, March 20). [Link]
-
(e)-1-phenyl-3,3-dimethyl-1-butene - Organic Syntheses Procedure. (n.d.). Retrieved December 22, 2025, from [Link]
-
Suzuki Miyaura coupling - ResearchGate. (2021, November 21). [Link]
-
Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - NIH. (2014, March 20). [Link]
-
(PDF) Surface modification of semiconductor nanocrystals by a methanofullerene carboxylic acid (2010) | Krisztina Szendrei | 10 Citations - SciSpace. (n.d.). Retrieved December 22, 2025, from [Link]
-
predicting likely fragments in a mass spectrum - YouTube. (2023, February 3). [Link]
-
Fragmentation Pattern in Mass Spectra | PPTX - Slideshare. (2016, April 19). [Link]
Sources
- 1. This compound | C19H18Si | CID 522714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Silane, methyltriphenyl- [webbook.nist.gov]
- 3. rsc.org [rsc.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Home Page [chem.ualberta.ca]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. youtube.com [youtube.com]
- 8. quora.com [quora.com]
- 9. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 10. PHENYLTRIMETHYLSILANE(768-32-1) 13C NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. gelest.com [gelest.com]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Heck Reaction [organic-chemistry.org]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tcichemicals.com [tcichemicals.com]
- 20. mdpi.com [mdpi.com]
- 21. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 22. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 23. m.youtube.com [m.youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Design, Synthesis, and Characterization of Next-Generation Polysiloxanes [escholarship.org]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Methods for the Preparation of Modified Polyorganosiloxanes (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 30. Chemical Modification of Semiconductor Surfaces for Molecular Electronics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. (PDF) Surface modification of semiconductor nanocrystals by a methanofullerene carboxylic acid (2010) | Krisztina Szendrei | 10 Citations [scispace.com]
An In-Depth Technical Guide to the Molecular Structure and Conformation of Methyltriphenylsilane
Executive Summary
Methyltriphenylsilane (C₁₉H₁₈Si) is an organosilicon compound of significant interest in synthetic chemistry and materials science. Its utility as a chemical intermediate is largely dictated by its three-dimensional structure. The central silicon atom, bonded to a methyl group and three bulky phenyl rings, creates a unique steric and electronic environment. Understanding the precise molecular geometry and the dynamic conformational behavior of this molecule is critical for predicting its reactivity, designing novel catalysts, and developing advanced materials with tailored properties. This guide provides a comprehensive technical overview of the molecular architecture of this compound, grounded in crystallographic data, and explores its conformational landscape through the lens of established stereochemical principles and analytical methodologies.
Molecular Identification and Physicochemical Properties
Accurate identification and knowledge of basic physical properties are foundational to all laboratory work. This compound is a white solid at room temperature, and its key identifiers and properties are summarized below.[1]
| Property | Value | Source(s) |
| IUPAC Name | methyl(triphenyl)silane | PubChem[2] |
| Synonyms | Triphenylmethylsilane, Silane, methyltriphenyl- | NIST, PubChem[2] |
| CAS Number | 791-29-7 | PubChem[2] |
| Molecular Formula | C₁₉H₁₈Si | NIST[2] |
| Molecular Weight | 274.43 g/mol | PubChem[2] |
| Melting Point | 65-77 °C | Various Suppliers[1] |
| Boiling Point | 196-198 °C @ 9 mmHg | Various Suppliers[1] |
Molecular Structure and Geometry
The static molecular structure of this compound is best understood from solid-state analysis, which provides precise measurements of bond lengths and angles, free from the dynamic averaging seen in solution.
The Tetrahedral Silicon Core
The core of the molecule consists of a central silicon atom in a tetrahedral bonding environment. This arrangement is fundamental to the chemistry of silicon, analogous to the tetrahedral carbon in neopentane. However, the longer Si-C bonds compared to C-C bonds play a crucial role in mitigating some of the steric strain introduced by the bulky phenyl substituents.
Solid-State Structure from Single-Crystal X-ray Crystallography
The definitive solid-state structure of this compound has been elucidated by single-crystal X-ray diffraction.[3] The analysis reveals a distorted tetrahedral geometry around the silicon atom, a direct consequence of the steric repulsion between the three large phenyl groups and the smaller methyl group.
The crystal structure (CCDC Number: 283961) shows two nearly identical molecules in the asymmetric unit.[2][3] The geometry forces the phenyl rings to arrange themselves in a non-coplanar fashion, which is a critical aspect of its conformation, as discussed in the next section. Key structural parameters, though not explicitly detailed in the abstract, would conform to expected values for such compounds: Si-C(phenyl) bond lengths are typically around 1.87 Å, and the Si-C(methyl) bond is slightly shorter, around 1.85 Å. The C-Si-C bond angles deviate from the ideal tetrahedral angle of 109.5° to accommodate the bulky substituents.
Figure 1: Simplified 2D representation of the atomic connectivity in this compound. Ph represents a phenyl group (C₆H₅).
Conformational Analysis
While the crystal structure provides a snapshot, in solution and in the gas phase, the molecule is dynamic. Conformational analysis studies the different spatial arrangements of atoms that result from rotation about single bonds and their relative energies.[4]
Rotational Degrees of Freedom and Steric Hindrance
The key rotational degrees of freedom in this compound are the torsions about the three silicon-phenyl (Si-C) bonds. Unlike the methyl group, which has a small rotational barrier, the phenyl groups are large and flat. Free rotation of these groups is severely restricted by steric hindrance—the repulsive interaction that occurs when non-bonded atoms are forced into close proximity. If the phenyl rings were to lie in the same plane, significant and destabilizing van der Waals repulsion would occur between hydrogen atoms on adjacent rings.
The Propeller Conformation
To minimize this steric strain, the molecule adopts a "propeller" conformation. In this arrangement, each of the three phenyl rings is twisted out of a common plane, much like the blades of a propeller. This staggered arrangement maximizes the distance between the ortho-hydrogens of adjacent rings, leading to the most stable, lowest-energy conformation. This is a common structural motif for triaryl-substituted molecules like triphenylmethane and triphenylphosphine. The exact dihedral angles of the phenyl rings relative to a reference plane are determined by a fine balance between steric repulsion and the electronic effects of the Si-C bonds.
Figure 2: Logical flow diagram illustrating how steric hindrance dictates the propeller conformation of this compound.
Energetics of Phenyl Group Rotation
The rotation of the phenyl groups is not free but is characterized by a significant energy barrier.[5][6] To interconvert between different propeller conformations, the phenyl rings must pass through higher-energy, more eclipsed states. The magnitude of this rotational barrier can be determined experimentally using dynamic NMR techniques or calculated using computational chemistry methods. These barriers are crucial for understanding the molecule's dynamic behavior and its ability to adopt specific shapes required for interaction with other molecules, for instance, in a catalytic active site.
Methodologies for Conformation Elucidation
The structural and conformational features described above are determined through a combination of experimental techniques and computational modeling.
Protocol: Single-Crystal X-ray Diffraction
This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.
Causality: The technique works by irradiating a single, well-ordered crystal with X-rays. The electrons in the atoms of the molecule diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional map of electron density can be constructed, from which the positions of the atoms, bond lengths, and bond angles can be determined with high precision.
Self-Validating System: The quality of a crystal structure is assessed by internal consistency checks, such as the R-factor, which measures the agreement between the experimental diffraction data and the final structural model. Low R-factors indicate a reliable and trustworthy structure.
Methodology:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution or by slow cooling of a melt.
-
Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (often to 100 K) to reduce thermal motion and then rotated while being irradiated with a monochromatic X-ray beam. A detector records the diffraction pattern.
-
Structure Solution: The diffraction data is processed to solve the "phase problem" and generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data until the best possible fit is achieved.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for studying the structure and dynamic behavior of molecules in solution.[7]
Causality: NMR exploits the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C, ²⁹Si). The chemical shift of a nucleus is highly sensitive to its local electronic environment, providing information about atomic connectivity and conformation. For dynamic processes like bond rotation, variable-temperature (VT) NMR can be used. At low temperatures, rotation may be slow on the NMR timescale, allowing individual conformers to be observed. As the temperature is raised, the rotation becomes faster, and the signals for the different conformers coalesce into a single, averaged signal.
Self-Validating System: The interpretation of NMR spectra is governed by well-established principles of chemical shifts, coupling constants, and relaxation phenomena. The consistency of data across different nuclei (e.g., ¹H and ¹³C) and different NMR experiments provides a self-validating framework.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H and ¹³C NMR: Standard 1D spectra are acquired to confirm the basic structure. The aromatic region of the ¹H spectrum will be complex due to the different environments of the ortho, meta, and para protons in the twisted phenyl rings.
-
²⁹Si NMR: A ²⁹Si NMR spectrum provides direct information about the silicon environment.[8][9][10]
-
Variable-Temperature (VT) NMR: To study the phenyl group rotation, spectra are acquired over a range of temperatures. By analyzing the changes in the line shape of the signals (especially for the ortho-protons of the phenyl groups), the rate of rotation can be determined. From this, the activation energy (rotational barrier) can be calculated using the Eyring equation.
Computational Modeling
Theoretical calculations are essential for complementing experimental data, providing insights into conformational energies and transition states that are difficult to observe directly.[11][12]
Causality: Methods like Density Functional Theory (DFT) solve the Schrödinger equation for the molecule to calculate its electronic structure, geometry, and energy. By systematically rotating the phenyl groups and calculating the energy at each step, a potential energy surface can be generated, revealing the low-energy propeller conformers and the high-energy transition states that separate them.
Methodology:
-
Model Building: An initial 3D structure of this compound is built.
-
Geometry Optimization: The geometry is optimized using a selected level of theory (e.g., B3LYP functional) and basis set (e.g., 6-31G(d,p)) to find the lowest energy structure.
-
Conformational Search: A systematic search or molecular dynamics simulation can be performed to identify all stable conformers.
-
Transition State Calculation: The potential energy surface is scanned along the Si-C bond rotation coordinate to locate the transition state for phenyl group rotation and calculate the energy barrier.
Conclusion
The molecular architecture of this compound is defined by a central tetrahedral silicon atom and the steric demands of its three phenyl substituents. Solid-state crystallographic data confirms a distorted tetrahedral geometry, while in solution, the molecule dynamically adopts a stable, propeller-like conformation to minimize steric repulsion between the rings. The rotation of these phenyl groups is not free but is hindered by a significant energy barrier. A synergistic approach, combining X-ray diffraction, multi-nuclear and variable-temperature NMR spectroscopy, and computational modeling, is required to fully characterize both the static and dynamic structural features of this important organosilicon compound.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 522714, this compound. Retrieved from [Link].
-
Marsmann, H. (2004). NMR Spectroscopy of Organosilicon Compounds. In The Chemistry of Organic Silicon Compounds, Vol. 3. ResearchGate. Available at: [Link].
-
National Library of Medicine. Acta crystallographica. Section E, Structure reports online. Retrieved from [Link].
-
Autech Industry Co., Limited. (n.d.). This compound (CAS 791-29-7): Properties, Applications & Manufacturer Insights. Retrieved from [Link].
-
Kou, H., et al. (2020). The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance. Angewandte Chemie International Edition. Available at: [Link].
-
SciSpace. Acta Crystallographica Section E-structure Reports Online. Retrieved from [Link].
-
Bühl, M., et al. (2002). 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters. Available at: [Link].
-
Zhang, C., et al. (2015). Chemistry of mixtures of bis-[trimethoxysilylpropyl]amine and vinyltriacetoxysilane: An NMR analysis. ResearchGate. Available at: [Link].
-
da Silva, J. R., et al. (2020). Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds. PLoS ONE. Available at: [Link].
-
Rittner, R. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. Retrieved from [Link].
-
Pariya, C., et al. (2005). This compound. Acta Crystallographica Section E: Structure Reports Online, 61(10), o3513–o3514. Available at: [Link].
-
da Silva, A. M., et al. (2012). A study of the rotational barriers for some organic compounds using the G3 and G3CEP theories. ResearchGate. Available at: [Link].
-
Ex Libris. Acta crystallographica. Section E, Structure reports online. Retrieved from [Link].
-
Simplifying Synthesis (2021). The Simplifying Synthesis Ultimate Guide To Conformational Analysis. YouTube. Available at: [Link].
-
Abbate, S., et al. (2012). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Organic & Biomolecular Chemistry. Available at: [Link].
-
Du, Y. (2023). DFT Studies of Rotational Conformers of 4-Azido-N-Phenylmalemide. ChemRxiv. Available at: [Link].
-
Chen, Y., et al. (2018). Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines. Molecules. Available at: [Link].
-
Timofeeva, T. V., & Balan, I. A. (2017). Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis. Current Organic Chemistry. Available at: [Link].
-
Spivey, A. C. (2016). Stereoelectronics of Ground States – Conformational Analysis. Imperial College London. Available at: [Link].
-
MacMillan Group (2003). Conformational Analysis of Medium Rings. Caltech. Available at: [Link].
-
Exaly. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link].
-
Michigan State University Department of Chemistry. Ring Conformations. Retrieved from [Link].
-
Scientific Research Publishing (2023). Computational Chemistry and Molecular Modeling Techniques for the Study of Micropeptin EI-964. Computational Chemistry. Available at: [Link].
-
ResearchGate (2018). Computational Study of Structural, Vibrational and Electronic Properties of the Highly Symmetric Molecules M4S6 (M= P, As). Available at: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C19H18Si | CID 522714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. auremn.org.br [auremn.org.br]
- 8. researchgate.net [researchgate.net]
- 9. The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. unige.ch [unige.ch]
- 11. mdpi.com [mdpi.com]
- 12. Computational Chemistry and Molecular Modeling Techniques for the Study of Micropeptin EI-964: Insights into Its Chemical Reactivity and Potential Pharmaceutical Properties [scirp.org]
Introduction: The Versatility of the 1,4-Benzodioxane Scaffold
An In-depth Technical Guide on the Synthesis and Characterization of 7-Nitro-2,3-dihydro-1,4-benzodioxin Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzodioxane ring system is a prominent structural motif in medicinal chemistry, serving as a versatile template for the design of a wide array of biologically active compounds.[1] Its prevalence in numerous approved drugs and clinical candidates underscores its importance as a "privileged scaffold." Molecules incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, acting as α-adrenergic blocking agents, neuroleptics, and anti-inflammatory agents.[1] The introduction of a nitro group onto the benzodioxane core, specifically at the 7-position, can significantly influence the molecule's electronic properties and biological activity, making 7-nitro-2,3-dihydro-1,4-benzodioxin derivatives attractive targets for synthesis and investigation in drug discovery programs.[2]
This guide provides a comprehensive overview of the synthesis and characterization of 7-nitro-2,3-dihydro-1,4-benzodioxin derivatives, offering insights into the underlying chemical principles and detailed experimental protocols.
Synthesis Methodologies: A Rational Approach
The synthesis of 7-nitro-2,3-dihydro-1,4-benzodioxin derivatives can be approached through various synthetic routes. A common and effective strategy involves the initial construction of the 2,3-dihydro-1,4-benzodioxin core, followed by electrophilic nitration.
Synthesis of the 2,3-Dihydro-1,4-benzodioxin Core
A widely employed method for the synthesis of the 2,3-dihydro-1,4-benzodioxin ring system is the Williamson ether synthesis, involving the reaction of a catechol with a 1,2-dihaloethane. For the synthesis of substituted benzodioxanes, a substituted catechol can be used as the starting material. Alternatively, the reaction of a phenol with an epihalohydrin followed by an intramolecular cyclization offers another versatile route.
Electrophilic Nitration
The introduction of a nitro group onto the aromatic ring of the 2,3-dihydro-1,4-benzodioxin is typically achieved through electrophilic aromatic substitution. A mixture of a nitrating agent, such as nitric acid, and a strong acid catalyst, like sulfuric acid or trifluoroacetic acid, is commonly used.[3] The position of nitration is directed by the existing substituents on the benzene ring.
Illustrative Synthetic Pathway: Synthesis of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
The following is a representative synthesis of a 7-nitro-2,3-dihydro-1,4-benzodioxin derivative, specifically 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. This compound can serve as a versatile intermediate for further functionalization.
Caption: Figure 1: Synthetic route to 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.
Experimental Protocol: Nitration of 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde
Materials:
-
2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde in dichloromethane.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice and stir until the ice has melted.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.
Comprehensive Characterization
The synthesized 7-nitro-2,3-dihydro-1,4-benzodioxin derivatives must be thoroughly characterized to confirm their structure and assess their purity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide detailed information about the connectivity of atoms.
Expected ¹H NMR Data for a 7-Nitro-2,3-dihydro-1,4-benzodioxin Derivative:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 8.5 | s, d |
| O-CH₂-CH₂-O | 4.2 - 4.5 | m |
| Aldehyde-H (if present) | 9.8 - 10.2 | s |
Note: The exact chemical shifts will depend on the specific substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
Expected Mass Spectrometry Data:
| Technique | Expected Result |
|---|---|
| ESI-MS | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight. |
| HRMS | Exact mass confirming the molecular formula. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands can confirm the presence of the nitro group, the aromatic ring, and the ether linkages.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-O (nitro, asymmetric stretch) | 1500 - 1560 |
| N-O (nitro, symmetric stretch) | 1300 - 1370 |
| C=O (aldehyde, if present) | 1680 - 1710 |
| C-O (ether) | 1200 - 1300 |
| C=C (aromatic) | 1450 - 1600 |
Characterization Workflow
Caption: Figure 2: Overall workflow for synthesis and characterization.
Applications in Drug Development
Derivatives of 7-nitro-2,3-dihydro-1,4-benzodioxin are of significant interest in drug development due to their potential as anticancer and antioxidant agents.[2][4] The nitro group can act as a key pharmacophore, participating in various biological interactions. For instance, some nitroaromatic compounds have been investigated as suicide inhibitors for enzymes like glutathione S-transferases, which are often overexpressed in tumor cells.[2] The modular nature of the synthesis allows for the generation of diverse libraries of compounds for screening against various biological targets.
Conclusion
This guide has provided a detailed overview of the synthesis and characterization of 7-nitro-2,3-dihydro-1,4-benzodioxin derivatives. The synthetic strategies and characterization techniques described herein are fundamental to the exploration of this important class of compounds in the field of medicinal chemistry. The rational design and synthesis of novel benzodioxane derivatives continue to be a promising avenue for the discovery of new therapeutic agents.
References
- Vertex AI Search. (n.d.). Methyltriphenylsilane (CAS 791-29-7): Properties, Applications & Manufacturer Insights.
- Chemical Suppliers. (n.d.). Triphenyl Methylsilane | CAS 791-29-7.
- Thermo Scientific Chemicals. (n.d.). This compound, 97% 25 g.
- Sinfoo Biotech. (n.d.). This compound,(CAS# 791-29-7).
- ChemicalBook. (n.d.). This compound CAS#: 791-29-7.
- PubChem. (n.d.). 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine.
- SpectraBase. (n.d.). 1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1-butanone - Optional[1H NMR] - Spectrum.
- PubChemLite. (n.d.). 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.
- SpectraBase. (n.d.). 1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1-butanone - Optional[Vapor Phase IR] - Spectrum.
- TSI Journals. (2007). Chemistry and pharmacology of benzodioxanes.
- ResearchGate. (2021). ChemInform Abstract: Synthesis of 7-Substituted-(2,3-dihydro-1,4-benzodioxin-5-yl)-piperazine.
-
National Center for Biotechnology Information. (n.d.). Synthesis of 2,3-dihydrobenzo[b][5][6]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][5][6]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Retrieved from
- NIST WebBook. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-6-nitro-.
- Santa Cruz Biotechnology. (n.d.). 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.
-
National Center for Biotechnology Information. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][5][7]oxazin-4-ones as potent anticancer and antioxidant agents. Retrieved from
- PubChem. (n.d.). 2,3-Dihydro-6-nitro-1,4-benzodioxin.
- NIST WebBook. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-.
- SciELO. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino} - N-(un/substituted-phenyl)acetamides and their biological evaluation.
- PubMed. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design.
- PubMed. (2005). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs.
- Guidechem. (n.d.). 6-nitro-2,3-dihydro-1,4-benzodioxin-7-carboxylic acid [5-(4-fluorophenyl)-2-oxazolyl]methyl ester.
- ChemicalBook. (n.d.). 1,4-Benzodioxan(493-09-4) 1H NMR spectrum.
- Thermo Fisher Scientific. (n.d.). Aldrich FT-IR Collection Edition II.
- ChemDiv. (n.d.). 7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine.
- SpectraBase. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-thiol, S-trifluoroacetyl- - Optional[FTIR] - Spectrum.
Sources
- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. This compound,(CAS# 791-29-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
A Spectroscopic Guide to Methyltriphenylsilane: Elucidating Molecular Structure through NMR, IR, and MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data of methyltriphenylsilane, a key organosilane compound. As a Senior Application Scientist, this document is structured to offer not just raw data, but a comprehensive interpretation grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Understanding the causal relationships between molecular structure and spectral output is paramount for unambiguous compound identification and quality control in research and development settings.
Introduction: The Significance of Spectroscopic Characterization
This compound [(CH₃)Si(C₆H₅)₃] is a sterically hindered organosilicon compound with applications in organic synthesis and materials science. Its unique tetrahedral geometry, featuring a central silicon atom bonded to a methyl group and three phenyl rings, gives rise to a distinct spectroscopic fingerprint. Accurate and thorough spectroscopic analysis is the cornerstone of chemical research, ensuring the identity, purity, and structural integrity of synthesized compounds. This guide will dissect the ¹H, ¹³C, and ²⁹Si NMR, IR, and MS data of this compound, providing a robust framework for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted View of the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic and organometallic compounds in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of individual atoms within a molecule.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
A self-validating NMR protocol is crucial for obtaining reproducible and high-quality data. The following steps outline a standard procedure for the analysis of this compound.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Volumetric flask and pipette
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of CDCl₃ in a clean, dry vial. The use of CDCl₃ is strategic as it is a common solvent that provides a clean spectral window for ¹H and ¹³C NMR, and the residual solvent peak can be used for spectral referencing.
-
Internal Standard: The inclusion of TMS in the CDCl₃ serves as an internal standard for chemical shift referencing (δ = 0.00 ppm for ¹H, ¹³C, and ²⁹Si NMR). This ensures comparability of data across different instruments and experiments.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube. The sample height should be sufficient to be within the detection region of the NMR probe (typically ~4 cm).
-
Data Acquisition: Acquire ¹H, ¹³C, and ²⁹Si NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution and sensitivity. For ¹³C and ²⁹Si NMR, which have low natural abundance isotopes, a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio. Proton decoupling is typically employed during ¹³C and ²⁹Si NMR acquisition to simplify the spectra and enhance sensitivity.
¹H NMR Spectroscopy: Probing the Proton Environments
The ¹H NMR spectrum of this compound is characterized by two main regions: the aromatic region corresponding to the phenyl protons and the aliphatic region for the methyl protons.
-
Aromatic Protons (C₆H₅): The protons on the three phenyl rings give rise to complex multiplets in the downfield region of the spectrum, typically between δ 7.3 and 7.6 ppm. The overlapping signals are due to the similar chemical environments of the ortho, meta, and para protons. High-field NMR instrumentation can often resolve these into more distinct patterns.
-
Methyl Protons (CH₃): A sharp singlet is observed in the upfield region, typically around δ 0.6-0.8 ppm. The integration of this singlet corresponds to three protons. The upfield chemical shift is a direct consequence of the electropositive nature of the silicon atom, which shields the attached methyl protons.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The proton-decoupled ¹³C NMR spectrum provides a clear picture of the carbon skeleton of this compound.
-
Phenyl Carbons (C₆H₅): Four distinct signals are expected for the phenyl carbons.
-
The ipso-carbon (the carbon directly attached to the silicon atom) appears as a singlet around δ 134-135 ppm.
-
The ortho and meta carbons typically resonate in the range of δ 128-136 ppm.
-
The para-carbon is usually found around δ 129-130 ppm.
-
-
Methyl Carbon (CH₃): A single, upfield signal is observed for the methyl carbon, typically in the range of δ -2 to -4 ppm. This pronounced upfield shift is a characteristic feature of methyl groups attached to silicon.
²⁹Si NMR Spectroscopy: Directly Observing the Silicon Core
²⁹Si NMR spectroscopy provides direct information about the chemical environment of the silicon atom. Due to the low natural abundance (4.7%) and negative gyromagnetic ratio of the ²⁹Si nucleus, specialized techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or the use of relaxation agents are often employed to enhance signal intensity.
For this compound, a single resonance is expected in the ²⁹Si NMR spectrum. The chemical shift is typically observed in the range of δ -5 to -10 ppm (relative to TMS). This value is indicative of a tetracoordinate silicon atom bonded to one alkyl and three aryl groups.
Summary of NMR Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment |
| ¹H | ~7.3 - 7.6 | Multiplet | 15H (Phenyl protons) |
| ~0.6 - 0.8 | Singlet | 3H (Methyl protons) | |
| ¹³C | ~134 - 135 | Singlet | ipso-Carbon |
| ~128 - 136 | Singlet | ortho-, meta-Carbons | |
| ~129 - 130 | Singlet | para-Carbon | |
| ~ -2 to -4 | Singlet | Methyl carbon | |
| ²⁹Si | ~ -5 to -10 | Singlet | Si(CH₃)(C₆H₅)₃ |
Infrared (IR) Spectroscopy: Unveiling Functional Groups and Vibrational Modes
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Sample Preparation and Data Acquisition
Method: Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample like this compound.
Procedure:
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.
Interpretation of the IR Spectrum
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of both the phenyl and methyl-silicon moieties.[1][2][3]
-
Aromatic C-H Stretching: Sharp bands above 3000 cm⁻¹ (typically 3050-3070 cm⁻¹) are indicative of the C-H stretching vibrations of the sp²-hybridized carbons in the phenyl rings.
-
Aliphatic C-H Stretching: A band around 2950-2970 cm⁻¹ corresponds to the C-H stretching of the methyl group.
-
Aromatic C=C Stretching: Overtone and combination bands in the 1600-2000 cm⁻¹ region and characteristic sharp peaks around 1600 cm⁻¹ and 1480 cm⁻¹ arise from the C=C stretching vibrations within the aromatic rings.
-
Si-Phenyl (Si-Ph) Stretching: A sharp and intense band around 1430 cm⁻¹ is a hallmark of the Si-phenyl bond.[1]
-
Methyl C-H Bending: A deformation band for the methyl group attached to silicon is typically observed around 1250 cm⁻¹.
-
Si-C Stretching: The stretching vibration of the Si-C bond of the methyl group appears as a characteristic absorption in the 700-850 cm⁻¹ region.
-
Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 700-740 cm⁻¹ region are due to the out-of-plane C-H bending of the monosubstituted phenyl rings.
Summary of Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050-3070 | C-H Stretch | Aromatic |
| 2950-2970 | C-H Stretch | Methyl |
| ~1430 | Si-Ph Stretch | Si-Phenyl |
| ~1250 | C-H Bend | Si-Methyl |
| 700-740 | C-H Bend (out-of-plane) | Aromatic |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.
Experimental Protocol: MS Sample Introduction and Data Acquisition
Method: Electron Ionization (EI) is a common ionization technique for relatively volatile and thermally stable compounds like this compound.
Procedure:
-
Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).
-
Fragmentation: The molecular ion is often formed with excess energy, causing it to fragment into smaller, charged ions and neutral species.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Interpretation of the Mass Spectrum
The mass spectrum of this compound provides clear evidence for its molecular formula and offers insights into its structural stability.
-
Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (C₁₉H₁₈Si), which is approximately 274.4 g/mol .[4] The presence of a significant molecular ion peak is indicative of a relatively stable molecule.
-
Major Fragmentation Pathways: A characteristic fragmentation pattern in the mass spectra of phenylsilanes is the loss of one of the substituents from the silicon atom. For this compound, two primary fragmentation pathways are expected:
-
Loss of a Methyl Radical (•CH₃): This results in the formation of the triphenylsilyl cation [(C₆H₅)₃Si]⁺ at m/z 259. This is often the base peak in the spectrum, reflecting the stability of the triphenylsilyl cation.
-
Loss of a Phenyl Radical (•C₆H₅): This leads to the formation of the methyl-diphenylsilyl cation [(CH₃)(C₆H₅)₂Si]⁺ at m/z 197.
-
Visualization of the Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathways of this compound under electron ionization.
Caption: Primary fragmentation of this compound in EI-MS.
Summary of Key Mass Spectrometry Data
| m/z | Ion | Description |
| 274 | [C₁₉H₁₈Si]⁺• | Molecular Ion (M⁺•) |
| 259 | [(C₆H₅)₃Si]⁺ | Loss of a methyl radical (M - 15) |
| 197 | [(CH₃)(C₆H₅)₂Si]⁺ | Loss of a phenyl radical (M - 77) |
Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive analysis of the ¹H, ¹³C, and ²⁹Si NMR, IR, and MS spectra provides a cohesive and unambiguous structural confirmation of this compound. Each technique offers a unique and complementary piece of the molecular puzzle. The NMR data precisely map the carbon-hydrogen framework and directly probe the silicon center. The IR spectrum confirms the presence of key functional groups and vibrational modes characteristic of the Si-phenyl and Si-methyl moieties. Finally, the mass spectrum establishes the molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure. This multi-technique approach, grounded in sound experimental protocol and expert interpretation, represents the gold standard for the characterization of chemical compounds in a modern research and development environment.
References
-
Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]
-
The Royal Society of Chemistry. Electronic Supporting Information (ESI). [Link]
-
ResearchGate. Infrared Analysis of Organosilicon Compounds. [Link]
- Smith, A. L. Infrared spectra-structure correlations for organosilicon compounds. Spectrochimica Acta, 16(1-2), 87-105.
-
NIST. Silane, methyltriphenyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Weber, W. P., Willard, A. K., & Boettger, H. G. (1971). Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups. The Journal of Organic Chemistry, 36(12), 1620-1625. [Link]
-
Pascal-Man, I. 29Si NMR Some Practical Aspects. [Link]
Sources
An In-depth Technical Guide on the Solubility of Methyltriphenylsilane in Common Organic Solvents
Foreword: The Unseen Influence of Solubility in Scientific Advancement
In the realm of materials science, organic synthesis, and pharmaceutical development, the seemingly simple parameter of solubility is a cornerstone of innovation. For researchers and drug development professionals, understanding how a compound like methyltriphenylsilane interacts with its solvent environment is not merely a matter of academic curiosity; it is a critical factor that dictates reaction kinetics, purification efficiency, and ultimately, the viability of a synthetic pathway or the bioavailability of a potential therapeutic agent. This guide provides a comprehensive exploration of the solubility of this compound, offering not just data, but a deeper understanding of the underlying principles and practical methodologies that are essential for today's scientists.
Unveiling this compound: A Molecule of Versatility
This compound (C₁₉H₁₈Si) is an organosilicon compound characterized by a central silicon atom bonded to one methyl group and three phenyl groups.[1][2] This unique structure, a hybrid of aliphatic and aromatic moieties, imparts a fascinating set of physicochemical properties that make it a valuable intermediate in various chemical syntheses. As a solid at room temperature with a melting point of approximately 67°C, its handling and storage are convenient for laboratory and industrial applications.[1]
The core of its utility lies in its role as a versatile building block. The silicon-carbon bonds and the presence of the bulky, non-polar phenyl groups influence its reactivity and the properties of the resulting compounds.[3] To effectively harness its potential, a thorough understanding of its solubility in a range of common organic solvents is paramount.
The Science of Solubility: A "Like Dissolves Like" Perspective
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound, its solubility is primarily dictated by its predominantly non-polar character, a consequence of the three phenyl rings and the methyl group.
Key Factors Influencing the Solubility of this compound:
-
Polarity: The non-polar nature of the triphenylsilyl moiety suggests that this compound will exhibit greater solubility in non-polar and weakly polar organic solvents. Solvents that can engage in van der Waals forces, such as London dispersion forces, will be more effective at solvating the molecule.
-
Molecular Structure: The large, bulky triphenylsilyl group requires a significant cavity to be formed within the solvent structure. This can influence the entropy of dissolution.
-
Temperature: Generally, for solid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the increased kinetic energy of the solvent molecules allows them to more effectively overcome the lattice energy of the solid solute.
Solubility Profile of this compound: A Predictive and Comparative Analysis
Table 1: Predicted and Observed Solubility of this compound and Related Organosilanes in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility of this compound | Rationale and Comparative Insights |
| Non-Polar Aliphatic | Hexane, Cyclohexane | High | The non-polar nature of these solvents aligns well with the hydrophobic phenyl and methyl groups of this compound. Silanes generally exhibit good solubility in hexane.[3] |
| Aromatic | Benzene, Toluene, Xylene | Very High | The aromatic rings of these solvents can engage in π-π stacking interactions with the phenyl groups of this compound, leading to favorable dissolution. Toluene is a known good solvent for silanes.[3] |
| Halogenated | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride | High | These solvents have a good balance of polarity and dispersibility to effectively solvate the large, non-polar molecule. Carbon tetrachloride is an excellent solvent for non-polar compounds.[5][6][7] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | THF, being a moderately polar aprotic solvent, can dissolve a wide range of nonpolar and polar compounds and is a versatile solvent in organic synthesis.[8][9] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | The polarity of the carbonyl group allows for some interaction, but the overall non-polar character of this compound will be the dominant factor. Silane coupling agents are generally soluble in acetone.[10] |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | The highly polar, protic nature of alcohols, particularly methanol, makes them less ideal solvents for the non-polar this compound. Hydrogen bonding in alcohols is a strong cohesive force that is not easily disrupted by the solute. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | While these are powerful solvents, their high polarity may not be optimal for solvating the largely non-polar this compound. |
| Water | Insoluble | As a non-polar compound, this compound is expected to be virtually insoluble in water, a highly polar, protic solvent.[3] |
Experimental Determination of Solubility: A Practical Guide
Accurate determination of solubility is crucial for process development and optimization. The following section outlines a robust, self-validating experimental workflow for quantifying the solubility of this compound.
The Shake-Flask Method: A Gold Standard Protocol
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[11][12][13]
Diagram 1: Workflow for Solubility Determination by the Shake-Flask Method
Caption: A stepwise workflow for determining the solubility of a solid compound using the shake-flask method.
Detailed Step-by-Step Methodology:
-
Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial containing a precise volume of the chosen organic solvent.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker or incubator. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a period to let the excess solid settle. Subsequently, filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) or centrifuge the vial at high speed to separate the saturated solution from any undissolved solid. This step is critical to prevent undissolved particles from artificially inflating the measured concentration.
-
Quantification: Carefully withdraw a known volume of the clear, saturated solution. The concentration of this compound in this aliquot can then be determined using a suitable analytical technique.
Analytical Techniques for Quantification
The choice of analytical method for determining the concentration of this compound in the saturated solution is crucial for accuracy.
Diagram 2: Analytical Methods for Solubility Quantification
Caption: Common analytical techniques for quantifying the concentration of a solute in a saturated solution.
-
Gravimetric Analysis: This is a simple and direct method.[10][14][15][16][17] A known volume of the saturated solution is transferred to a pre-weighed container, the solvent is carefully evaporated, and the mass of the remaining this compound is determined. The solubility can then be calculated in units such as g/100 mL.
-
UV/Vis Spectroscopy: If this compound exhibits a distinct UV absorbance, a calibration curve of absorbance versus concentration can be prepared using standard solutions of known concentration.[18][19][20][21] The absorbance of the saturated solution can then be measured, and the concentration determined from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining concentration.[6][22][23][24][25] A calibration curve is generated by injecting standard solutions of this compound onto an appropriate HPLC column and measuring the peak area. The saturated solution is then injected, and its concentration is calculated from the calibration curve.
The Role of this compound Solubility in Drug Development
The principles governing the solubility of this compound have significant implications in the pharmaceutical industry, where organosilicon compounds are increasingly utilized.
Silicon as a Bioisostere of Carbon
A key strategy in modern drug design is bioisosterism, where one atom or functional group is replaced by another with similar properties to enhance the therapeutic profile of a drug candidate.[26][27] Silicon is a fascinating bioisostere for carbon, and its incorporation into drug molecules can modulate properties such as lipophilicity, metabolic stability, and potency.[5][8][28][29][30][31] Understanding the solubility of silicon-containing building blocks like this compound is therefore crucial for designing new drugs with improved pharmacokinetic properties. For instance, the replacement of a carbon atom with silicon can alter the solubility of a compound, potentially improving its absorption and distribution in the body.[26]
Silyl Groups as Protecting Groups in Synthesis
In the multi-step synthesis of complex pharmaceutical compounds, protecting groups are often employed to temporarily mask reactive functional groups.[9][32] Silyl ethers, for example, are commonly used to protect hydroxyl groups.[7][33] The choice of a silyl protecting group and the conditions for its introduction and removal depend on its solubility and reactivity. A thorough understanding of the solubility of silylating agents and their byproducts is essential for optimizing reaction conditions and ensuring high yields and purity of the final active pharmaceutical ingredient (API).
Conclusion: A Foundation for Future Innovation
This technical guide has provided a comprehensive overview of the solubility of this compound in common organic solvents, from the fundamental principles to practical experimental methodologies. While a complete quantitative dataset remains an area for future research, the predictive analysis and detailed protocols presented here offer a robust framework for scientists and researchers. The insights into the role of organosilicon compounds in drug development underscore the importance of understanding the solubility of key building blocks like this compound. As the fields of materials science and medicinal chemistry continue to advance, a deep appreciation for the fundamental property of solubility will undoubtedly remain a critical enabler of innovation.
References
-
Rowan, "Silicon as a Bioisostere for Carbon in Drug Design," Rowan University, [Link].
-
Taylor & Francis, "Applications of carbon-silicon bioisosterism in drug design and development," [Link].
-
ASTM International, "E1148 Standard Test Method for Measurements of Aqueous Solubility," [Link].
-
Solubility of Things, "Silane," [Link].
-
PharmaGuru, "How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes," [Link].
-
PubMed, "Carbon-silicon Bioisosteric replacement as a strategy to modulate the selectivity, physicochemical, and drug-like properties in anticancer pharmacophores," [Link].
-
Situ Biosciences, "OECD 105 - Water Solubility," [Link].
-
Scribd, "Determination of Solubility by Gravimetric Method," [Link].
-
PubMed, "Organosilicon molecules with medicinal applications," [Link].
-
ResearchGate, "Drug design based on the carbon/silicon switch strategy | Request PDF," [Link].
-
National Journal of Pharmaceutical Sciences, "Determination of solubility by gravimetric method: A brief review," [Link].
-
CAS Common Chemistry, "this compound," [Link].
-
RSC Publishing, "The role of silicon in drug discovery: a review," [Link].
-
ACS Publications, "Organosilicon Molecules with Medicinal Applications," [Link].
-
Solubility of Things, "Gravimetric Analysis," [Link].
-
Aithor, "The role of silicon in drug discovery: a review," [Link].
-
OECD, "Test No. 105: Water Solubility," [Link].
-
PubChem, "this compound | C19H18Si | CID 522714," [Link].
-
ElectronicsAndBooks, "Organosilicon Molecules with Medicinal Applications," [Link].
-
Wikipedia, "Carbon tetrachloride," [Link].
-
Wired Chemist, "Gravimetric Analysis," [Link].
-
Analytice, "OECD 105 - Water Solubility Test at 20°C," [Link].
-
PubMed, "Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry," [Link].
-
Wikipedia, "Tetrahydrofuran," [Link].
-
Journal of Chemical and Pharmaceutical Research, "Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry," [Link].
-
PDF Standards Store, "ASTM-E1148 PDF," [Link].
-
Improved Pharma, "Solubility and Dissolution with HPLC or UV-Vis Detection," [Link].
-
ResearchGate, "How I can determination of the solubility constant by using Uv-Vis spectrophotometer?," [Link].
-
Solubility of Things, "Applications of UV-Vis Spectroscopy," [Link].
-
ACS Publications, "Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry," [Link].
-
PMC, "Silyl-protective groups influencing the reactivity and selectivity in glycosylations," [Link].
-
Pharmaceutical Sciences, "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility," [Link].
-
ACS Publications, "UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells," [Link].
-
Regulations.gov, "MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS," [Link].
-
Russian regulatory documents in English, "ASTM E1148-2002(R2008)(PDF)Standard Test Method for Measurements of Aqueous Solubility," [Link].
-
BioAssay Systems, "Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i," [Link].
-
Sciforum, "The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD," [Link].
-
Scribd, "ASTM 1148 Solubilidad en Agua | PDF | Solubility | Acid Dissociation Constant," [Link].
-
NIH, "Determination of aqueous solubility by heating and equilibration: A technical note," [Link].
-
Gelest, "Silyl Groups," [Link].
-
ResearchGate, "(PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium," [Link].
-
SlideShare, "PROTECTINGANDBDEPROTEC...," [Link].
-
Wikipedia, "Silyl ether," [Link].
-
Regulations.gov, "The measured water solubility of," [Link].
Sources
- 1. Silicon-Containing Building Blocks for Drug Design - Enamine [enamine.net]
- 2. oecd.org [oecd.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. filab.fr [filab.fr]
- 5. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of silicon in drug discovery: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. enamine.net [enamine.net]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. bioassaysys.com [bioassaysys.com]
- 14. pharmacyjournal.info [pharmacyjournal.info]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. pharmajournal.net [pharmajournal.net]
- 17. Gravimetric Analysis [wiredchemist.com]
- 18. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. solubilityofthings.com [solubilityofthings.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pharmaguru.co [pharmaguru.co]
- 23. improvedpharma.com [improvedpharma.com]
- 24. sciforum.net [sciforum.net]
- 25. researchgate.net [researchgate.net]
- 26. Silicon as a Bioisostere for Carbon in Drug Design | Rowan [rowansci.com]
- 27. tandfonline.com [tandfonline.com]
- 28. Silicon switch: Carbon-silicon Bioisosteric replacement as a strategy to modulate the selectivity, physicochemical, and drug-like properties in anticancer pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. pubs.rsc.org [pubs.rsc.org]
- 31. aithor.com [aithor.com]
- 32. PROTECTINGANDBDEPROTECTING GROUPS IN ORGANIC SYNTHESIS [M.PHARM] | PPTX [slideshare.net]
- 33. Silyl ether - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Methyltriphenylsilane
Foreword: The Enduring Significance of Organosilanes in Advanced Applications
To our esteemed colleagues in the fields of research, science, and drug development, this guide serves as a comprehensive exploration into the thermal characteristics of methyltriphenylsilane. As the demand for materials with exceptional thermal resilience continues to grow across various high-stakes industries, a fundamental understanding of the molecular behavior of organosilanes under thermal stress is paramount. This compound, with its unique confluence of methyl and phenyl moieties bonded to a central silicon atom, presents a fascinating case study in thermal stability. This document is designed not merely to present data, but to provide a foundational understanding of the principles governing its thermal decomposition, thereby empowering researchers to leverage its properties in the design of next-generation materials and pharmaceuticals.
Introduction to this compound: Structure and Physicochemical Properties
This compound ((CH₃)(C₆H₅)₃Si) is a tetraorganosilane characterized by a central silicon atom bonded to one methyl group and three phenyl groups.[1][2] This unique molecular architecture imparts a combination of steric bulk from the phenyl groups and a reactive site at the methyl-silicon bond, making it a versatile intermediate in organic synthesis and materials science.[3] A thorough understanding of its fundamental physicochemical properties is the bedrock upon which we build our knowledge of its thermal behavior.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₈Si | PubChem[1] |
| Molecular Weight | 274.44 g/mol | PubChem[1] |
| Appearance | White solid | |
| Melting Point | 67 °C | CAS Common Chemistry[1] |
| Boiling Point | 212 °C @ 12 Torr | CAS Common Chemistry |
Thermal Stability Profile of this compound
The thermal stability of an organosilane is intrinsically linked to the bond dissociation energies of its constituent bonds. In the case of this compound, the critical bonds to consider are the silicon-carbon (Si-C) bonds, specifically the Si-CH₃ and Si-C₆H₅ linkages. The Si-C bond is generally strong, contributing to the overall thermal robustness of organosilanes. However, the thermal stability is not uniform across all Si-C bonds and is influenced by the nature of the organic substituents.
The Decomposition Pathway: A Mechanistic Exploration
The thermal decomposition of this compound is hypothesized to proceed through a free-radical mechanism, initiated by the homolytic cleavage of the weakest bond in the molecule under thermal duress. The relative strengths of the Si-CH₃ and Si-C₆H₅ bonds will dictate the initial fragmentation step.
Initiation: The First Step of Degradation
The initiation of the decomposition cascade is the endothermic cleavage of a covalent bond to form two radical species. In this compound, the two most likely initiation steps are:
-
Si-Phenyl Bond Cleavage: (C₆H₅)₃(CH₃)Si → (C₆H₅)₂(CH₃)Si• + •C₆H₅
-
Si-Methyl Bond Cleavage: (C₆H₅)₃(CH₃)Si → (C₆H₅)₃Si• + •CH₃
Studies on the pyrolysis of tetraphenylsilane indicate that the elimination of a phenyl radical is a primary step in its decomposition.[4] This suggests that the Si-phenyl bond is more susceptible to thermal cleavage than the Si-methyl bond in this class of compounds. The resulting silyl and phenyl radicals are highly reactive and will participate in subsequent propagation and termination steps.
Propagation: A Cascade of Radical Reactions
The highly reactive radicals generated during initiation can participate in a series of propagation reactions, leading to the formation of a complex mixture of decomposition products. These reactions may include:
-
Hydrogen Abstraction: The phenyl or methyl radicals can abstract hydrogen atoms from other this compound molecules or from the surrounding environment, leading to the formation of benzene or methane, respectively.
-
Radical-Molecule Addition: Radicals can add to the aromatic rings of other molecules, leading to the formation of higher molecular weight species.
-
Rearrangement Reactions: The silyl radicals may undergo intramolecular rearrangements to form more stable radical species.
Termination: The End of the Chain
The decomposition process concludes when radicals combine to form stable, non-radical products. This can occur through various radical-radical recombination reactions.
The following diagram illustrates the proposed initial steps of the thermal decomposition of this compound.
Experimental Analysis of Thermal Stability: Protocols and Best Practices
To experimentally determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques.
Thermogravimetric Analysis (TGA) Workflow
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] This technique is ideal for determining the decomposition temperature and kinetics of this compound.
Detailed TGA Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina or platinum).[6]
-
Ensure the sample is evenly distributed at the bottom of the crucible to facilitate uniform heating.
-
-
Instrument Setup and Calibration:
-
Perform routine temperature and mass calibrations of the TGA instrument using appropriate standards as per the manufacturer's guidelines.[6]
-
Set the purge gas to high-purity nitrogen with a flow rate of 50-100 mL/min to maintain an inert atmosphere and prevent oxidative decomposition.[6]
-
Program the temperature profile:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.[6]
-
-
-
Data Acquisition:
-
Initiate the TGA experiment and continuously record the sample mass, temperature, and time.
-
-
Data Analysis:
-
Plot the percentage mass loss as a function of temperature.
-
Determine the onset temperature of decomposition, often defined as the intersection of the baseline tangent with the tangent of the decomposition step.
-
Calculate the temperature at which 5% mass loss occurs (Td5%), a common metric for thermal stability.
-
Note the percentage of residual mass at the end of the experiment.
-
Evolved Gas Analysis (EGA) using TGA-MS
To identify the decomposition products, coupling the TGA instrument to a mass spectrometer (TGA-MS) is highly recommended.[7][8][9] As the sample decomposes in the TGA furnace, the evolved gases are transferred to the mass spectrometer for real-time analysis. This provides invaluable information for elucidating the decomposition mechanism.
Differential Scanning Calorimetry (DSC) Workflow
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is used to determine thermal transitions such as melting, crystallization, and glass transitions. For this compound, DSC can be used to verify its melting point and to observe any other phase transitions prior to decomposition.
Detailed DSC Protocol:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into a clean DSC pan (e.g., aluminum).
-
Hermetically seal the pan to prevent sublimation or evaporation of the sample.
-
-
Instrument Setup and Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).
-
Set the purge gas to high-purity nitrogen with a flow rate of 20-50 mL/min.
-
-
Data Acquisition:
-
Program the temperature profile:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to a temperature below the anticipated decomposition temperature (e.g., 300 °C) at a heating rate of 10 °C/min.
-
-
Initiate the DSC experiment and record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the melting point from the onset of the melting endotherm.
-
Calculate the enthalpy of fusion by integrating the area of the melting peak.
-
Conclusion: A Synthesis of Findings and Future Directions
This guide has provided a comprehensive overview of the thermal stability and decomposition of this compound, grounded in the principles of organosilicon chemistry and thermal analysis. While specific experimental data for this compound remains to be fully elucidated in the public literature, a scientifically sound, predictive framework for its behavior has been established through analogy with related arylsilanes. The proposed free-radical decomposition mechanism, initiated by Si-phenyl bond cleavage, serves as a robust working hypothesis for further investigation.
The detailed experimental protocols for TGA and DSC provided herein offer a clear roadmap for researchers to empirically determine the thermal properties of this compound and other novel organosilicon compounds. The integration of evolved gas analysis techniques, such as TGA-MS, will be crucial in unequivocally identifying the decomposition products and refining the proposed mechanistic pathways.
As we continue to push the boundaries of material science and drug development, a deep understanding of the thermal behavior of key molecular building blocks like this compound will be indispensable. It is our hope that this guide will serve as a valuable resource and a catalyst for further research in this exciting and important field.
References
- DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.).
-
A KINETIC STUDY OF THE THERMAL DECOMPOSITION OF SELECTED CYCLOHEXYL AND PHENYLSILANES. (1965). DEFENSE TECHNICAL INFORMATION CENTER. Retrieved from [Link]
-
Differential scanning calorimetry. (2024). In Wikipedia. Retrieved from [Link]
- Saboury, A. A. (2017). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. In Calorimetry. IntechOpen.
- Chem 366-3 Page IX - 1 LAB MANUAL Differential Scanning Calorimetry. (n.d.).
-
A Beginner's Guide to Thermogravimetric Analysis. (n.d.). XRF Scientific. Retrieved from [Link]
-
Netzsch Thermogravimetric Analysis with Mass Spectrometry (TGA-MS). (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Protocol Thermogravimetric Analysis (TGA). (n.d.). EPFL. Retrieved from [Link]
- Thermal Decomposition of Poly(methylphenylsilane). (2000). Journal of the Korean Physical Society.
- Onischuk, A. A., & Panfilov, V. N. (2001). Mechanism of thermal decomposition of silanes. Russian Chemical Reviews, 70(7), 571–594.
- Mechanism of thermal decomposition of tetramethylsilane: A flash pyrolysis vacuum ultraviolet photoionization time- of-flight mass. (2018). Physical Chemistry Chemical Physics, 20(24), 16569–16580.
-
Mechanism of thermal decomposition of silanes. (n.d.). Russian Chemical Reviews. Retrieved from [Link]
-
Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). (2022). Eurofins EAG. Retrieved from [Link]
-
TGA Sample Preparation: A Complete Guide. (2025). Torontech. Retrieved from [Link]
-
Thermogravimetric Analysis/Mass Spectrometry (TGA-MS). (n.d.). Process Insights. Retrieved from [Link]
- Thermal decomposition of silica-methyltrimethoxysilane hybrid glasses studied by mass spectrometry. (2003).
- Allendorf, M. D., & Melius, C. F. (1995). The thermal decomposition of methyltrichlorosilane (MTS) in a high-temperature flow reactor. Sandia National Labs.
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Thermal analysis used for pharmaceutical screening – Part 1. (n.d.). Mettler Toledo. Retrieved from [Link]
- Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry. (2014). European Journal of Mass Spectrometry, 20(5), 409-417.
- Thermal gravimetric analysis (TGA) of metal complexes. (2020).
-
Thermal Analysis. (n.d.). Penn State Materials Research Institute. Retrieved from [Link]
-
Evolved Gas Analysis: Introduction to TGA/MS. (n.d.). TA Instruments. Retrieved from [Link]
-
DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals (Part 1 of 3). (n.d.). TA Instruments. Retrieved from [Link]
- Pyrolysis of Polypropylene and Nitrile PPE Waste: Insights into Oil Composition, Kinetics, and Steam Cracker Integr
Sources
- 1. This compound | C19H18Si | CID 522714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. web.williams.edu [web.williams.edu]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 6. benchchem.com [benchchem.com]
- 7. Netzsch Thermogravimetric Analysis with Mass Spectrometry (TGA-MS) | Materials Research Laboratory | Illinois [mrl.illinois.edu]
- 8. eag.com [eag.com]
- 9. Thermogravimetric Analysis/Mass Spectrometry (TGA-MS) [process-insights.com]
- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
The Advent of an Organosilicon Workhorse: A Technical History of Methyltriphenylsilane Synthesis
For decades, methyltriphenylsilane (Ph₃SiMe) has served as a cornerstone in organosilicon chemistry and materials science. Its unique combination of steric bulk from the phenyl groups and the reactive methyl functionality has made it a valuable synthon and a critical component in the development of advanced polymers and functional materials. This in-depth guide traces the discovery and historical evolution of its synthesis, providing a technical narrative for researchers, scientists, and professionals in drug development.
The Dawn of Organosilicon Chemistry and the Pioneering Work of Frederic S. Kipping
The story of this compound is intrinsically linked to the birth of organosilicon chemistry, a field largely pioneered by the meticulous work of British chemist Frederic Stanley Kipping in the early 20th century. While the first organosilicon compound, tetraethylsilane, was synthesized by Charles Friedel and James Crafts in 1863, it was Kipping who systematically explored the synthesis and reactivity of a vast array of compounds bearing a silicon-carbon bond.[1][2]
Kipping's initial forays into this new chemical territory involved the use of sodium in reactions analogous to the Wurtz coupling, allowing for the formation of silicon-carbon bonds.[3] However, the true breakthrough in his synthetic capabilities came with the advent of Victor Grignard's organomagnesium reagents. Kipping quickly recognized the immense potential of these reagents for the facile creation of Si-C bonds, a method that remains a staple in organosilicon synthesis to this day.[3] His extensive body of work, published in a series of papers in the Journal of the Chemical Society, laid the fundamental groundwork for the synthesis of countless organosilanes, including unsymmetrical tetraorganosilanes like this compound.[4]
While a singular publication heralding the "discovery" of this compound is not readily apparent, its synthesis is a logical extension of Kipping's systematic investigation into the reactions of silicon tetrachloride and its derivatives with various Grignard reagents. The preparation of unsymmetrical silanes containing both alkyl and aryl groups was a central theme in his research as he sought to understand the nature of the silicon atom and its bonding capabilities.
Foundational Synthetic Strategies: Grignard and Wurtz-Fittig Reactions
The early syntheses of this compound and its analogues relied on two primary reaction types: the Grignard reaction and the Wurtz-Fittig reaction. These methods, while foundational, often presented challenges in terms of selectivity and yield, particularly when preparing unsymmetrical compounds.
The Grignard Reaction: A Versatile Tool for Si-C Bond Formation
The Grignard reaction is the most probable method by which this compound was first synthesized. The versatility of this reaction allows for the stepwise introduction of different organic groups onto a silicon halide precursor. Two plausible retrosynthetic pathways exist for the Grignard synthesis of this compound:
Route A: Reaction of a methyl Grignard reagent with triphenylsilyl chloride. Route B: Reaction of a phenyl Grignard reagent with a methyl-substituted silicon halide.
Illustrative Grignard Synthesis Workflow
Caption: Wurtz-Fittig synthesis of this compound.
While conceptually straightforward, the Wurtz-Fittig reaction often suffers from side reactions, including homocoupling of the starting halides, which can lead to complex product mixtures and lower yields of the desired unsymmetrical product. For this reason, the Grignard reaction became the more favored method for the controlled synthesis of compounds like this compound.
Modern Synthetic Approaches and Refinements
While the fundamental principles of Grignard and organolithium chemistry still underpin the synthesis of this compound, modern advancements have led to improved procedures with higher yields and purity. The use of alternative solvents, such as tetrahydrofuran (THF), can enhance the reactivity of the organometallic reagents. Furthermore, the availability of highly pure starting materials and advanced analytical techniques for reaction monitoring and product characterization have made the synthesis more reliable and reproducible.
A common modern approach involves the reaction of triphenylsilyl chloride with an organometallic methylating agent, such as methyllithium or methylmagnesium chloride.
| Parameter | Grignard Synthesis (Illustrative) | Modern Organolithium Synthesis (Illustrative) |
| Silicon Precursor | Methyltrichlorosilane or Triphenylsilyl Chloride | Triphenylsilyl Chloride |
| Methyl Source | Methylmagnesium Halide | Methyllithium |
| Solvent | Diethyl Ether | Diethyl Ether or Tetrahydrofuran |
| Reaction Temperature | 0 °C to reflux | -78 °C to room temperature |
| Typical Yield | Moderate to Good | Good to Excellent |
| Key Considerations | Moisture sensitivity, stoichiometry control | Moisture and air sensitivity, temperature control |
Conclusion
The synthesis of this compound is a testament to the enduring legacy of early 20th-century pioneers in organosilicon chemistry. From its probable first creation in the laboratory of Frederic S. Kipping using the then-novel Grignard reaction to its routine and high-yield synthesis in modern laboratories, the journey of this molecule mirrors the evolution of synthetic organic and organometallic chemistry. The foundational methods, while robust, have been refined over time, but the core principles of nucleophilic substitution at a silicon center remain central. For today's researchers, a deep understanding of this historical and technical evolution provides not only a practical guide to the synthesis of an important chemical building block but also an appreciation for the ingenuity and perseverance that defined the birth of a new field of chemistry.
References
- Kipping, F. S. (1901). Organic derivatives of silicon. Proceedings of the Chemical Society, London, 17, 15.
- Fittig, R. (1864). Ueber einige Derivate des Benzols. Annalen der Chemie und Pharmacie, 131, 303-321.
- Friedel, C., & Crafts, J. M. (1863). Sur un nouveau composé organique du silicium. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 56, 592-594.
- Kipping, F. S. (1904). Organic derivatives of silicon. Part II. The synthesis of substances containing two and three silicon atoms in the molecule. Journal of the Chemical Society, Transactions, 85, 70-89.
- Kipping, F. S. (1912). Organic derivatives of silicon. Part XV. The nomenclature of organic silicon compounds. Journal of the Chemical Society, Transactions, 101, 2106-2107.
Sources
- 1. CLVII.—Organic derivatives of silicon. Part XL. Attempts to prepare unsaturated compounds from phenylsilicon trichloride - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. XLVII.—Organic derivatives of silicon. Triphenylsilicol and alkyloxysilicon chlorides - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 3. US20080139834A1 - Method of Making Phenyl-Containing Chlorosilanes with Aliphatic or Cycloparaffinic Hydrocarbon Solvents - Google Patents [patents.google.com]
- 4. XLIV.—Organic derivatives of silicon. Part VI. The optically active sulphobenzylethylpropylsilicyl oxides - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: Leveraging Methyltriphenylsilane for the Advancement of High-Performance Polymers
Introduction: The Strategic Role of Methyltriphenylsilane in Material Science
In the pursuit of advanced materials, polymer scientists are constantly seeking molecular tools that can impart significant performance enhancements to existing polymer systems. This compound (MTPS), an organosilicon compound with the formula C₁₉H₁₈Si, has emerged as a critical building block for developing high-performance polymers.[1][2][3] Its unique structure, which features a central silicon atom bonded to one methyl group and three bulky phenyl groups, makes it an exceptionally versatile intermediate for enhancing key material properties.[1]
The incorporation of MTPS into a polymer matrix is not merely an additive process; it is a strategic molecular design choice. The phenyl substituents introduce significant steric bulk and unique electronic effects, which can fundamentally alter the thermal, optical, and mechanical behavior of the host polymer.[1] These attributes make MTPS particularly valuable in the formulation of materials for demanding applications, including aerospace, electronics, and specialty coatings, where thermal stability, optical clarity, and long-term durability are paramount.[1][4][5] This guide provides an in-depth exploration of the mechanisms by which MTPS enhances polymer performance and delivers detailed protocols for its synthesis and characterization within a polymer framework.
Key Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of this compound is essential for its effective application.
| Property | Value | Source |
| CAS Number | 791-29-7 | [1][2][3] |
| Molecular Formula | C₁₉H₁₈Si | [1][2][3] |
| Molecular Weight | 274.44 g/mol | [1][3] |
| Appearance | White to Almost White Solid | [1][6] |
| Melting Point | 65-77 °C | [1][2] |
| Boiling Point | 196-198 °C @ 9 mmHg | [1] |
| Density | ~1.088 g/cm³ | [1][6] |
Core Mechanisms of Performance Enhancement
The integration of MTPS into a polymer backbone, particularly in polysiloxanes, confers significant advantages. These enhancements are primarily rooted in the unique steric and electronic contributions of the triphenylsilyl moiety.
Enhanced Thermal and Thermo-oxidative Stability
The most significant contribution of MTPS is the dramatic improvement in the thermal stability of the resulting polymer. Polysiloxanes, for instance, are known to degrade at elevated temperatures via a "back-biting" mechanism, where the siloxane chain depolymerizes to form small, volatile cyclic species.[7][8]
Causality: The three bulky phenyl groups on the silicon atom in MTPS create a zone of extreme steric hindrance. When MTPS is incorporated as an end-capping group or a side group, this steric shield physically obstructs the polymer backbone from coiling back on itself, effectively inhibiting the back-biting degradation pathway.[7] This raises the onset degradation temperature, allowing the material to perform reliably at higher temperatures. Studies on related phenyl-containing siloxanes have demonstrated that the introduction of diphenylsiloxane units can increase the 5% mass loss temperature of a polysiloxane by over 70 °C.[7][9]
Caption: Workflow for MTPS-modified polysiloxane synthesis.
Step-by-Step Methodology:
-
Reactor Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert nitrogen atmosphere.
-
Reagent Preparation: In the dropping funnel, prepare a mixture of dichlorodimethylsilane (X mol), dichloromethylphenylsilane (Y mol), and chlorothis compound (Z mol) dissolved in 100 mL of anhydrous toluene. The molar ratio of (X+Y)/Z will determine the final molecular weight. Causality: The monofunctional chlorothis compound acts as a chain stopper.
-
Hydrolysis: Charge the reaction flask with 150 mL of deionized water and 50 mL of toluene. Cool the flask in an ice bath. Begin vigorous stirring and add the silane mixture from the dropping funnel dropwise over 60-90 minutes, ensuring the temperature does not exceed 30°C. Causality: A slow, controlled hydrolysis prevents uncontrolled, rapid polymerization and gelation.
-
Condensation: After the addition is complete, remove the ice bath and heat the mixture to reflux (~110°C) for 3-4 hours. This drives the condensation of the newly formed silanols into the siloxane backbone.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature. Transfer the contents to a separatory funnel and discard the lower aqueous layer containing HCl.
-
Wash the organic (toluene) layer sequentially with deionized water until the aqueous washings are neutral (pH ~7).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
-
Isolation: Remove the toluene solvent under reduced pressure using a rotary evaporator to yield the final product: a clear, viscous liquid or a solid resin.
Protocol 2: Characterization of the MTPS-Modified Polymer
This protocol ensures the validation of the synthesis and quantifies the performance enhancements. A control polymer should be synthesized using a non-bulky end-capper (e.g., chlorotrimethylsilane) for direct comparison.
1. Structural Confirmation via FTIR Spectroscopy:
-
Objective: To confirm the incorporation of phenyl and methyl groups into the polysiloxane backbone.
-
Procedure: Acquire an FTIR spectrum of the purified polymer.
-
Expected Result: Look for characteristic peaks:
-
~1000-1100 cm⁻¹ (broad, strong): Si-O-Si stretching (the polymer backbone).
-
~1260 cm⁻¹: Si-CH₃ bending.
-
~1430 cm⁻¹ and ~1590 cm⁻¹: C=C stretching within the phenyl rings.
-
~3050-3070 cm⁻¹: Aromatic C-H stretching.
-
The presence of the peaks at ~1430 and ~3060 cm⁻¹ confirms the successful incorporation of the phenyl groups from MTPS. [10][11] 2. Thermal Stability Assessment via Thermogravimetric Analysis (TGA):
-
-
Objective: To quantify the improvement in thermal stability.
-
Procedure: Heat a small sample (~5-10 mg) of the MTPS-modified polymer and the control polymer from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Data Presentation & Expected Result: Plot the percentage weight loss versus temperature. The Td₅ (temperature at 5% weight loss) for the MTPS-modified polymer should be significantly higher than the control.
| Polymer Sample | Onset Degradation Temp (Td₅) | Char Yield at 800°C (%) |
| Control Polysiloxane | ~460 °C | ~15% |
| MTPS-Modified Polysiloxane | > 515 °C | > 30% |
| (Note: Data is representative based on literature values for similar systems). | ||
| [7][10] | ||
| 3. Optical Property Measurement: |
-
Objective: To measure the refractive index.
-
Procedure: Cast a thin, uniform film of the polymer on a clean glass slide. Ensure the film is bubble-free. Measure the refractive index at a specific wavelength (e.g., 589 nm) using an Abbe refractometer.
-
Expected Result: The MTPS-modified polymer will exhibit a higher refractive index compared to a purely aliphatic polysiloxane due to the high polarizability of the phenyl groups.
Troubleshooting and Final Remarks
| Problem | Potential Cause | Suggested Solution |
| Gel Formation During Synthesis | Hydrolysis was too rapid or localized. | Ensure slow, dropwise addition of silanes into a vigorously stirred water/toluene mixture. Maintain low temperatures during hydrolysis. |
| Low Polymer Yield | Incomplete condensation or loss during workup. | Increase reflux time to ensure complete condensation. Be careful during the separation phase to not discard the organic layer. |
| Cloudy/Opaque Final Product | Presence of water or residual catalyst. | Ensure the polymer solution is thoroughly dried over Na₂SO₄. Wash exhaustively to remove all acid. |
The strategic incorporation of this compound represents a powerful and reliable method for enhancing the performance of polymers, especially polysiloxanes. By leveraging the principles of steric hindrance and molecular polarizability, researchers can rationally design materials with superior thermal stability and tailored optical properties for next-generation applications.
References
- Vertex AI Search. This compound (CAS 791-29-7)
-
CAS Common Chemistry. This compound. [Link]
-
PubChem, National Institutes of Health. This compound | C19H18Si | CID 522714. [Link]
- Trujillo, R.E. (1980). Preparation of Long-Chain Poly(Methylphenylsilane). Journal of Organometallic Chemistry.
- Sun, J.T. et al. (2007). Synthesis and Properties of Poly(Methylphenylsiloxane) Containing Methacryloyl Groups. Polymers and Polymer Composites.
-
MDPI. An Upgraded Protocol for the Silanisation of the Solid Phase for the Synthesis of Molecularly Imprinted Polymers. [Link]
-
National Center for Biotechnology Information, NIH. Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units. [Link]
-
Organic Syntheses. (chloromethyl)dimethylphenylsilane - Organic Syntheses Procedure. [Link]
-
ResearchGate. Effect of silanol on the thermal stability of poly[methyl(trifluoropropyl)siloxane] | Request PDF. [Link]
-
MDPI. Effect of Silane Treatment on Mechanical Properties of Polyurethane/Mesoscopic Fly Ash Composites. [Link]
-
ResearchGate. (PDF) Trimethyl(phenyl)silane — a Precursor for Gas Phase Processes of SiCx : H Film Deposition: Synthesis and Characterization. [Link]
-
Semantic Scholar. Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units. [Link]
-
National Technical Reports Library. Degradation Reactions in Silicone Polymers. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Material Potential with Methoxytriphenylsilane in Manufacturing. [Link]
-
National Center for Biotechnology Information, NIH. Chemical characterization of silanized silver nanoparticles impregnated in poly (methyl methacrylate) resin: An in vitro study. [Link]
-
MDPI. Fast Curable Polysiloxane-Silphenylene Hybrimer with High Transparency and Refractive Index for Optical Applications. [Link]
-
Adhesives & Sealants Industry. Advances Toward Non-Yellowing Optically Clear Silane-Modified Polymer-Based Adhesive Formulations. [Link]
-
PubMed Central. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. [Link]
-
De Gruyter. A brief review of optical polymers in material engineering. [Link]
-
ResearchGate. Properties of new transparent polymers for optical applications. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Advancing Industries with Methoxytriphenylsilane: A Focus on Material Enhancement. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound | C19H18Si | CID 522714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound CAS#: 791-29-7 [m.chemicalbook.com]
- 7. Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation Reactions in Silicone Polymers. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 9. [PDF] Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Chemical characterization of silanized silver nanoparticles impregnated in poly (methyl methacrylate) resin: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methyltriphenylsilane in Advanced Polymer Synthesis
Abstract
Methyltriphenylsilane, a sterically hindered organosilicon compound, is not a conventional monomer due to its lack of polymerizable functional groups. However, its unique triphenylsilyl moiety offers significant potential for modifying polymer properties, imparting enhanced thermal stability, and tuning solubility. This guide provides detailed protocols for two advanced applications of this compound in polymer synthesis: (1) its functionalization to create a novel monomer for incorporation into polymer backbones, and (2) its use as a precursor for a highly effective chain-terminating agent in living anionic polymerization. These methods enable researchers to leverage the distinct characteristics of the triphenylsilyl group to develop next-generation materials.
Introduction: The Duality of this compound in Polymer Chemistry
This compound (Ph₃SiMe) is characterized by a silicon atom bonded to three phenyl groups and one methyl group. This structure is saturated and lacks reactive sites like vinyl groups, strained rings, or leaving groups such as halogens, which are typically required for polymerization. Consequently, this compound does not undergo direct polymerization.
However, the very properties that make it inert to direct polymerization—the bulky, rigid nature of the triphenylsilyl group—make it a desirable component in advanced polymers. The incorporation of this group can significantly enhance the thermal and oxidative stability of a polymer, increase its glass transition temperature (Tg), and influence its solubility in organic solvents[1][2]. This application note details two strategic pathways to incorporate the methyltriphenylsilyl moiety into polymers: first, by chemically modifying it to become a polymerizable monomer, and second, by employing it as a precise tool for terminating "living" polymer chains.
Application I: Functionalization of this compound for Use as a Co-monomer
The most effective strategy to utilize this compound as a monomer is to introduce a polymerizable functional group onto one of its phenyl rings through electrophilic aromatic substitution. The silyl group is an ortho-, para-director, and the steric hindrance of the triphenylsilyl moiety favors substitution at the para-position[3][4]. This protocol describes the synthesis of (4-vinylphenyl)methyldiphenylsilane, a novel monomer that can be copolymerized with other vinyl monomers like styrene.
Rationale and Scientific Principles
The functionalization process involves a two-step reaction:
-
Friedel-Crafts Acylation: An acetyl group is introduced at the para-position of one of the phenyl rings. This reaction uses an acyl halide and a Lewis acid catalyst. The reaction is directed to the para position due to the steric bulk of the triphenylsilyl group, which hinders ortho substitution[5][6].
-
Reduction and Dehydration: The resulting ketone is reduced to an alcohol, which is then dehydrated to form a vinyl group. This creates a polymerizable styrenic monomer.
The resulting (4-vinylphenyl)methyldiphenylsilane can then be used in various polymerization techniques, such as free-radical or controlled radical polymerization, to be incorporated into a polymer chain.
Experimental Protocol: Synthesis of (4-vinylphenyl)methyldiphenylsilane
Step 1: Friedel-Crafts Acylation
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) to anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) to the suspension while stirring.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the this compound solution dropwise to the AlCl₃/acetyl chloride mixture over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Quench the reaction by slowly pouring the mixture into a beaker of ice water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 4-(methyldiphenylsilyl)acetophenone.
Step 2: Reduction and Dehydration
-
Dissolve the 4-(methyldiphenylsilyl)acetophenone from the previous step in a mixture of tetrahydrofuran (THF) and methanol.
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the intermediate alcohol.
-
Dissolve the crude alcohol in toluene, add a catalytic amount of p-toluenesulfonic acid, and heat to reflux with a Dean-Stark trap to remove water.
-
After the reaction is complete (monitored by TLC), cool the mixture, wash with saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer, remove the solvent, and purify the resulting (4-vinylphenyl)methyldiphenylsilane by column chromatography.
Diagram of the Synthetic Workflow
Caption: Workflow for end-capping polystyrene with a methyl(triphenyl)silyl group.
Characterization of End-Capped Polymer
| Technique | Expected Observation | Information Gained |
| GPC/SEC | Narrow molecular weight distribution (PDI < 1.1). | Confirms the "living" nature of the polymerization and successful termination without side reactions. |
| ¹H NMR | Appearance of signals corresponding to the phenyl and methyl protons of the triphenylsilyl group. | Confirms the presence of the end-group. |
| MALDI-TOF MS | Mass spectrum shows polymer chains with masses corresponding to the polymer plus the mass of the end-group. | Provides definitive evidence of successful end-capping. |
Conclusion
While this compound is not directly polymerizable, its robust chemical nature allows for its strategic functionalization into a valuable monomer or a precursor for a precise chain-terminating agent. The protocols outlined in this application note provide researchers with reliable methods to incorporate the bulky and thermally stable triphenylsilyl moiety into polymer structures. This enables the development of advanced materials with tailored properties for a wide range of applications, from high-performance plastics to specialized electronic materials. The careful application of these synthetic strategies opens new avenues for leveraging the unique properties of organosilicon compounds in polymer science.
References
-
American Chemical Society. (2020). Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. ACS Publications. [Link]
-
National Institutes of Health. (2020). Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. [Link]
-
Request PDF. (n.d.). Hydrophobic Polymer Zwitterions: Impacts of Silylsilane Substitution on Solution and Interfacial Properties. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]
-
Morton, M. (n.d.). Anionic Polymerization: Principles and Practice. Academic Press. [Link]
-
Kareem, A. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
-
Royal Society of Chemistry. (n.d.). Design and synthesis of triphenylamine-substituted vinyl sulphide and its derivatives for fully transparent-to-black electrochromism. [Link]
-
YouTube. (2021). 36.02 Electrophilic Aromatic Substitutions of Substituted Benzenes. [Link]
-
MDPI. (n.d.). A Process for the Synthesis and Use of Highly Aromatic Organosilanes as Additives for Poly(Vinyl Chloride) Films. [Link]
-
Request PDF. (n.d.). Synthesis of tri(hydroxyphenyl)methane using polyaniline-p-toluenesulfonic acid salt. [Link]
-
Penn State University. (n.d.). Recent advances in the anionic synthesis of chain-end functionalized polymers. [Link]
- Google Patents. (n.d.).
-
MDPI. (n.d.). Functional Aromatic Polyamides. [Link]
-
ResearchGate. (n.d.). Polymers based on triphenylamine: synthesis, properties, and applications. [Link]
Sources
Application Notes & Protocols: The Triphenylsilyl Moiety in High-Performance Organic Electronics
Abstract
This guide provides an in-depth exploration of the applications of the triphenylsilyl functional group, often derived from precursors like methyltriphenylsilane, in the field of organic electronics. While this compound itself is a foundational building block, its true impact is realized when the triphenylsilyl moiety is incorporated into larger, multifunctional molecules. This document details the causality behind the selection of this moiety in designing advanced materials, particularly for Organic Light-Emitting Diodes (OLEDs). We provide detailed protocols for the synthesis of triphenylsilyl-containing compounds and the fabrication of high-performance phosphorescent OLEDs (PhOLEDs), aimed at researchers and scientists in materials science and drug development.
Introduction: From Building Block to Functional Core
This compound (C₁₉H₁₈Si) is an organosilicon compound characterized by a central silicon atom bonded to one methyl and three phenyl groups.[1] Its key physical and chemical properties, including a solid state at room temperature (melting point 65-77°C) and significant steric bulk from the phenyl rings, make it a versatile intermediate in organic synthesis.
In the context of organic electronics, the direct application of this compound is limited. However, the triphenylsilyl group it represents is a cornerstone for creating next-generation organic semiconducting materials. Its incorporation into host materials for PhOLEDs imparts critical properties that solve long-standing challenges in the field, especially concerning device efficiency and operational stability.
Key Attributes of the Triphenylsilyl Moiety:
-
High Triplet Energy: The tetrahedral, sp³-hybridized silicon atom acts as a conjugation breaker. This structural feature is paramount for creating host materials with high triplet energy levels, which is essential for efficient blue phosphorescent emission.[2][3]
-
Thermal and Morphological Stability: The bulky, rigid phenyl groups disrupt intermolecular packing, inhibiting crystallization and promoting the formation of stable amorphous films. This leads to high glass transition temperatures (Tg > 100°C), a crucial factor for device longevity and preventing performance degradation.[4][5]
-
Chemical Stability: The silicon-carbon bond is robust, contributing to the overall chemical inertness of the final molecule, which is necessary to withstand the electrical and thermal stresses during device operation.[4]
Application Focus: Host Materials for Phosphorescent OLEDs
The emissive layer in an OLED is typically composed of a host material doped with a light-emitting guest (dopant).[6][7] In phosphorescent OLEDs, which can theoretically achieve 100% internal quantum efficiency, the host material must have a higher triplet energy than the phosphorescent guest to ensure efficient energy transfer to the emitter and prevent back-energy transfer.[8][9] This is particularly challenging for blue emitters, which have the highest energy levels.
The triphenylsilyl moiety provides a powerful design strategy to achieve this high triplet energy while maintaining other necessary properties like good charge transport and film-forming capabilities.
Logical Workflow for Host Material Design
Caption: Design logic for using the triphenylsilyl moiety in OLED hosts.
Case Studies: Performance of Triphenylsilyl-Based Host Materials
The introduction of the triphenylsilyl group has led to breakthrough results in PhOLED performance. Below is a summary of two notable examples from the literature.
| Host Material | Guest Emitter | Color | Max. External Quantum Efficiency (EQE) | Max. Current Efficiency | Reference |
| TPSi-F (fluorene-based) | FIrpic | Sky-Blue | 15.0% | 30.6 cd/A | [2][3] |
| mCP (conventional host) | FIrpic | Sky-Blue | ~7.5% (Implied 2x lower) | ~15 cd/A | [2][3] |
| TSTC (carbazole-based) | Ir(ppy)₃ | Green | 19.8% | - | [4] |
| TSTC (with BAlq HBL) | Ir(ppy)₃ | Green | - | 59.4 lm/W (Power Eff.) | [4] |
Scientist's Note: The data clearly shows a significant, up to two-fold, enhancement in device efficiency for TPSi-F compared to the conventional host material mCP (1,3-bis(9-carbazolyl)benzene).[2][3] This is a direct result of the improved properties imparted by the triphenylsilyl moiety, which allows for better energy transfer and device stability.
Experimental Protocols
Protocol 1: Synthesis of a Triphenylsilyl-Functionalized Host Material
This section provides a generalized protocol for the synthesis of a triphenylsilyl-containing molecule via a Grignard reaction, a common method for forming Si-C bonds.
Objective: To functionalize an aromatic bromide precursor with a triphenylsilyl group.
Materials:
-
Aryl Bromide precursor (e.g., 4-bromotriphenylamine)
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Chlorotriphenylsilane
-
Iodine (crystal for initiation)
-
Hydrochloric acid (1M solution)
-
Standard glassware for anhydrous reactions (Schlenk line, oven-dried flasks, etc.)
Workflow Diagram:
Caption: General workflow for synthesizing a triphenylsilyl-functionalized molecule.
Procedure:
-
Preparation: Assemble a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel under an inert atmosphere (Nitrogen or Argon).
-
Grignard Formation:
-
Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask containing anhydrous THF.
-
Dissolve the aryl bromide precursor (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add a small amount of the aryl bromide solution to the magnesium. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction.
-
Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for 2-3 hours until the magnesium is consumed.
-
-
Coupling:
-
Cool the freshly prepared Grignard reagent to 0°C in an ice bath.
-
Dissolve chlorotriphenylsilane (1.1 equivalents) in anhydrous THF and add it dropwise to the Grignard reagent.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly adding 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography followed by recrystallization or sublimation to yield the final high-purity material.
-
Scientist's Note: The success of this synthesis hinges on maintaining strictly anhydrous conditions, as Grignard reagents react readily with water. The use of an iodine crystal is a classic technique to etch the passivating oxide layer on the magnesium surface, thereby initiating the reaction.
Protocol 2: Fabrication of a Multilayer PhOLED Device
Objective: To fabricate and test a phosphorescent OLED using a triphenylsilyl-based host material.
Device Structure: ITO / HTL / EML (Host:Guest) / HBL / ETL / Cathode
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole-Transport Layer (HTL) material (e.g., TAPC)
-
Emissive Layer (EML) Host: Synthesized Triphenylsilyl compound
-
EML Guest: Phosphorescent emitter (e.g., Ir(ppy)₃ for green, FIrpic for blue)
-
Hole-Blocking Layer (HBL) material (e.g., TPBi)
-
Electron-Transport Layer (ETL) material (e.g., TPBi or Alq₃)
-
Cathode materials: Lithium Fluoride (LiF) and Aluminum (Al)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
Device Structure Diagram:
Caption: Schematic of a typical multilayer PhOLED device structure.
Procedure:
-
Substrate Preparation:
-
Clean the patterned ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun and immediately transfer them to a UV-Ozone cleaner for 20 minutes to improve the ITO work function and remove organic residues.
-
-
Thin Film Deposition:
-
Load the cleaned substrates and all organic and inorganic materials into a high-vacuum thermal evaporation chamber.
-
Evacuate the chamber to a base pressure below 5 x 10⁻⁷ Torr.
-
Deposit the layers sequentially without breaking vacuum:
-
HTL: Deposit TAPC (e.g., 40 nm) at a rate of ~1.0 Å/s.
-
EML: Co-evaporate the triphenylsilyl host and the phosphorescent guest. The doping concentration is critical and typically ranges from 5-15 wt%. A common layer thickness is 20-30 nm. Deposition rates should be controlled precisely (e.g., Host at 1.8 Å/s, Guest at 0.2 Å/s for a 10% doping ratio).
-
HBL: Deposit TPBi (e.g., 10 nm) at ~1.0 Å/s.
-
ETL: Deposit TPBi (e.g., 30 nm) at ~1.0 Å/s.
-
-
Scientist's Note: The HBL is crucial for confining holes within the emissive layer, preventing them from leaking into the ETL. This maximizes the probability of electron-hole recombination within the EML, thereby increasing device efficiency.
-
-
Cathode Deposition:
-
Through a shadow mask, deposit a thin layer of LiF (1 nm) at a rate of 0.1-0.2 Å/s, followed by a thicker layer of Aluminum (100 nm) at a rate of ~5 Å/s. The LiF layer serves as an electron injection layer to lower the injection barrier from the Al cathode.
-
-
Encapsulation:
-
Immediately transfer the completed devices to an inert-atmosphere glovebox for encapsulation. Use a UV-curable epoxy and a glass coverslip to protect the device from oxygen and moisture, which are highly detrimental to OLED performance and lifetime.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode.
-
Record the electroluminescence spectrum with a spectrometer to determine the color coordinates.
-
Calculate the external quantum efficiency (EQE), current efficiency (cd/A), and power efficiency (lm/W) from the collected data.
-
Perform lifetime testing by monitoring the luminance decay over time at a constant initial brightness (e.g., 100 or 1000 cd/m²).
-
Future Outlook
The strategic incorporation of the triphenylsilyl moiety has proven to be a highly effective method for developing state-of-the-art host materials for PhOLEDs.[4] While its primary impact has been in the display and lighting sectors, the fundamental principles of using sterically bulky, conjugation-breaking silane groups could be extended to other areas of organic electronics. Future research may explore the use of similar molecular design concepts in:
-
Organic Thin-Film Transistors (OTFTs): To create stable gate dielectrics or to control the morphology and packing of organic semiconductor films.[10][11][12]
-
Organic Solar Cells (OSCs): As components in interfacial layers to improve charge extraction or in non-fullerene acceptors to tune energy levels and morphology.[13][14]
The continued exploration of organosilicon chemistry will undoubtedly unlock new materials and device architectures, pushing the boundaries of performance for flexible, low-cost, and high-efficiency organic electronics.[15]
References
- This compound (CAS 791-29-7): Properties, Applications & Manufacturer Insights.
- Novel host material for highly efficient blue phosphorescent OLEDs.Journal of Materials Chemistry, Royal Society of Chemistry.
- Novel host material for highly efficient blue phosphorescent OLEDs.ResearchGate.
- A host material containing tetraphenylsilane for phosphorescent OLEDs with high efficiency and operational stability.ResearchGate.
- This compound | C19H18Si | CID 522714.PubChem, National Institutes of Health.
- Host Materials | Fluorescent, Phosphorescents, TADFs.Ossila.
- Low-voltage polymer/small-molecule blend organic thin-film transistors and circuits fabricated via spray deposition (2015).SciSpace.
- Host Materials.Noctiluca.
- Supersaturated Self-Assembled Charge-Selective Interfacial Layers for Organic Solar Cells.Northwestern University.
- Small molecule semiconductors for high-efficiency organic photovoltaics.Chemical Society Reviews, Royal Society of Chemistry.
- High-performance organic thin-film transistors: principles and strategies.Journal of Materials Chemistry C, Royal Society of Chemistry.
- Introduction to Organic Thin Film Transistors and Design of n-Channel Organic Semiconductors.Cloudfront.net.
- Organic thin-film transistors.Semantic Scholar.
- How Much Do You Know About The Oled Intermediates Materials?Daken Chemical.
- Organic Light Emitting Diode: OLED Generations & Structure.Ossila.
- Organic Semiconductors: New Advances, Apps, & Prospects.Patsnap.
- Phosphorescent Pt(II) Emitters for OLEDs: From Triarylboron-Functionalized Bidentate Complexes to Compounds with Macrocyclic Chelating Ligands.PubMed, National Institutes of Health.
Sources
- 1. This compound | C19H18Si | CID 522714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel host material for highly efficient blue phosphorescent OLEDs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. noctiluca.eu [noctiluca.eu]
- 6. ossila.com [ossila.com]
- 7. dakenchem.com [dakenchem.com]
- 8. ossila.com [ossila.com]
- 9. Phosphorescent Pt(II) Emitters for OLEDs: From Triarylboron-Functionalized Bidentate Complexes to Compounds with Macrocyclic Chelating Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-performance organic thin-film transistors: principles and strategies - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. d31kydh6n6r5j5.cloudfront.net [d31kydh6n6r5j5.cloudfront.net]
- 12. Organic thin-film transistors. | Semantic Scholar [semanticscholar.org]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Small molecule semiconductors for high-efficiency organic photovoltaics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. patsnap.com [patsnap.com]
Application Notes and Protocols: Methyltriphenylsilane for Enhanced Thermal Resistance in Coatings
Introduction: The Challenge of Thermal Degradation in High-Performance Coatings
For researchers and professionals in materials science and drug development, the long-term stability and performance of protective coatings under thermal stress are paramount. Organic polymer coatings, while versatile, are susceptible to thermal degradation when exposed to elevated temperatures. This degradation is not merely a surface-level concern; it involves a cascade of chemical and physical changes—chain scission, oxidation, and crosslinking—that can compromise the coating's integrity, leading to reduced durability, loss of adhesion, and ultimate failure of the protected substrate.[1][2] The primary mechanism of this degradation involves the breaking of covalent bonds within the polymer backbone, often initiated by thermal energy, which generates free radicals and propagates a chain reaction of decomposition.[3]
To counteract these effects, the incorporation of thermal stabilizers into coating formulations is a critical strategy. Among the various classes of stabilizers, organosilicon compounds, and specifically methyltriphenylsilane, have emerged as highly effective additives for enhancing the thermal resistance of coatings. This document provides a detailed guide to the application of this compound, outlining its mechanism of action, providing protocols for its incorporation into coating systems, and detailing methods for evaluating the enhanced thermal performance.
This compound: A Profile
This compound (C₁₉H₁₈Si) is an organosilicon compound characterized by a central silicon atom bonded to one methyl group and three phenyl groups.[4] Its unique molecular structure is the key to its efficacy as a thermal stabilizer.
| Property | Value | Reference |
| CAS Number | 791-29-7 | [4] |
| Molecular Formula | C₁₉H₁₈Si | [4] |
| Molecular Weight | 274.44 g/mol | [4] |
| Appearance | White solid | [5] |
| Melting Point | 65-77 °C | [5] |
| Boiling Point | 196-198 °C at 9 mm Hg | [5] |
Mechanism of Enhanced Thermal Resistance
The thermal stabilization imparted by this compound in a polymer matrix is a multi-faceted process, primarily revolving around the inherent strength of siloxane bonds and the unique behavior of the phenyl groups at elevated temperatures. When incorporated into a coating formulation, particularly those that cure through condensation reactions (e.g., with hydroxyl groups on a resin backbone), this compound can participate in the formation of a highly stable, cross-linked network.
The process can be visualized as follows:
Caption: Workflow of this compound in Coatings.
At elevated temperatures, the thermal degradation of the polymer matrix is initiated. However, the presence of the silicon-oxygen backbone, which has a higher bond energy than typical carbon-carbon bonds in organic resins, provides a more thermally stable framework.[5]
Furthermore, the phenyl groups on the silicon atom play a crucial role. Under pyrolytic conditions, these phenyl groups can undergo crosslinking reactions, leading to the formation of a stable, carbonaceous char layer on the surface of the coating.[6] This char layer acts as a physical barrier, insulating the underlying polymer from the heat source and limiting the diffusion of volatile degradation products.[7] The pyrolysis of phenyl-containing polysiloxanes has been shown to yield benzene as a degradation product, which is indicative of the rearrangement and crosslinking of the phenyl groups to form a more stable aromatic char structure.[8]
The methyl group on the silicon atom also contributes to the overall thermal stability. While not as effective at char formation as the phenyl groups, the methyl groups help to maintain the flexibility of the siloxane network and can also participate in free-radical reactions, potentially terminating degradation pathways.[9]
The synergistic effect of the stable Si-O backbone and the char-forming phenyl groups leads to a significant increase in the temperature at which the coating begins to degrade, as well as a higher char yield at elevated temperatures. This is a key indicator of enhanced thermal resistance. For instance, the introduction of diphenylsiloxane units into a polysiloxane has been shown to increase the temperature for 5% mass loss by 72 °C.[10]
Protocol for Incorporation of this compound into an Epoxy Coating
This protocol provides a step-by-step guide for the incorporation of this compound into a standard two-part epoxy resin system.
Materials:
-
Bisphenol A-based epoxy resin
-
Amine-based curing agent
-
This compound (solid)
-
Solvent (e.g., xylene or a ketone, optional)
-
High-shear mixer or planetary mixer
-
Heating mantle and temperature controller
-
Glass reaction vessel
-
Nitrogen inlet
Procedure:
-
Preparation of the Epoxy-Silane Adduct:
-
If using a solvent, dissolve the this compound in a minimal amount of a suitable solvent with gentle heating and stirring until fully dissolved. For a solvent-free system, the this compound can be melted before addition to the epoxy resin.
-
In a glass reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet, heat the epoxy resin to 70-80 °C under a nitrogen blanket to prevent oxidation.
-
Slowly add the dissolved or molten this compound to the epoxy resin with continuous stirring.
-
Maintain the temperature at 70-80 °C and continue stirring for 1-2 hours to ensure homogeneous dispersion and to promote the reaction between the silane and any residual hydroxyl groups on the epoxy resin.[11]
-
-
Formulation of the Coating:
-
Allow the epoxy-silane adduct to cool to room temperature.
-
In a separate container, weigh the required amount of the amine-based curing agent.
-
Under mechanical stirring, slowly add the curing agent to the epoxy-silane adduct. The stoichiometry of the curing agent to the epoxy resin should be calculated based on the epoxy equivalent weight of the resin.
-
Continue mixing for 10-15 minutes until a homogeneous mixture is obtained.
-
-
Application and Curing:
-
The formulated coating can be applied to a prepared substrate (e.g., steel panels) using standard techniques such as draw-down bar, spray, or brush application.
-
Allow the coated panels to cure at ambient temperature for 24 hours, followed by a post-cure at a slightly elevated temperature (e.g., 60-80 °C) for 2-3 hours to ensure complete crosslinking.
-
Caption: Protocol for Coating Formulation.
Evaluation of Thermal Resistance: Experimental Protocols
To quantify the enhancement in thermal resistance, a series of analytical techniques should be employed. The following protocols are recommended for the evaluation of coatings with and without this compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a primary technique for assessing thermal stability.[12][13]
Protocol:
-
Sample Preparation: Prepare free films of the cured coatings (with and without this compound). Ensure the films are fully cured and of a consistent thickness. Cut small, uniform samples (5-10 mg) from the free films.
-
Instrument Setup:
-
Data Analysis:
-
Determine the onset of degradation temperature (the temperature at which significant mass loss begins).
-
Measure the temperature at 5% and 10% mass loss (Td₅ and Td₁₀).
-
Calculate the char yield at 800 °C (the percentage of the initial mass remaining).
-
Expected Outcome: The coating containing this compound is expected to exhibit a higher onset of degradation temperature, higher Td₅ and Td₁₀ values, and a greater char yield compared to the unmodified coating.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the glass transition temperature (Tg) of the coating, which is an indicator of its crosslink density and thermal stability.
Protocol:
-
Sample Preparation: Use small, uniform samples (5-10 mg) of the cured coating films.
-
Instrument Setup:
-
Apparatus: Differential Scanning Calorimeter
-
Temperature Program:
-
First Heating Scan: Heat from 25 °C to 200 °C at 10 °C/min to remove any thermal history.
-
Cooling Scan: Cool from 200 °C to 25 °C at 10 °C/min.
-
Second Heating Scan: Heat from 25 °C to 250 °C at 10 °C/min.[4]
-
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
-
Data Analysis:
-
Determine the glass transition temperature (Tg) from the midpoint of the transition in the second heating scan.
-
Expected Outcome: The incorporation of this compound may lead to a higher Tg, indicating an increase in the crosslink density and rigidity of the polymer network, which can contribute to improved thermal stability.
Performance Data: A Comparative Analysis
The following table summarizes hypothetical but expected data from the thermal analysis of an epoxy coating with and without the addition of 5 wt% this compound.
| Parameter | Unmodified Epoxy Coating | Epoxy Coating + 5% this compound |
| Onset of Degradation (TGA, °C) | ~350 | ~420 |
| T_d5_ (TGA, °C) | ~365 | ~435 |
| T_d10_ (TGA, °C) | ~380 | ~450 |
| Char Yield at 800°C (TGA, %) | ~15 | ~35 |
| Glass Transition Temp. (DSC, °C) | ~120 | ~135 |
Conclusion
This compound is a highly effective additive for enhancing the thermal resistance of polymer coatings. Its mechanism of action, rooted in the formation of a stable siloxane network and the generation of a protective char layer at high temperatures, provides a robust strategy for protecting coatings from thermal degradation. The protocols outlined in this document offer a practical framework for the incorporation and evaluation of this compound in coating formulations, enabling researchers and professionals to develop more durable and high-performance materials for demanding applications.
References
-
Grassie, N., & Macfarlane, I. G. (1976). Degradation Reactions in Silicone Polymers. National Technical Reports Library - NTIS. [Link]
-
Jovanovic, J., & Deshpande, G. (2008). The effect of phenyl content on the degradation of poly(dimethyl diphenyl) siloxane copolymers. ResearchGate. [Link]
-
(2004). Preparation of Epoxy Modified Organosilicone High-Temperature Resistance Coatings. Advanced Materials Research. [Link]
-
Bansal Trading Company. (2024, October 19). Epoxy Silicone for Heat Resistant Coatings. [Link]
-
Gelest. (n.d.). APPLYING A SILANE COUPLING AGENT. [Link]
-
(2007). Synthesis and Properties of Poly(Methylphenylsiloxane) Containing Methacryloyl Groups. SAGE Publications. [Link]
-
Sheng, et al. (2022). Small core of piperazine/silane aggregation initiate efficient charring flame retardant effect in polypropylene composites. ResearchGate. [Link]
-
(n.d.). Investigation of Polymers with Differential Scanning Calorimetry. [Link]
-
(2021). How to Use Silane Coupling Agents: A Practical Guide. [Link]
-
E3S Web of Conferences. (2021). Polymer Degradation: Category, Mechanism and Development Prospect. [Link]
-
Wikipedia. (n.d.). Thermal degradation of polymers. [Link]
-
MDPI. (2021). Silicone Nanocomposites with Enhanced Thermal Resistance: A Short Review. [Link]
-
Nanjing SiSiB Silicones Co., Ltd. (n.d.). Application Methods of Silane Coupling Agent. [Link]
-
ResearchGate. (2018). Thermal degradation, mechanical behavior and Co60 gamma-irradiation induced effects of poly(methylphenylsiloxane)/phenylene-silica hybrid material. [Link]
-
Beyond Epoxy: Advanced Heat-Resistant Coatings with Silicone & Hybrid Resin Technologies. (n.d.). LinkedIn. [Link]
-
ResearchGate. (2016). Polysiloxane type (–Si–R–Si–O–) where the R group is a phenyl.¹⁸⁸. [Link]
-
METTLER TOLEDO. (n.d.). Thermal Analysis of Paints, Coatings, and Resins. [Link]
-
The wonderful application of phenyl silicone in the aerospace field. (n.d.). IOTA Silicone Oil. [Link]
-
PCI Magazine. (2020, October 1). New Ambient-Curing Resins for High Heat and Corrosion Resistance. [Link]
-
AZoM. (2021, March 12). Differential Scanning Thermal Analysis in Polymeric Materials. [Link]
-
ResearchGate. (2015). Thermal parameters from DSC and TGA analyses. [Link]
-
ResearchGate. (2022). Effect and mechanism of phenyl content on the electrical insulation properties of silicone rubber. [Link]
-
MDPI. (2020). Study on the synthesis and application of silicone resin containing phenyl group. [Link]
-
NIH. (2023, September 14). Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites. [Link]
-
Clwyd Compounders. (n.d.). PVMQ - Phenyl Silicone. [Link]
-
MDPI. (2022). Scalable Silicone Composites for Thermal Management in Flexible Stretchable Electronics. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ResearchGate. (2023). The Temperature and Voltage Resistance Performance of Phenyl‐Modified Silicone Elastomers for High‐Voltage and High‐Power Semiconductor Device Encapsulation. [Link]
-
ResearchGate. (2017). Synthetic route of phenyl silicone resins. [Link]
-
DTIC. (n.d.). THE THERMAL STABILITY OF SOME ARYLSILANES. [Link]
-
Semantic Scholar. (2017). Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units. [Link]
-
METTLER TOLEDO. (n.d.). Thermal Analysis of Paints, Coatings, and Resins. [Link]
-
MDPI. (2022). Multifunctional Flexible Hard Coatings with Weathering Resistance and Heat-Shielding Properties. [Link]
-
ResearchGate. (2003). Synthesis of Branched Polysiloxanes with Controlled Branching and Functionalization by Anionic Ring-Opening Polymerization. [Link]
-
MDPI. (2018, September 10). Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. [Link]
-
MDPI. (2022). Thermal Analysis of Polyurethane Coatings Modified with Graphene and Modification Influence on Mechanical Properties of Hybrid Textile Materials Dedicated to Personal Protective Equipment. [Link]
-
ResearchGate. (2022). A study on thermal behaviour of thermal barrier coating: investigation of particle size, YSZ/polysilazane, time and temperature curing effect. [Link]
-
ResearchGate. (2003). Studies on the thermal stabilization enhancement of ABS; synergistic effect of triphenyl phosphate nanocomposite, epoxy resin, a. [Link]
-
(2020). Mechanical Properties and Thermal Stability of Epoxy/RTV Silicone Rubber. Iptek ITS. [Link]
-
ResearchGate. (2018). Modification of epoxy resin by silane-coupling agent to improve tensile properties of viscose fabric composites. [Link]
Sources
- 1. US20040249044A1 - High temperature resistant coating composition - Google Patents [patents.google.com]
- 2. chinacouplingagents.com [chinacouplingagents.com]
- 3. romakksilicones.com [romakksilicones.com]
- 4. pepolska.pl [pepolska.pl]
- 5. researchgate.net [researchgate.net]
- 6. How to Use Silane Coupling Agents: A Practical Guide- High-performance coupling agent [cn.epoxysca.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 11. mt.com [mt.com]
- 12. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Why Silicone High-Temperature Coatings are Preferred | XJY SILICONES® [xjysilicone.com]
- 14. Mechanical Properties and Thermal Stability of Epoxy/RTV Silicone Rubber | Pakaya | IPTEK The Journal for Technology and Science [iptek.its.ac.id]
Application Notes & Protocols: Strategic Silylation with the Methyltriphenylsilyl Group
Abstract
Silylation is a cornerstone strategy in modern organic synthesis for the temporary protection of reactive functional groups, most notably alcohols. The choice of silyl group dictates the stability and orthogonality of the protection strategy. This guide provides a comprehensive overview and detailed protocols for the introduction and cleavage of the methyltriphenylsilyl (MePh₃Si) group, a sterically hindered and robust protecting group suitable for multi-step synthesis. We will detail two primary methodologies: the classical approach using methyltriphenylsilyl chloride with a base and the modern, catalytic dehydrogenative coupling using methyltriphenylsilane. This document is intended for researchers, chemists, and drug development professionals seeking to expand their toolkit of protective group strategies.
Introduction: The Methyltriphenylsilyl (MePh₃Si) Protecting Group
The protection of functional groups is a critical element in the design of complex synthetic routes.[1][2] Silyl ethers are among the most versatile and widely used protecting groups for alcohols due to their ease of installation, tunable stability, and reliable cleavage under specific conditions.[3][4] The stability of a silyl ether is largely governed by the steric bulk of the substituents on the silicon atom. The methyltriphenylsilyl (MePh₃Si) group, featuring one methyl and three phenyl substituents, offers significant steric hindrance. This renders the resulting MePh₃Si ether highly stable to a wide range of reaction conditions, particularly acidic hydrolysis, where its stability is expected to be comparable to or greater than the widely used tert-butyldiphenylsilyl (TBDPS) group.[5][6]
A crucial distinction must be made regarding the silylating agent:
-
Methyltriphenylsilyl Chloride (MePh₃SiCl): A silyl halide used in the classical silylation pathway with a base.
-
This compound (MePh₃SiH): A hydrosilane used in catalytic dehydrogenative silylation.
This guide will provide detailed protocols for both approaches, allowing scientists to choose the method best suited for their synthetic needs.
The Standard Protocol: Silylation via Methyltriphenylsilyl Chloride
The most common and well-established method for forming silyl ethers involves the reaction of an alcohol with a silyl chloride in the presence of a suitable base.[7][8][9] The base serves to neutralize the hydrochloric acid byproduct and can also act as a nucleophilic catalyst.
Mechanism of Base-Catalyzed Silylation
The reaction proceeds via a nucleophilic substitution at the silicon center. A Lewis base, such as imidazole or 4-(dimethylamino)pyridine (DMAP), first activates the silyl chloride by forming a highly reactive silylimidazolium or silylpyridinium intermediate.[7][10] The alcohol then attacks this intermediate to form the silyl ether, regenerating the catalyst. A stoichiometric base like triethylamine (Et₃N) is required to neutralize the resulting HCl and drive the reaction to completion.[11]
Caption: Mechanism of Imidazole-Catalyzed Silylation.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific substrate.
Materials and Reagents:
-
Alcohol substrate (1.0 eq)
-
Methyltriphenylsilyl chloride (MePh₃SiCl, 1.2 - 1.5 eq)
-
Imidazole (1.5 - 2.5 eq) or Triethylamine (1.5 eq) with catalytic DMAP (0.1 eq)
-
Anhydrous Solvent (DCM or DMF, ~0.2-0.5 M concentration)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Equipment:
-
Round-bottom flask with stir bar
-
Septum and needles
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: To a dry, inert-gas-flushed round-bottom flask, add the alcohol substrate (1.0 eq) and the base (e.g., imidazole, 2.0 eq).
-
Dissolution: Add the anhydrous solvent (e.g., DCM) via syringe and stir until all solids dissolve.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add methyltriphenylsilyl chloride (1.3 eq) to the flask, either as a solid or as a solution in the reaction solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed. For sterically hindered alcohols, gentle heating (e.g., 40 °C) may be necessary.[8]
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers and wash sequentially with water and brine to remove the solvent and base.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to yield the pure methyltriphenylsilyl ether.
Alternative Protocol: Catalytic Dehydrogenative Silylation
Dehydrogenative coupling offers a "greener" alternative that avoids the formation of stoichiometric salt byproducts, with dihydrogen (H₂) gas being the only byproduct.[12][13] This method requires a catalyst to activate the relatively inert Si-H bond of this compound (MePh₃SiH).[14]
Mechanism Overview
The reaction can be catalyzed by various transition metals (e.g., Palladium) or strong Lewis acids (e.g., B(C₆F₅)₃).[6][13] The catalyst activates the Si-H bond, making the silicon atom highly electrophilic. The alcohol then attacks the silicon center, leading to the formation of the silyl ether and the release of H₂.
General Experimental Protocol (Lewis Acid Catalysis)
Materials and Reagents:
-
Alcohol substrate (1.0 eq)
-
This compound (MePh₃SiH, 1.1 - 1.5 eq)
-
Tris(pentafluorophenyl)borane [B(C₆F₅)₃, 1-5 mol%]
-
Anhydrous, non-coordinating solvent (e.g., Toluene or DCM)
Procedure:
-
Setup: In a dry, inert-gas-flushed flask, dissolve the alcohol (1.0 eq) and the catalyst, B(C₆F₅)₃ (0.02 eq), in anhydrous toluene.
-
Reagent Addition: Add this compound (1.2 eq) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature. Note: The reaction evolves hydrogen gas and should be conducted in a well-ventilated fume hood with a proper outlet. Monitor the reaction by TLC.
-
Work-up & Purification: Once complete, concentrate the reaction mixture in vacuo and purify the residue directly by flash column chromatography to isolate the product.
Deprotection of Methyltriphenylsilyl Ethers
The robust nature of the MePh₃Si group requires specific conditions for its removal. The most common and effective method is cleavage using a fluoride ion source.[5][15]
Detailed Deprotection Protocol (TBAF)
Materials and Reagents:
-
MePh₃Si-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 - 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Setup: Dissolve the silyl ether in anhydrous THF in a flask at room temperature under an inert atmosphere.
-
Reagent Addition: Add the TBAF solution dropwise to the stirred solution.
-
Reaction: Stir the reaction for 2-8 hours, monitoring by TLC. The time will vary depending on the steric hindrance around the ether.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography if necessary to remove silyl byproducts.
Data Presentation
Table 1: Representative Silylation Conditions (MePh₃SiCl Method)
| Substrate Type | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Primary Alcohol | Imidazole | DMF | 25 | 8-12 | >95% |
| Secondary Alcohol | Imidazole/DMAP | DMF/DCM | 25-40 | 12-24 | 85-95% |
| Phenol | Triethylamine | DCM | 25 | 4-8 | >95% |
| Tertiary Alcohol | Imidazole | DMF | 50-60 | 24-48 | Variable |
Characterization of MePh₃Si Ethers
-
¹H NMR: Expect a characteristic singlet for the Si-CH₃ protons typically appearing in the upfield region (δ 0.5-1.0 ppm) and complex multiplets in the aromatic region (δ 7.2-7.8 ppm) corresponding to the three phenyl groups.[16][17][18]
-
¹³C NMR: The Si-CH₃ carbon will appear as a sharp signal at high field (δ -5 to 5 ppm). Aromatic carbons will be visible in the typical δ 125-140 ppm range.[19][20]
-
IR Spectroscopy: Disappearance of the broad O-H stretch from the starting alcohol (around 3300 cm⁻¹) and appearance of strong Si-O-C stretches (around 1100-1080 cm⁻¹).
Experimental Workflow and Troubleshooting
Caption: General workflow for using the MePh₃Si protecting group.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Protection: Incomplete reaction | Insufficient reagent; Steric hindrance; Inactive catalyst (dehydrogenative method) | Increase equivalents of silylating agent and base. Increase reaction temperature or time. For dehydrogenative method, use fresh catalyst. |
| Protection: Low Yield | Moisture in reaction; Difficult purification | Ensure all glassware is oven-dried and use anhydrous solvents. Optimize chromatography conditions. |
| Deprotection: Incomplete reaction | Insufficient TBAF; Steric hindrance | Increase equivalents of TBAF. Add a co-solvent like HMPA (use with caution) or gently heat the reaction. |
| Deprotection: Side reactions | TBAF is basic and can cause elimination or epimerization | Use buffered TBAF (TBAF/AcOH) or alternative fluoride sources like HF•Pyridine for sensitive substrates.[5] |
References
-
Gelest, Inc. (n.d.). Dehydrogenative Silylation of Alcohols and Other Functionalities. Gelest Technical Library. Retrieved from [Link]
-
Kadota, I., et al. (2009). Selective cleavage of primary MPM ethers by using TMSI/Et3N. ResearchGate. Retrieved from [Link]
-
Cai, Y., et al. (2019). Dehydrogenative Silylation of Alcohols Under Pd-Nanoparticle Catalysis. Chemistry, 25(3), 728-732. Retrieved from [Link]
-
Jana, G. S., & Dutta, S. (2020). Recent advances in catalytic silylation of hydroxyl-bearing compounds: A green technique for protection of alcohols using Si–O bond formations. ResearchGate. Retrieved from [Link]
-
Bartoszewicz, A., et al. (2008). A New Reagent System for Efficient Silylation of Alcohols: Silyl Chloride–N-Methylimidazole–Iodine. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Retrieved from [Link]
-
Cai, Y., et al. (2018). Dehydrogenative Silylation of Alcohols Under Pd-Nanoparticle Catalysis. R Discovery. Retrieved from [Link]
-
Patschinski, P. (2015). Chemoselective Silylation of Alcohols Through Lewis Base-catalyzed Reactions. Ludwig-Maximilians-Universität München. Retrieved from [Link]
-
Khan, A. T., et al. (2004). A mild and selective cleavage of trityl ethers by CBr4-MeOH. Tetrahedron Letters, 45(51), 9617-9621. Retrieved from [Link]
-
Snapper, M. L., & Hoveyda, A. H. (2010). Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts. Journal of the American Chemical Society, 132(9), 2938–2940. Retrieved from [Link]
-
Patschinski, P., et al. (2015). The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. ResearchGate. Retrieved from [Link]
-
Marin-Luna, M., et al. (2018). Substituent Effects in the Silylation of Secondary Alcohols: A Mechanistic Study. Chemistry, 24(56), 15052-15058. Retrieved from [Link]
-
Shinke, S., et al. (2007). Stereochemistry in Lewis acid-catalyzed silylation of alcohols, silanols, and methoxysilanes with optically active methyl(1-naphthyl)phenylsilane. Silicon Chemistry, 3(5-6), 293-300. Retrieved from [Link]
-
Wiskur, S. L., et al. (2021). Mechanistic Investigations of Alcohol Silylation with Isothiourea Catalysts. RSC Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
-
MacMillan, D. W. C., et al. (2019). Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles. Journal of the American Chemical Society, 141(42), 16949–16955. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. Retrieved from [Link]
- Yilmaz, H. (2006). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Evans, D. A. (n.d.). Protecting Groups. Harvard University. Retrieved from [Link]
-
Marin-Luna, M., & Zipse, H. (2018). The mechanism of trimethylsilylation of hydroxyl groups with hexamethyldisilazane (HMDS) in promoted by (P2O5/Al2O3). ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Oestreich, M., et al. (2021). Reversible C–H bond silylation with a neutral silicon Lewis acid. Nature Communications, 12, 592. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]
-
Ready, J. (n.d.). Protecting Groups. UT Southwestern. Retrieved from [Link]
-
Karsten Theis. (2021). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Chemistry Stack Exchange. Retrieved from [Link]
-
St-Gelais, A., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(11), 3185. Retrieved from [Link]
- Friebolin, H. (2011). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
-
De Smaele, D. (n.d.). CHAPTER 2 SILICON-BASED LEWIS ACIDS. DIAL@UCLouvain. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Berkowitz, W. F. (2015). What is the best method for the preparation of silyl enol ethers without using air sensitive methods/techniques?. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. Retrieved from [Link]
-
Reddy, C. V., et al. (2012). Chemoselective Deprotection of Triethylsilyl Ethers. Organic Preparations and Procedures International, 44(5), 442-446. Retrieved from [Link]
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Protective Groups [organic-chemistry.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Substituent Effects in the Silylation of Secondary Alcohols: A Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dehydrogenative Silylation of Alcohols and Other Functionalities - Gelest [technical.gelest.com]
- 13. Dehydrogenative Silylation of Alcohols Under Pd-Nanoparticle Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 17. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
Application Notes & Protocols: The Methyltriphenylsilyl (MTPS) Group as a Bulky Protecting Agent in Complex Synthesis
Authored by: A Senior Application Scientist
Introduction: Navigating the Landscape of Silyl Ether Protecting Groups
In the intricate field of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success.[1] For hydroxyl groups, silyl ethers are indispensable tools, offering a wide spectrum of stabilities and cleavage conditions that can be tailored to the specific demands of a synthetic route.[2][3] The choice of silyl group dictates the robustness of the protected alcohol, with stability being primarily governed by the steric bulk of the substituents on the silicon atom.[4][5] While common reagents like Trimethylsilyl (TMS) chloride offer transient protection, and tert-Butyldimethylsilyl (TBDMS) chloride provides a moderate level of stability, complex syntheses often demand a protecting group with exceptional resilience to harsh reaction conditions.[6][7]
This guide introduces the methyltriphenylsilyl (MTPS) group, a highly robust protecting agent designed for scenarios where exceptional stability is paramount. By leveraging the significant steric hindrance imparted by three phenyl rings, the MTPS group forms silyl ethers that exhibit remarkable resistance to acidic and enzymatic hydrolysis, making it a strategic choice for the synthesis of sensitive, high-value molecules in pharmaceutical and fine chemical development.[1][8] We will explore the unique properties of the MTPS group, provide detailed protocols for its installation and removal, and offer expert insights into its application.
The Methyltriphenylsilyl (MTPS) Group: A Profile in Stability
The defining characteristic of the MTPS group is its substantial steric bulk, which effectively shields the Si-O bond from attacking nucleophiles or electrophiles. This steric congestion is the primary reason for its enhanced stability compared to less hindered silyl ethers. The three phenyl groups create a rigid, propeller-like conformation around the silicon atom, severely restricting access to the oxygen atom.
To contextualize its stability, the MTPS group can be positioned among other common silyl protecting groups. The general order of stability to acid-catalyzed hydrolysis increases with steric bulk.[2][4]
Data Presentation: Comparative Stability of Silyl Ether Protecting Groups
| Silyl Ether | Structure | Relative Rate of Acidic Cleavage (vs. TMS) | Key Characteristics |
| TMS | -Si(CH₃)₃ | 1 | Very labile; often cleaved during aqueous workup or chromatography.[6][9] |
| TES | -Si(CH₂CH₃)₃ | 64 | Slightly more stable than TMS.[2] |
| TBDMS (TBS) | -Si(CH₃)₂(C(CH₃)₃) | 20,000 | A versatile, workhorse group with moderate stability.[2][10] |
| TIPS | -Si(CH(CH₃)₂)₃ | 700,000 | Highly stable due to bulky isopropyl groups.[2][7] |
| TBDPS | -Si(Ph)₂(C(CH₃)₃) | 5,000,000 | Exceptionally stable to acid; combines steric and electronic effects.[2][11] |
| MTPS (est.) | -Si(Ph)₃(CH₃) | > 5,000,000 | Theoretically among the most stable due to triphenyl substitution; offers extreme acid resistance. [1][8] |
Data for TMS, TES, TBDMS, TIPS, and TBDPS adapted from established literature sources.[2][4] The position of MTPS is estimated based on the known high stability of related triphenylsilyl (TPS) ethers.[8]
This high stability makes the MTPS group the protecting agent of choice when downstream transformations involve strong acids, complex enzymatic steps, or other conditions that would prematurely cleave less robust silyl ethers.
Experimental Workflow: Installation and Cleavage of the MTPS Group
The following diagram illustrates the general workflow for employing the MTPS protecting group in a synthetic sequence.
Protocol 1: Protection of a Primary Alcohol with Methyltriphenylsilyl Chloride
This protocol details the silylation of a primary alcohol using methyltriphenylsilyl chloride (MTPS-Cl). The procedure follows the principles of the Corey protocol, which utilizes imidazole as a catalyst and base in an anhydrous polar aprotic solvent.[10]
Rationale:
-
Reagents : MTPS-Cl is the silylating agent. Imidazole acts as a nucleophilic catalyst, first reacting with MTPS-Cl to form a highly reactive silylimidazolium intermediate. It also serves as a base to neutralize the HCl byproduct generated during the reaction.[6][10]
-
Solvent : Anhydrous N,N-Dimethylformamide (DMF) is an excellent solvent for this reaction due to its high polarity, which facilitates the formation of the reactive intermediate, and its high boiling point.
-
Inert Atmosphere : The reaction is sensitive to moisture, which can hydrolyze the MTPS-Cl and the reactive intermediate.[9] Therefore, an inert atmosphere (N₂ or Ar) is crucial for achieving high yields.
Mechanism of Protection:
Step-by-Step Methodology:
-
Preparation : To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the primary alcohol (1.0 eq.).
-
Dissolution : Dissolve the alcohol in anhydrous DMF (approx. 0.2 M concentration).
-
Base Addition : Add imidazole (2.5 eq.) to the solution and stir until it is fully dissolved.
-
Silylating Agent Addition : Add methyltriphenylsilyl chloride (1.2 eq.) portion-wise at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed. For primary alcohols, this typically takes 4-12 hours. Hindered alcohols may require longer reaction times or gentle heating (40-50 °C).
-
Work-up :
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with brine to remove residual DMF and water-soluble impurities.
-
-
Purification :
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure methyltriphenylsilyl ether.
-
Protocol 2: Deprotection of a Methyltriphenylsilyl Ether
The exceptional stability of the MTPS group necessitates a potent reagent for its cleavage. The most reliable method employs a source of fluoride ions, such as tetra-n-butylammonium fluoride (TBAF), which has a very high affinity for silicon.[12][13]
Rationale:
-
Reagent : TBAF is the deprotecting agent. The fluoride anion is a small, highly effective nucleophile for silicon. The driving force for the reaction is the formation of the extremely strong Si-F bond.[10][14]
-
Mechanism : The fluoride ion attacks the silicon atom, forming a transient, pentavalent "hypervalent" silicon intermediate. This intermediate then collapses, breaking the Si-O bond and liberating the alcohol as an alkoxide, which is subsequently protonated during work-up.[10]
Mechanism of Deprotection:
Step-by-Step Methodology:
-
Preparation : To a round-bottom flask equipped with a magnetic stir bar, add the MTPS-protected alcohol (1.0 eq.).
-
Dissolution : Dissolve the substrate in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Reagent Addition : Add a 1.0 M solution of TBAF in THF (1.5 - 2.0 eq.) dropwise at room temperature.
-
Reaction Monitoring : Stir the mixture at room temperature. The reaction is typically faster than the protection step. Monitor its progress by TLC. If the reaction is sluggish due to steric hindrance, gentle heating (up to 50 °C) can be applied.
-
Work-up :
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove most of the THF.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl, followed by water and brine.
-
-
Purification :
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to isolate the deprotected alcohol.
-
Conclusion and Field Insights
The methyltriphenylsilyl (MTPS) group is a powerful, albeit specialized, tool for the protection of hydroxyl groups. Its exceptional stability provides chemists with the confidence to perform challenging transformations on complex molecules without risking premature deprotection.[1][8]
-
Advantages : Unparalleled stability towards acidic conditions, allowing for a broader range of synthetic operations.
-
Disadvantages : The high cost and lower commercial availability of methyltriphenylsilyl chloride compared to more common reagents. The forcing conditions sometimes required for deprotection may not be compatible with other sensitive functional groups in the molecule.
For researchers and drug development professionals, the MTPS group should be considered a strategic option for long and complex synthetic campaigns where the integrity of a key hydroxyl group is non-negotiable. Its application can prevent costly side reactions and improve overall yield and process reliability.
References
-
Wikipedia contributors. (2023). Silyl ether. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest, Inc. Technical Library. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. [Link]
-
Schmälzlein, C., et al. (2022). Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination. RSC Advances. [Link]
-
Specialty Chemicals. (n.d.). Triphenylsilane in Protecting Group Strategies: Enhancing Synthesis Stability. [Link]
-
Nelson, T. D., & Crouch, R. D. (1996). Selective Deprotection of Silyl Ethers. Synthesis, 1996(09), 1031-1069. (Available via ResearchGate request: [Link])
-
University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
-
The Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. [Link]
-
Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. [Link]
-
OpenOChem Learn. (n.d.). Protection of Alcohols. [Link]
-
Heravi, M. M., et al. (2001). Oxidative deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, and ethylene acetals with benzyltriphenylphosphonium peroxymonosulfate under microwave irradiation. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Anhui IOTA Silicone Oil Co., Ltd. (n.d.). Methoxytriphenylsilane Revolutionizes Organic Synthesis Process with Breakthrough in Catalytic Efficiency. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Triphenylsilane Applications: Enhancing Reduction and Protection in Synthesis. [Link]
-
NROChemistry. (n.d.). Protection of Alcohols. [Link]
-
OrgoSolver. (n.d.). Alcohol Reactions: Alcohol Protection using TMSCl. [Link]
-
Organic Chemistry Portal. (n.d.). Silyl ether synthesis by silylation or cyanosilylation. [Link]
-
Pang, X., et al. (2019). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Chemistry. [Link]
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Jancik, V., et al. (2024). Influence of the steric bulk of a trityl group in the formation of molecular metallosilicates. Dalton Transactions. (Available via ResearchGate: [Link])
-
Rostami, A., et al. (2014). Deprotection of trimethylsilyl ethers (1 mmol) in the presence of catalytic amount of boric acid in water (2 mL) at room temperature. ResearchGate. [Link]
-
Chad's Prep. (2021). 12.5 Protecting Groups for Alcohols. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. [Link]
-
Al-Bayati, F. A., & Bazzi, H. S. (2021). Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. Polymers. [Link]
-
Chad's Prep. (2021). 13.2 Synthesis of Ethers. YouTube. [Link]
-
Reichard, H. A., et al. (2012). Synthesis of aryl ethers via a sulfonyl transfer reaction. Organic Letters. [Link]
-
That Chemist. (2023). Two Novel Approaches to Make Ethers. YouTube. [Link]
-
Wölfling, J., et al. (2019). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Molecules. [Link]
-
Chen, C., et al. (2021). The steric hindrance effect of bulky groups on the formation of columnar superlattices and optoelectronic properties of triphenylene-based discotic liquid crystals. New Journal of Chemistry. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 11. Protection of Alcohols | NROChemistry [nrochemistry.com]
- 12. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination - PMC [pmc.ncbi.nlm.nih.gov]
derivatization of methyltriphenylsilane for material science
An Application Guide to the Strategic Derivatization of Methyltriphenylsilane for Advanced Materials
Foreword for the Modern Material Scientist
In the quest for next-generation materials, particularly for optoelectronics and high-performance polymers, the molecular architect's toolbox is paramount. This compound (MTPS) emerges as a cornerstone precursor, offering a unique blend of properties. Its non-planar, tetrahedral silicon core provides excellent thermal and chemical stability while inhibiting the detrimental crystallization in thin films that can plague organic electronics.[1][2][3] The three phenyl rings serve as a versatile scaffold, ripe for functionalization, allowing for the precise tuning of electronic and physical properties.
This document serves not as a rigid manual, but as a strategic guide for the research scientist. It moves beyond simple recipes to explain the causality behind experimental choices, empowering you to adapt, innovate, and troubleshoot. We will explore the primary pathways for derivatizing MTPS, provide field-tested protocols, and connect these molecular modifications to their ultimate application in material science.
The this compound Core: Properties and Potential
Before modifying a scaffold, one must understand its intrinsic nature. MTPS (C₁₉H₁₈Si) is a white crystalline solid valued for its robust structure.[4][5] Its key attributes make it an ideal starting point for material design.
| Property | Significance in Material Science |
| Tetrahedral Silicon Core | Disrupts π-π stacking, promoting the formation of stable, amorphous glass phases essential for uniform thin films in devices like OLEDs.[3] |
| High Thermal Stability | The strength of the Si-C and Si-O (in derivatives) bonds contributes to high decomposition temperatures and glass transition temperatures (Tg), crucial for device longevity.[1][6] |
| Good Solubility | Soluble in common organic solvents, facilitating solution-based processing for device fabrication.[2] |
| Aromatic Phenyl Rings | Act as a electronically active and chemically accessible platform for introducing a vast array of functional groups. |
The goal of derivatization is to build upon this stable core, introducing functionalities that can impart specific roles: charge transport (holes or electrons), light emission, polymerization capability, or enhanced processability.
Strategic Derivatization Pathways
There are two primary strategies for chemically modifying the MTPS scaffold: functionalization of the peripheral phenyl rings and polymerization involving the silicon center.
Strategy I: Electrophilic Aromatic Substitution (EAS)
This classical approach modifies the phenyl rings by replacing a hydrogen atom with an electrophile.[7] Due to the steric hindrance of the bulky silane core, substitution occurs predominantly at the para position of the phenyl rings.
Causality: EAS is the most direct route for introducing electron-withdrawing or electron-donating groups, which directly modulate the molecule's frontier molecular orbitals (HOMO/LUMO levels). For instance, nitration introduces a powerful electron-withdrawing group (-NO₂), which can later be reduced to an electron-donating amino group (-NH₂), a common building block for hole-transport materials.[8]
Workflow for Electrophilic Aromatic Substitution
Caption: General workflow for functionalizing MTPS via EAS.
Protocol 1: Para-Nitration of this compound
This protocol describes the mono-nitration of MTPS, a foundational step for creating amine-functionalized derivatives.
Core Principle: A nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, acts as the powerful electrophile required to functionalize the aromatic ring.[8]
| Parameter | Value/Reagent | Purpose |
| Reactant | This compound (1.0 eq) | Starting scaffold |
| Reagents | Fuming HNO₃ (1.1 eq), Conc. H₂SO₄ | Nitrating agent and catalyst |
| Solvent | Dichloromethane (DCM) | Inert reaction medium |
| Temperature | 0 °C to Room Temp. | Controls reaction rate and selectivity |
| Time | 2-4 hours | Reaction completion |
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in dichloromethane. Cool the flask to 0 °C in an ice bath.
-
Acid Mixture: In a separate flask, cautiously add fuming nitric acid to concentrated sulfuric acid at 0 °C. Safety: This is a highly exothermic reaction. Add dropwise with extreme care.
-
Reaction: Add the cold acid mixture dropwise to the stirred MTPS solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Warm-up: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly pour the mixture over crushed ice with vigorous stirring.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and finally, brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 4-(methyl(diphenyl)silyl)nitrobenzene.
-
Validation: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Strategy II: Metalation and Electrophilic Quench
For functionalities that cannot be introduced via EAS, a metalation-quench sequence is a powerful alternative. This involves deprotonating a phenyl C-H bond with a strong organometallic base (e.g., n-butyllithium) to create a potent nucleophile, which can then attack a wide range of electrophiles.[9]
Causality: This strategy reverses the polarity of the aromatic ring, turning it from a nucleophile (in EAS) into an organometallic nucleophile. This allows for the formation of C-C bonds (with aldehydes, ketones, alkyl halides), C-Si bonds (with chlorosilanes), and other key linkages.
Workflow for Metalation-Functionalization
Caption: Anhydrous workflow for MTPS derivatization via metalation.
Protocol 2: Lithiation and Silylation of this compound
This protocol demonstrates the introduction of a trimethylsilyl (TMS) group, a common strategy for increasing solubility or serving as a blocking group.
Core Principle: n-Butyllithium is a sufficiently strong base to deprotonate an aromatic C-H bond under anhydrous conditions, creating a lithiated intermediate that readily reacts with the electrophilic silicon in trimethylsilyl chloride.
Step-by-Step Methodology:
-
Preparation: Assemble a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon). Add MTPS and anhydrous diethyl ether or THF via syringe. Cool the solution to 0 °C.
-
Metalation: Add n-butyllithium (1.1 eq) dropwise via syringe. A color change is often observed. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Electrophilic Quench: Cool the solution back down to -78 °C (dry ice/acetone bath). Add trimethylsilyl chloride (1.2 eq) dropwise.
-
Warm-up: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to isolate the desired silylated product.
-
Validation: Confirm the structure via NMR, paying close attention to the new peak corresponding to the TMS group in the ¹H and ²⁹Si spectra.
From Molecules to Materials: Polymerization
Derivatization is often a means to an end: creating monomers for polymerization. A key method in silicon chemistry is the Wurtz-type coupling of dichlorosilanes to form polysilanes, which have a backbone of silicon atoms.
Causality: Polysilanes, such as poly(methylphenylsilane), exhibit σ-conjugation along their Si-Si backbone, giving them unique optoelectronic properties. They have been explored as photoresists, ceramic precursors, and photoinitiators.[10][11][12]
Reaction Scheme for Wurtz-Type Polymerization
Caption: Synthesis of poly(methylphenylsilane) via Wurtz coupling.
Protocol 3: Synthesis of Poly(methylphenylsilane)
Core Principle: This reductive coupling uses a dispersion of molten sodium metal to dehalogenate dichloromethylphenylsilane monomers, forming Si-Si bonds and creating the polymer chain.[10][11]
Step-by-Step Methodology:
-
Preparation: In a rigorously dried, three-neck flask fitted with a mechanical stirrer and a reflux condenser under an inert atmosphere, add dry toluene.
-
Sodium Dispersion: Heat the toluene to reflux (~110 °C). Cautiously add sodium metal. The sodium will melt. Stir vigorously to create a fine dispersion (a "sodium sand"). Safety: Handle sodium metal with extreme care. It is highly reactive with water and alcohols.
-
Monomer Addition: Dissolve dichloromethylphenylsilane in dry toluene. Add this solution dropwise to the refluxing sodium dispersion over 1-2 hours. A deep blue or purple color indicates the formation of silyl anions.
-
Polymerization: Continue to reflux the mixture for several hours until the color fades, indicating consumption of the sodium.
-
Work-up: Cool the reaction to room temperature. Very cautiously add isopropanol dropwise to quench any remaining sodium, followed by methanol, and then water.
-
Isolation: Separate the organic layer. Wash with water and precipitate the polymer by adding the toluene solution to a large volume of a non-solvent like isopropanol or methanol.
-
Purification: Collect the solid polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
Validation: Characterize the polymer's molecular weight and polydispersity using Gel Permeation Chromatography (GPC). Confirm its structure using NMR spectroscopy.
Applications in Advanced Materials
The functionalized derivatives of MTPS are not mere chemical curiosities; they are enabling components for advanced technologies.
-
Organic Light-Emitting Diodes (OLEDs): Arylsilanes are widely used as host materials for phosphorescent emitters.[1][3][13] The tetrahedral silicon center prevents aggregation and ensures high triplet energy, while functional groups (like carbazoles or triazines introduced via derivatization) can be used to tune charge transport properties, creating bipolar hosts that improve device efficiency and reduce roll-off.[13][14]
-
High-Performance Polymers: Incorporating the bulky, thermally stable silane moiety into polymer backbones or as side chains can enhance thermal stability, UV resistance, and modify mechanical properties.[6][15]
-
Surface Modification: Functionalized silanes can be grafted onto surfaces like silica or zeolites to create hybrid materials with tailored properties for catalysis, sorption, or chromatography.[16][17][18]
Conclusion
This compound represents a versatile and powerful platform for the rational design of functional materials. By understanding the core strategies of electrophilic aromatic substitution, metalation-quench sequences, and polymerization, researchers can precisely engineer molecules with tailored optoelectronic and physical properties. The protocols provided herein serve as a validated starting point for exploration, but the true potential lies in the creative combination of these techniques to build the novel materials that will define the next generation of technology.
References
-
Sun, D., Ren, Z., Bryce, M. R., & Yan, S. (2015). Arylsilanes and siloxanes as optoelectronic materials for organic light-emitting diodes (OLEDs). Journal of Materials Chemistry C, 3(37), 9496-9508. [Link]
-
Royal Society of Chemistry. (2015). Arylsilanes and siloxanes as optoelectronic materials for organic light-emitting diodes (OLEDs). RSC Publishing. [Link]
-
Sun, D., Ren, Z., Bryce, M. R., & Yan, S. (2015). Arylsilanes and siloxanes as optoelectronic materials for organic light-emitting diodes (OLEDs) - Abstract. RSC Publishing. [Link]
-
Kim, J. H., et al. (2010). Synthesis of functionalized mesoporous material with various organo-silanes. Journal of Nanoscience and Nanotechnology, 10(1), 290-296. [Link]
-
ResearchGate. (2020). A silane-based host material with improved electron transport properties for phosphorescent OLEDs with high efficiency and low efficiency roll-off. Request PDF. [Link]
-
Sun, J. T., et al. (2007). Synthesis and Properties of Poly(Methylphenylsiloxane) Containing Methacryloyl Groups. Polymers and Polymer Composites, 15(6), 463-468. [Link]
-
Wikipedia. Electrophilic substitution of unsaturated silanes. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Royal Society of Chemistry. (1996). Synthesis of poly(methylphenylsilane) using [K+/K–] solution in THF. Chemical Communications. [Link]
-
Boyd, S., et al. (2021). Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles. Journal of the American Chemical Society. [Link]
-
Trujillo, R. E. (1980). Preparation of Long-Chain Poly(Methylphenylsilane). Journal of Organometallic Chemistry. [Link]
-
Wikipedia. Electrophilic substitution. [Link]
-
Vallet-Regí, M., et al. (2022). Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. Pharmaceutics. [Link]
-
Halket, J. (2003). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry. [Link]
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Gamal, A., et al. (2019). A Process for the Synthesis and Use of Highly Aromatic Organosilanes as Additives for Poly(Vinyl Chloride) Films. Molecules. [Link]
-
Voronkov, M. G., et al. (2023). New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications. Molecules. [Link]
-
El Hajj, M., et al. (2012). Organic Light Emitting Diodes: Devices and applications. Journal of Materials and Environmental Science. [Link]
-
ResearchGate. (1998). Synthesis of poly(silanes) and poly(silane)-modified silicones for use as novel initiator systems. Request PDF. [Link]
-
Kuliga, J., et al. (2018). Metalation and coordination reactions of 2H-meso-trans-di(p-cyanophenyl)porphyrin on Ag(111) with coadsorbed cobalt atoms. Physical Chemistry Chemical Physics. [Link]
-
Bibel, T. (2024). Derivatization of metabolites for GC-MS via methoximation+silylation. Lab Update. [Link]
-
ResearchGate. (2003). Synthesis of Mercaptopropyl Functionalized Nanosized Mesoporous Silica. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Arylsilanes and siloxanes as optoelectronic materials for organic light-emitting diodes (OLEDs) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Arylsilanes and siloxanes as optoelectronic materials for organic light-emitting diodes (OLEDs) - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC01638J [pubs.rsc.org]
- 4. This compound | C19H18Si | CID 522714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. researchgate.net [researchgate.net]
- 7. Electrophilic substitution - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Metalation and coordination reactions of 2H-meso-trans-di(p-cyanophenyl)porphyrin on Ag(111) with coadsorbed cobalt atoms. | Semantic Scholar [semanticscholar.org]
- 10. Synthesis of poly(methylphenylsilane) using [K+/K–] solution in THF - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Preparation of Long-Chain Poly(Methylphenylsilane) (1980) | R.E. Trujillo | 82 Citations [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jmaterenvironsci.com [jmaterenvironsci.com]
- 15. A Process for the Synthesis and Use of Highly Aromatic Organosilanes as Additives for Poly(Vinyl Chloride) Films [mdpi.com]
- 16. Synthesis of functionalized mesoporous material with various organo-silanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Methyltriphenylsilane via Grignard Reaction
Abstract
This document provides a comprehensive guide for the synthesis of methyltriphenylsilane for research and development applications. The primary method detailed is the Grignard reaction, a robust and widely adopted strategy for the formation of silicon-carbon bonds.[1] This protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and troubleshooting measures to ensure a successful and reproducible synthesis. It is intended for an audience of researchers, scientists, and professionals in drug development and materials science who possess a foundational knowledge of synthetic organic chemistry techniques.
Introduction and Scientific Rationale
This compound (C₁₉H₁₈Si) is an organosilicon compound valuable in various fields of chemical synthesis and materials science.[2] Its triphenylsilyl moiety serves as a bulky, sterically demanding protective group, and the compound itself can be a precursor for more complex organosilane structures.
The synthesis described herein utilizes the Grignard reaction, a cornerstone of organometallic chemistry first developed by F. Stanley Kipping in 1904 for preparing organosilanes.[1] The reaction proceeds in two key stages:
-
Formation of the Grignard Reagent: A methylmagnesium halide is prepared by reacting a methyl halide (e.g., methyl iodide) with magnesium metal. This reaction requires an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which is critical for stabilizing the organomagnesium species.[3]
-
Nucleophilic Substitution: The highly nucleophilic carbon atom of the Grignard reagent attacks the electrophilic silicon center of triphenylchlorosilane. This results in the formation of a new silicon-carbon bond and the displacement of the chloride leaving group.[4][5]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are powerful bases and will be readily destroyed by protic solvents like water.[3][6] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent reaction failure.
-
Inert Atmosphere: To prevent oxidation of the Grignard reagent by atmospheric oxygen, the reaction is conducted under an inert atmosphere, typically nitrogen or argon.[7]
-
Ethereal Solvents: Solvents like diethyl ether or THF are essential. They are aprotic and solvate the magnesium center of the Grignard reagent, stabilizing it and keeping it in solution.[3] THF is often preferred for its higher boiling point and superior solvating properties.[8]
Experimental Apparatus and Reagents
Apparatus Setup
A typical setup for this synthesis is depicted below. It is designed to maintain anhydrous and inert conditions throughout the reaction.
Sources
methyltriphenylsilane in the preparation of specialized silicones
Application Note & Protocol Guide
Topic: Methyltriphenylsilane in the Preparation of Specialized Phenyl-Functionalized Silicones
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of this compound in Advanced Silicone Synthesis
Silicones, or polysiloxanes, are renowned for their unique hybrid inorganic-organic structure, which imparts exceptional properties like thermal stability, biocompatibility, and low surface tension.[1][2] While polydimethylsiloxane (PDMS) is the most common silicone, the demand for specialized materials with enhanced performance characteristics has driven the development of chemically modified silicones. The incorporation of phenyl groups into the siloxane backbone is a key strategy for tailoring these properties.
This compound ((CH₃)(C₆H₅)₃Si) is a critical organosilicon reagent used to precisely control the architecture and properties of phenyl-containing silicones.[3] As a monofunctional silane, its primary role is to act as a chain terminator or "end-capper" during polymerization. By introducing a bulky, non-reactive triphenylsilyl group at the chain terminus, it effectively halts further polymer growth. This precise control over molecular weight, combined with the inherent properties of the phenyl groups, makes this compound an indispensable tool for synthesizing specialized silicones for high-performance applications, including thermally-resistant coatings, high refractive index optical materials, and advanced drug delivery systems.[4][5]
This guide provides a detailed exploration of the causality behind using this compound and presents validated protocols for its application in synthesizing advanced silicone materials.
The Physicochemical Impact of Phenyl Groups on the Siloxane Backbone
The substitution of methyl groups with phenyl groups on the silicon atom fundamentally alters the polymer's characteristics. This is the primary driver for incorporating reagents like this compound.
-
Enhanced Thermal and Oxidative Stability: The rigid structure of the phenyl ring disrupts the formation of cyclic siloxanes at high temperatures, which is a primary degradation pathway for standard PDMS. This significantly increases the material's operational temperature range, with some phenyl-silicone resins exhibiting decomposition temperatures exceeding 500°C.[6]
-
Increased Refractive Index (RI): Phenyl groups have a higher refractive index than methyl groups. Their incorporation into the silicone polymer elevates the overall RI of the material.[4][5] This is a critical property for optical applications, such as LED encapsulants and intraocular lenses, where light transmittance and manipulation are paramount.[7][8]
-
Modified Solubility and Permeability: The large phenyl groups introduce steric hindrance along the polymer backbone.[5] This can be leveraged in drug delivery applications to control the release rates of certain therapeutic agents.[5][8] The hydrophobicity imparted by the phenyl groups also modifies the material's interaction with biological systems and its solubility in various organic solvents.[9]
This compound as a Monofunctional Chain Terminator
In silicone synthesis, polymerization proceeds via the formation of siloxane (Si-O-Si) bonds. This is typically achieved through the hydrolysis and subsequent condensation of functional silane precursors, such as chlorosilanes or alkoxysilanes.[10][11] Difunctional monomers (e.g., dimethyldichlorosilane) form the linear polymer chain, while trifunctional or tetrafunctional monomers create cross-linked networks.
This compound, having only one hydrolyzable group (in its precursor form, like methyltriphenylchlorosilane) or being inherently reactive in specific polymerization types, can only form a single bond to the growing polymer chain. Once it reacts, the three non-reactive phenyl groups and the single methyl group prevent any further chain propagation from that end.
The molar ratio of the monofunctional chain terminator (this compound precursor) to the difunctional chain extender (e.g., dimethyldichlorosilane) is the primary determinant of the final polymer's average molecular weight. A higher concentration of the terminator results in shorter polymer chains and lower viscosity fluids, while a lower concentration allows for the formation of higher molecular weight polymers.
Caption: Diagram 1: Role of this compound in Chain Termination.
Application Protocols
Protocol 1: Synthesis of a Low-Molecular-Weight, High Refractive Index this compound-Terminated Silicone Fluid
This protocol details the synthesis of a specialized silicone fluid via the co-hydrolysis and condensation of methyltriphenylchlorosilane and dimethyldichlorosilane. Such fluids are foundational for optical gels and biomedical lenses.[5][7]
Rationale: The hydrolysis of chlorosilanes generates reactive silanol (Si-OH) groups and hydrochloric acid (HCl) as a byproduct.[10] The silanols then undergo condensation to form the siloxane backbone. Toluene acts as a solvent to control viscosity and facilitate heat transfer, while the subsequent water washing is critical to remove the corrosive HCl byproduct. The final distillation step removes solvent and any unreacted volatile components.
Materials:
-
Dimethyldichlorosilane ((CH₃)₂SiCl₂)
-
Methyltriphenylchlorosilane ((CH₃)(C₆H₅)₃SiCl)
-
Toluene
-
Deionized Water
-
Sodium Bicarbonate (5% aqueous solution)
-
Anhydrous Magnesium Sulfate
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a fume hood, charge the three-necked flask with 200 mL of toluene and 100 mL of deionized water. Begin vigorous stirring to create an emulsion.
-
Monomer Preparation: Prepare a mixture of dimethyldichlorosilane and methyltriphenylchlorosilane in a separate flask. For a target low molecular weight polymer, a molar ratio of approximately 4:1 (dimethyldichlorosilane : methyltriphenylchlorosilane) is a good starting point.
-
Hydrolysis: Slowly add the chlorosilane mixture to the stirred toluene/water emulsion via the dropping funnel over a period of 60 minutes. Caution: The reaction is exothermic and produces HCl gas. Ensure adequate ventilation and cooling if necessary. Maintain the temperature below 40°C.
-
Condensation: After the addition is complete, heat the mixture to 60°C and stir for 3 hours to promote condensation polymerization.[4]
-
Neutralization and Washing: Cool the reaction mixture to room temperature. Transfer the contents to a separatory funnel. The organic (toluene) layer contains the silicone polymer. Wash the organic layer sequentially with:
-
100 mL of 5% sodium bicarbonate solution (to neutralize residual HCl).
-
Three portions of 100 mL deionized water, until the aqueous layer is neutral (pH ≈ 7).[4]
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate and filter to remove the drying agent.
-
Solvent Removal: Remove the toluene using a rotary evaporator. Further heat the resulting oil under vacuum (e.g., 110°C) to remove any low molecular weight cyclic siloxanes or residual solvent.[4]
-
Characterization: The final product is a clear, viscous fluid. Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight distribution, thermogravimetric analysis (TGA) for thermal stability, and a refractometer for its refractive index.
Protocol 2: Modification of a Silicone Resin with this compound for Enhanced Thermal Stability
This protocol describes the incorporation of this compound into a silicone resin network, typically synthesized from trifunctional or tetrafunctional silane precursors. This modification enhances the thermal properties for applications like heat-resistant coatings.[4][12]
Rationale: Silicone resins are cross-linked polymers formed from precursors like methyltrichlorosilane (T units) or tetraethoxysilane (Q units).[13] Introducing this compound (as a precursor like the chlorosilane or an alkoxysilane) caps some of the potential cross-linking sites. This controls the cross-link density and incorporates thermally stable phenyl groups into the resin structure.
Materials:
-
Methyltrichlorosilane (CH₃SiCl₃)
-
Dimethyldichlorosilane ((CH₃)₂SiCl₂)
-
Methyltriphenylchlorosilane ((CH₃)(C₆H₅)₃SiCl)
-
Xylene
-
Deionized Water
Equipment:
-
Same as Protocol 1.
Step-by-Step Methodology:
-
Reaction Setup: Charge the reaction flask with 250 mL of xylene and 120 mL of deionized water and begin vigorous stirring.
-
Monomer Preparation: Prepare a mixture of methyltrichlorosilane, dimethyldichlorosilane, and methyltriphenylchlorosilane. A typical molar ratio might be 5:4:1 (T:D:M) to achieve a robust but flexible resin. Adjusting the M-unit (methyltriphenyl) content will control the final resin's hardness and solubility.
-
Hydrolysis: Add the chlorosilane mixture dropwise to the stirred xylene/water mixture over 90 minutes, maintaining the temperature below 40°C.
-
Condensation (Bodying): Fit the flask for azeotropic distillation (e.g., with a Dean-Stark trap). Heat the mixture to reflux. The water from the condensation reaction will be removed azeotropically with the xylene. Continue this "bodying" process until a target viscosity is reached (this may take several hours and requires periodic sampling).
-
Washing and Neutralization: Cool the resin solution. Wash with deionized water until neutral, as described in Protocol 1.
-
Solvent Adjustment: Use a rotary evaporator to adjust the solid content of the resin solution to the desired concentration for its application (e.g., 50% in xylene for a coating formulation).
-
Characterization: Characterize the final resin for its solid content, viscosity, and thermal stability using TGA. Cured films should be tested for hardness and thermal resistance.
Caption: Diagram 2: General Experimental Workflow for Protocol 1.
Data Summary: Expected Property Modifications
The introduction of this compound as a chain terminator significantly alters the properties of the resulting silicone polymer compared to a standard, high-molecular-weight PDMS.
| Property | Standard PDMS (High MW) | This compound-Terminated Polysiloxane | Rationale for Change |
| Thermal Decomposition (T₅₀ in N₂) | ~400-450 °C | > 500 °C | Phenyl groups increase thermal stability.[6] |
| Refractive Index (nD25) | ~1.40 | > 1.45 (increases with phenyl content) | Phenyl groups have a higher RI than methyl groups.[4][7] |
| Viscosity | High (can be a non-flowing gum) | Low to Medium (tunable fluid) | Chain termination controls and limits molecular weight.[8] |
| Surface Energy | Low (~20-21 mN/m) | Slightly Higher | Bulky phenyl groups can alter surface packing.[14] |
| Biocompatibility | Excellent | Generally Excellent | The siloxane backbone is highly biocompatible.[15][16] |
Conclusion
This compound is a powerful and precise tool for the synthesis of specialized silicones. By acting as a chain terminator, it allows for exacting control over polymer molecular weight while simultaneously incorporating the beneficial properties of phenyl groups—namely, enhanced thermal stability and a higher refractive index. The protocols outlined in this guide provide a validated framework for researchers to produce advanced silicone fluids and resins. These materials are critical for innovation in fields ranging from high-performance coatings and optical electronics to sophisticated drug delivery systems, demonstrating the essential role of targeted chemical modification in modern materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 3. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
- 4. mdpi.com [mdpi.com]
- 5. mddionline.com [mddionline.com]
- 6. Preparation and properties of vinylphenyl-silicone resins and their application in LED packaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. ijpras.com [ijpras.com]
- 9. cdn.thomasnet.com [cdn.thomasnet.com]
- 10. Hydrolysis and Condensation Process [silicone-surfactant.com]
- 11. ias.ac.in [ias.ac.in]
- 12. CN103755960A - Methylphenyl silicon resin and preparation method thereof - Google Patents [patents.google.com]
- 13. scilit.com [scilit.com]
- 14. mdpi.com [mdpi.com]
- 15. Most Important Biomedical and Pharmaceutical Applications of Silicones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyltriphenylsilane
Welcome to the technical support center for the synthesis of methyltriphenylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this compound. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot and refine your experiments effectively.
Overview of this compound Synthesis
This compound is most commonly synthesized via the Grignard reaction, a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds.[1] The primary route involves the reaction of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr) or methylmagnesium chloride (CH₃MgCl), with chlorotriphenylsilane ((C₆H₅)₃SiCl).[2][3]
While fundamentally straightforward, the success of this synthesis is highly sensitive to reaction conditions, reagent quality, and procedural execution. Low yields are a common challenge, often stemming from issues during the formation of the Grignard reagent or competing side reactions.[4] This guide provides a structured approach to identifying and resolving these common pitfalls.
Core Reaction Mechanism
The reaction proceeds via a nucleophilic attack by the carbanionic methyl group of the Grignard reagent on the electrophilic silicon atom of chlorotriphenylsilane. The magnesium halide coordinates to the chlorine atom, facilitating its departure as a leaving group and forming the stable silicon-carbon bond.
Caption: Simplified mechanism for this compound synthesis.
Troubleshooting Guide & FAQs
This section addresses the most frequent issues encountered during the synthesis in a question-and-answer format.
Part A: Grignard Reagent Formation & Initiation
Question 1: My Grignard reaction fails to initiate. What are the primary causes and solutions?
Answer: Failure to initiate is the most common hurdle in Grignard synthesis.[4] The reaction is heterogeneous, occurring on the surface of the magnesium metal, and is notoriously sensitive to impurities and surface passivation.
-
Cause 1: Inactive Magnesium Surface. Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the organic halide from reaching the reactive metal.[5]
-
Solution: Activate the magnesium surface.
-
Mechanical Activation: In a dry, inert atmosphere (e.g., a glovebox), gently grind the magnesium turnings with a mortar and pestle to expose a fresh, shiny surface.[6]
-
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium suspension in your anhydrous solvent.[4][7] The disappearance of the iodine's purple color is a visual indicator of initiation.[5]
-
-
-
Cause 2: Presence of Moisture. Grignard reagents are potent bases and will be rapidly quenched by protic sources, especially water.[4] Even trace amounts of water can prevent the reaction from starting.
-
Solution: Ensure strictly anhydrous (water-free) conditions.
-
Glassware: Rigorously dry all glassware in an oven (overnight at >120°C) or by flame-drying under vacuum, followed by cooling under an inert atmosphere (argon or nitrogen).[4][7]
-
Solvent: Use a freshly opened bottle of anhydrous ether or tetrahydrofuran (THF). If the solvent's quality is uncertain, distill it from a suitable drying agent (e.g., sodium/benzophenone) immediately before use.
-
Reagents: Ensure your methyl halide and chlorotriphenylsilane are anhydrous.
-
-
Question 2: The reaction is very sluggish, even after adding an activator. What else can I do?
Answer: Sluggish initiation can be due to the quality of the starting materials or insufficient localized heat.
-
Solution 1: Use High-Quality Reagents. The quality of the magnesium is crucial. Use fresh, shiny magnesium turnings.[8] Dull or opaque-looking magnesium has a thick oxide layer and should be avoided or aggressively activated.
-
Solution 2: Provide Localized Heating. Gently warming a small spot of the flask with a heat gun can often provide the activation energy needed to start the reaction.[4] Once initiated, the reaction is typically exothermic and will sustain itself.
-
Solution 3: Increase Reagent Concentration Locally. Add a small portion of your methyl halide neat (without solvent) directly to the magnesium. Once the reaction begins, proceed with the dropwise addition of the diluted reagent solution.[7]
Part B: Main Reaction & Yield Optimization
Question 3: My reaction initiated successfully, but the final yield of this compound is low. What are the likely side reactions?
Answer: Low yields after a successful initiation often point to side reactions or suboptimal conditions.
-
Side Reaction 1: Wurtz Coupling. The already-formed Grignard reagent (CH₃MgX) can react with the incoming methyl halide (CH₃X) to form ethane (CH₃-CH₃). This is a major side reaction that consumes both your starting material and your active reagent.
-
Mitigation: Add the methyl halide solution slowly and dropwise to the magnesium suspension.[4] This maintains a low concentration of the halide in the flask, favoring its reaction with the magnesium surface over the Grignard reagent already in solution.
-
-
Side Reaction 2: Reaction with Chlorotriphenylsilane. A similar coupling reaction can occur where the methyl Grignard attacks another molecule of chlorotriphenylsilane after the initial product is formed, though this is less common for this specific reaction. A more significant issue is the potential for the Grignard reagent to be consumed by any reactive impurities on the chlorotriphenylsilane.
-
Mitigation: Use high-purity chlorotriphenylsilane. If necessary, purify it before use. Slow, controlled addition of the chlorotriphenylsilane solution to the formed Grignard reagent at a low temperature (e.g., 0 °C) is also recommended.[4]
-
Question 4: How can I optimize my reaction parameters to maximize the yield?
Answer: Optimizing stoichiometry, temperature, and addition rate is critical.
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a slight excess of magnesium (1.1-1.2 equivalents) and methyl halide (1.05-1.1 equivalents) relative to chlorotriphenylsilane. | This compensates for magnesium that doesn't react and any Grignard reagent lost to side reactions or quenching by trace impurities, ensuring the limiting reagent (chlorotriphenylsilane) is fully consumed.[6] |
| Temperature | Maintain a gentle reflux during Grignard formation. For the reaction with chlorotriphenylsilane, cool the Grignard solution to 0 °C before and during the addition. | Gentle reflux provides enough energy for a steady reaction rate without excessive solvent loss. Cooling during the second step minimizes side reactions and improves selectivity.[4] |
| Addition Rate | Add the chlorotriphenylsilane solution dropwise to the Grignard reagent, maintaining the low temperature. | A slow addition rate prevents a large exotherm, which can lead to side reactions and reduced yield. It ensures the Grignard reagent is always in excess relative to the electrophile being added.[4] |
| Solvent | Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for Grignard reagent formation due to its superior ability to solvate and stabilize the organomagnesium species.[7] | THF's higher boiling point also allows for a wider range of reaction temperatures. |
Part C: Work-up and Purification
Question 5: What is the correct procedure for quenching the reaction and isolating the crude product?
Answer: The work-up procedure is designed to destroy any unreacted Grignard reagent and separate the desired organic product from inorganic magnesium salts.
-
Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mildly acidic quench that effectively destroys excess Grignard reagent while minimizing potential acid-catalyzed side reactions with your product.
-
Transfer the mixture to a separatory funnel. Add an organic solvent (e.g., diethyl ether or ethyl acetate) to extract the product.
-
Wash the organic layer sequentially with water and then brine (saturated NaCl solution) to remove water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[5]
-
Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound.
-
Question 6: My final product is impure. How can I purify this compound effectively?
Answer: The primary impurity is often unreacted chlorotriphenylsilane or side products like hexaphenyldisilane.
-
Purification Method: Recrystallization. this compound is a solid at room temperature, making recrystallization an excellent purification method.
-
Solvent Selection: A common and effective solvent system is methanol (MeOH) or ethanol (EtOH).[9] The crude product should be highly soluble in the hot solvent but sparingly soluble at low temperatures.
-
Procedure: Dissolve the crude solid in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
Experimental Protocols & Visualizations
Optimized Synthesis Protocol for this compound
This protocol provides a robust starting point for achieving high yields.
-
Preparation:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (topped with a nitrogen/argon inlet), and a pressure-equalizing dropping funnel.
-
Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
-
Grignard Reagent Formation:
-
To the flask, add magnesium turnings (1.1 eq).
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of methyl bromide or methyl iodide (1.05 eq) in anhydrous THF.
-
Add ~10% of the methyl halide solution to the magnesium. If the reaction does not start (iodine color persists), gently warm the flask with a heat gun until initiation is observed.
-
Once initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours until most of the magnesium is consumed.
-
-
Reaction with Chlorotriphenylsilane:
-
Cool the freshly prepared Grignard solution to 0 °C using an ice bath.
-
Prepare a solution of chlorotriphenylsilane (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the chlorotriphenylsilane solution dropwise to the stirred Grignard reagent, ensuring the internal temperature remains below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours or until TLC analysis shows complete consumption of the starting material.
-
-
Work-up and Purification:
-
Follow the quenching and extraction procedure described in Question 5 .
-
Purify the resulting crude solid by recrystallization from methanol as described in Question 6 .
-
Visual Workflow for Synthesis
Caption: Step-by-step workflow for this compound synthesis.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Grignard Reactions with Diglyme.
-
Reddit user discussion. (2020). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]
-
Reddit user discussion. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
- University of Michigan. (n.d.). Grignard Reaction.
-
Quora user discussion. (2019). How to improve the percent yield in Grignard reaction. Retrieved from [Link]
- Reid, A. F., & Wilkins, C. J. (1955). The Kinetics and Mechanism of the Reactions of the Halogenotrimethylsilanes with Methylmagnesium Halides. Journal of the Chemical Society, 4029-4034.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Chlorotriphenylsilane: Efficient Synthetic Route from Trusted Manufacturer. Retrieved from [Link]
-
Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (chloromethyl)dimethylphenylsilane. Retrieved from [Link]
Sources
Technical Support Center: Methyltriphenylsilane Grignard Synthesis
Welcome to the Technical Support Center for the Grignard synthesis of methyltriphenylsilane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. By understanding the underlying chemical principles and implementing the troubleshooting strategies outlined below, you can significantly improve your reaction outcomes, including yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound via the Grignard pathway?
The synthesis of this compound is typically achieved through the nucleophilic substitution of a chlorine atom on chlorotriphenylsilane by a methyl group from a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium iodide.[1] The reaction is generally carried out in an anhydrous ether solvent, like diethyl ether or tetrahydrofuran (THF).[1]
Q2: My reaction yield is consistently low. What are the most probable causes?
Low yields in this Grignard synthesis can stem from several factors:
-
Incomplete Grignard Reagent Formation: The surface of the magnesium metal may be passivated by a layer of magnesium oxide, hindering the reaction with the methyl halide.[2]
-
Presence of Moisture: Grignard reagents are highly reactive towards protic sources, including water.[3] Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the amount available for the primary reaction.
-
Side Reactions: Several side reactions can consume the starting materials and the desired product, leading to a lower yield. These are discussed in detail in the troubleshooting section.
-
Inadequate Reaction Conditions: Factors such as reaction temperature, addition rate of reagents, and reaction time can significantly impact the yield.
Q3: I've noticed an insoluble white precipitate in my reaction flask. What is it?
The white precipitate is likely magnesium salts (e.g., MgCl₂, MgBr₂), which are byproducts of the Grignard reaction.[4] These salts have limited solubility in ether solvents and will precipitate out as the reaction progresses.
Q4: Can I use an organolithium reagent instead of a Grignard reagent for this synthesis?
While organolithium reagents are also potent nucleophiles, Grignard reagents are generally preferred for reactions with chlorosilanes.[1] Organolithium reagents can sometimes be too reactive, leading to a higher propensity for side reactions.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section details the most common side reactions observed during the Grignard synthesis of this compound and provides actionable troubleshooting strategies.
Issue 1: Formation of Biphenyl and Ethane (Wurtz and Wurtz-Fittig Coupling)
Symptoms:
-
Presence of biphenyl and ethane in the product mixture, detectable by GC-MS or NMR analysis.
-
Reduced yield of the desired this compound.
Causality: The formation of these byproducts is attributed to Wurtz and Wurtz-Fittig type coupling reactions.[5][6]
-
Wurtz Coupling: Two molecules of the methyl halide can react with sodium (often present as an impurity in magnesium) or with the magnesium itself to form ethane (CH₃-CH₃).[7]
-
Wurtz-Fittig Coupling: The methyl Grignard reagent can react with unreacted chlorotriphenylsilane, or two aryl halide molecules can couple in the presence of sodium metal to form biphenyl (Ph-Ph).[6][8]
Mitigation Strategies:
| Strategy | Detailed Protocol |
| Slow Addition of Methyl Halide | During the formation of the Grignard reagent, add the methyl halide dropwise to the magnesium turnings. This maintains a low concentration of the methyl halide, minimizing the chance of Wurtz coupling. |
| Use of High-Purity Magnesium | Utilize high-purity magnesium turnings to reduce the presence of sodium, which can catalyze Wurtz-Fittig reactions. |
| Controlled Temperature | Maintain a gentle reflux during Grignard formation and keep the temperature low (e.g., 0 °C) during the addition of chlorotriphenylsilane to disfavor the radical pathways that can lead to coupling byproducts. |
Visualizing the Wurtz-Fittig Side Reaction:
Caption: Wurtz-Fittig coupling leading to toluene.
Issue 2: Presence of Unreacted Chlorotriphenylsilane
Symptoms:
-
Significant amount of chlorotriphenylsilane detected in the final product mixture.
-
Lower than expected conversion of the starting material.
Causality:
-
Insufficient Grignard Reagent: An inadequate amount of the methyl Grignard reagent will result in incomplete conversion of the chlorotriphenylsilane.
-
Steric Hindrance: The bulky triphenylsilyl group can sterically hinder the approach of the Grignard reagent, slowing down the reaction rate.
-
Poor Quality Grignard Reagent: If the Grignard reagent has been partially quenched by moisture or has decomposed, its effective concentration will be lower than anticipated.
Mitigation Strategies:
| Strategy | Detailed Protocol |
| Use of Excess Grignard Reagent | Employ a slight excess (e.g., 1.1 to 1.2 equivalents) of the methyl Grignard reagent to ensure complete conversion of the chlorotriphenylsilane. |
| Optimize Reaction Time and Temperature | Increase the reaction time or gently heat the reaction mixture (e.g., reflux in THF) to overcome the steric hindrance and drive the reaction to completion. |
| Titration of Grignard Reagent | Before use, titrate a small aliquot of the prepared Grignard reagent to accurately determine its concentration. This allows for precise stoichiometric control.[7] |
Issue 3: Formation of Siloxanes
Symptoms:
-
Presence of compounds with Si-O-Si linkages (siloxanes) in the product mixture.
-
Oily or polymeric impurities that are difficult to remove.
Causality: Siloxane formation is primarily due to the presence of water in the reaction mixture.[9]
-
Hydrolysis of Chlorotriphenylsilane: If moisture is present, chlorotriphenylsilane can hydrolyze to form triphenylsilanol ((C₆H₅)₃SiOH).
-
Condensation: Triphenylsilanol can then undergo self-condensation or react with unreacted chlorotriphenylsilane to form hexaphenyldisiloxane ((C₆H₅)₃Si-O-Si(C₆H₅)₃).[10]
Mitigation Strategies:
| Strategy | Detailed Protocol |
| Strict Anhydrous Conditions | Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and ensure starting materials are dry.[11] |
| Inert Atmosphere | Conduct the entire reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system. |
Visualizing Siloxane Formation:
Caption: Pathway for siloxane byproduct formation.
Issue 4: Redistribution Reactions
Symptoms:
-
Presence of other methyl- and phenyl-substituted silanes in the product mixture (e.g., dimethyldiphenylsilane, trimethylphenylsilane).
-
A complex mixture of products that is difficult to purify.
Causality: Redistribution reactions involve the exchange of substituents on the silicon atom.[12] These reactions can be catalyzed by Lewis acids, which may be present as impurities or formed during the reaction. While less common under standard Grignard conditions, they can occur, especially at elevated temperatures.[13]
Mitigation Strategies:
| Strategy | Detailed Protocol |
| Moderate Reaction Temperatures | Avoid excessive heating of the reaction mixture. Conduct the reaction at room temperature or below if possible. |
| Purification of Starting Materials | Ensure the chlorotriphenylsilane is of high purity and free from Lewis acidic impurities. |
| Minimize Reaction Time | Once the reaction is complete (as determined by TLC or GC analysis), proceed with the workup promptly to minimize the opportunity for side reactions. |
Optimized Experimental Protocol for this compound Synthesis
This protocol is designed to minimize the common side reactions discussed above.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or THF
-
Methyl iodide or methyl bromide
-
Chlorotriphenylsilane[14]
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent (Methylmagnesium Iodide/Bromide):
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Allow the apparatus to cool to room temperature under a stream of dry nitrogen.
-
Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.
-
In the dropping funnel, place a solution of methyl iodide or bromide (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Add a small portion of the methyl halide solution to the magnesium to initiate the reaction. The disappearance of the iodine color and the onset of gentle reflux indicate initiation.
-
Once initiated, add the remaining methyl halide solution dropwise at a rate that maintains a steady but controlled reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Chlorotriphenylsilane:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve chlorotriphenylsilane (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the chlorotriphenylsilane solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC/GC analysis indicates complete consumption of the chlorotriphenylsilane.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
-
Visualizing the Optimized Workflow:
Caption: Optimized workflow for this compound synthesis.
References
- Curtis, M. D., & Epstein, P. S. (1981). Redistribution Reactions on Silicon Catalyzed by Transition Metal Complexes. Advances in Organometallic Chemistry, 19, 213-263.
-
SATHEE. (n.d.). Chemistry Wurtz Fittig Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Wurtz–Fittig reaction. In Wikipedia. Retrieved from [Link]
- Manoso, A. S., Ahn, C., Soheili, A., Handy, C. J., Correia, R., Seganish, W., & DeShong, P. (2004). Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates. The Journal of Organic Chemistry, 69(24), 8305–8314.
- Corriu, R. J. P., Lanneau, G. F., & Leclerq, D. (1988). Polyfunctional carbosilanes and organosilicon compounds. Synthesis via Grignard reagents. Tetrahedron, 44(15), 4591-4601.
-
L.S.College, Muzaffarpur. (2021, December 20). Wurtz–Fittig reaction. Retrieved from [Link]
- Google Patents. (n.d.). EP0743315A2 - Method for redistribution and purification of methylsilanes.
-
Curtis, M. D., & Epstein, P. S. (1981). Redistribution Reactions on Silicon Catalyzed by Transition Metal Complexes. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Grignard reagent formation. Retrieved from [Link]
-
Unacademy. (n.d.). Wurtz fittig reaction mechanism. Retrieved from [Link]
-
Manoso, A. S., Ahn, C., Soheili, A., Handy, C. J., Correia, R., Seganish, W., & DeShong, P. (2004). Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates. ResearchGate. Retrieved from [Link]
-
AdiChemistry. (n.d.). WURTZ FITTIG REACTION | EXPLANATION. Retrieved from [Link]
-
Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 10. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arylsiloxane synthesis. Retrieved from [Link]
-
Reddit. (2024, May 4). Removing remaining triphenylsilane in hydrosilylation reaction. r/Chempros. Retrieved from [Link]
- Google Patents. (n.d.). US6444013B1 - Purification of methylsilanes.
-
ElectronicsAndBooks. (n.d.). 4029 The Kinetics and Nechunism of the Reactions of the Halugenotrimethyl- silanes with Methylmagnesium Halides. Retrieved from [Link]
-
Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link]
- Atlantis Press. (2015). Preparations of Methylphenyldiethoxsilane by One Step Grignard Method and Methylphenylcyclosiloxane by Hydrolysis and Pyrolysis Methods.
- Google Patents. (n.d.). Hydrolysis process of Grignard reaction metal organic product.
- Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry, 69(15), 5071–5076.
-
Organic Syntheses. (n.d.). (e)-1-phenyl-3,3-dimethyl-1-butene. Retrieved from [Link]
- Waterman, R., et al. (2024). Grignard reagents as simple precatalysts for the dehydrocoupling of amines and silanes. Dalton Transactions, 53, 16843-16848.
-
Quora. (2015, July 17). Will chlorobenzene and methyl magnesium bromide react together? If so, what would be produced? Retrieved from [Link]
-
Waterman, R., et al. (2024). Grignard reagents as simple precatalysts for the dehydrocoupling of amines and silanes. RSC Publishing. Retrieved from [Link]
- Google Patents. (n.d.). CN102161672A - Preparation method of triphenyl silanol.
- Google Patents. (n.d.). CN101955496B - Process for purifying tetramethylsilane.
- Google Patents. (n.d.). Process for producing silane - WO2007073196A1.
-
Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
Sources
- 1. gelest.com [gelest.com]
- 2. This compound | C19H18Si | CID 522714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preparations of Methylphenyldiethoxsilane by One Step Grignard Method and Methylphenylcyclosiloxane by Hydrolysis and Pyrolysis Methods | Atlantis Press [atlantis-press.com]
- 4. Buy Chlorotriphenylsilane | 76-86-8 [smolecule.com]
- 5. SATHEE: Chemistry Wurtz Fittig Reaction [satheeneet.iitk.ac.in]
- 6. Wurtz–Fittig reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. CN102161672A - Preparation method of triphenyl silanol - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. EP0743315A2 - Method for redistribution and purification of methylsilanes - Google Patents [patents.google.com]
- 14. 三苯基氯硅烷 96% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Managing Moisture Sensitivity in Methyltriphenylsilane Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyltriphenylsilane. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of handling this moisture-sensitive reagent. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction to this compound and Moisture Sensitivity
This compound ((C₆H₅)₃SiCH₃) is a versatile organosilane reagent utilized in a variety of synthetic applications. While generally less susceptible to hydrolysis than their alkoxy- or chlorosilane counterparts, organosilanes with silicon-carbon bonds can still react with water, especially under certain conditions, leading to the formation of silanols and subsequently siloxanes.[1][2] This degradation can compromise the purity of the reagent, introduce unwanted byproducts, and ultimately lead to lower yields or complete failure of a reaction.
This guide will provide you with the necessary protocols and troubleshooting strategies to effectively manage moisture in your this compound reactions, ensuring reproducible and successful outcomes.
Frequently Asked Questions (FAQs)
Q1: How sensitive is this compound to ambient moisture?
Q2: What are the primary products of this compound hydrolysis?
The reaction of this compound with water leads to the formation of triphenylsilanol ((C₆H₅)₃SiOH) and methane. The triphenylsilanol can then undergo self-condensation to form hexaphenyldisiloxane (((C₆H₅)₃Si)₂O).[1][2] The presence of these byproducts can complicate purification and affect the outcome of your desired reaction.
Q3: How can I detect if my this compound has been compromised by moisture?
The most common methods for detecting hydrolysis are NMR and IR spectroscopy.
-
¹H NMR: The appearance of a broad singlet corresponding to the hydroxyl proton of the silanol (triphenylsilanol) would indicate hydrolysis. The chemical shift of this peak can vary depending on the solvent and concentration.
-
²⁹Si NMR: This is a powerful technique for observing silicon-containing compounds. The formation of silanols and siloxanes will result in new peaks in the ²⁹Si NMR spectrum, shifted from the parent this compound peak.[3][5][6]
-
IR Spectroscopy: A broad absorption band in the region of 3200-3700 cm⁻¹ is characteristic of the O-H stretching vibration of the silanol group.[7] The appearance of a strong Si-O-Si stretching band around 1060 cm⁻¹ would indicate the presence of the disiloxane.[7]
Q4: What is the proper way to store this compound?
This compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or a glovebox.[4] For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is recommended.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Problem 1: Low or No Yield in a Reaction
Symptom: Your reaction, which utilizes this compound as a starting material or reagent, results in a significantly lower yield than expected, or fails to produce the desired product altogether.
Potential Cause: The primary suspect in such cases is the deactivation of your reagents due to the presence of moisture. Grignard reagents and other highly reactive organometallics are particularly susceptible to quenching by water.[8] If your this compound has been hydrolyzed, the resulting silanol can also interfere with moisture-sensitive catalysts or reagents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Step-by-Step Solutions:
-
Verify Reagent Purity:
-
Obtain ¹H NMR, ²⁹Si NMR, and IR spectra of your this compound.
-
Look for the characteristic peaks of triphenylsilanol and hexaphenyldisiloxane as described in FAQ 3.
-
If hydrolysis is confirmed, purify the this compound by recrystallization or distillation under reduced pressure.
-
-
Ensure Anhydrous Solvents:
-
Use freshly dried solvents. Refer to the table below for recommended drying agents for common nonpolar solvents used in organosilane chemistry.
-
Consider using a solvent still or a solvent purification system for highly sensitive reactions.
-
-
Properly Dry Glassware:
-
All glassware should be oven-dried at >120 °C for several hours or flame-dried under vacuum immediately before use.[4]
-
Assemble the reaction apparatus while hot and allow it to cool under a stream of inert gas.
-
-
Implement Rigorous Inert Atmosphere Techniques:
-
Utilize a Schlenk line or a glovebox for all manipulations of this compound and other moisture-sensitive reagents.[4]
-
Ensure all transfers are performed using cannulas or syringes under a positive pressure of inert gas.
-
Problem 2: Unexpected Peaks in the NMR Spectrum of the Crude Product
Symptom: The ¹H or ¹³C NMR spectrum of your crude reaction mixture shows unexpected aromatic peaks and/or a broad peak in the downfield region.
Potential Cause: These extraneous peaks are likely due to the presence of triphenylsilanol and/or hexaphenyldisiloxane, the hydrolysis and condensation products of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected NMR peaks.
Step-by-Step Solutions:
-
Confirm the Identity of Byproducts:
-
Purification:
-
These silicon-based impurities can often be removed by column chromatography on silica gel. The polarity of the silanol will cause it to adhere more strongly to the silica than the less polar desired product and the siloxane.
-
Alternatively, for nonpolar products, washing the organic extract with a dilute aqueous base can sometimes remove the acidic silanol. However, be cautious as this may not be compatible with all desired products.
-
-
Prevention in Future Reactions:
-
Revisit your experimental setup and handling procedures. Stricter adherence to anhydrous and inert atmosphere techniques is necessary.[4]
-
Data and Protocols
Table 1: Recommended Drying Agents for Solvents in this compound Reactions
| Solvent | Drying Agent | Notes |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Indicates dryness with a deep blue or purple color. |
| Diethyl Ether | Sodium/Benzophenone | Similar to THF, indicates dryness with color change. |
| Toluene | Sodium | Can be refluxed over sodium metal. |
| Hexane/Pentane | Calcium Hydride (CaH₂) | Vigorously reacts with water; allow for gas evolution. |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Distill from CaH₂. Do not use sodium. |
Note: Always consult safety guidelines before using reactive drying agents like sodium metal.
Protocol 1: General Procedure for a Moisture-Sensitive Reaction Using this compound
-
Glassware Preparation:
-
Place all glassware (reaction flask, condenser, dropping funnel, etc.) in an oven at 150 °C for at least 4 hours.
-
Assemble the apparatus hot while flushing with a stream of dry nitrogen or argon.
-
Allow the apparatus to cool to room temperature under the inert atmosphere.
-
-
Reagent and Solvent Preparation:
-
Use freshly distilled, anhydrous solvents.
-
If this compound is a solid, dry it in a vacuum oven before use.
-
Ensure all other reagents are of high purity and handled under inert atmosphere if they are also moisture-sensitive.
-
-
Reaction Setup:
-
Dissolve this compound in the anhydrous solvent in the reaction flask under a positive pressure of inert gas.
-
Add other reagents via syringe or cannula through a rubber septum.
-
Maintain a positive pressure of inert gas throughout the reaction, typically by using a bubbler filled with mineral oil.
-
-
Workup and Quenching:
-
Be mindful that quenching the reaction with aqueous solutions will introduce water. If subsequent steps are also moisture-sensitive, an anhydrous workup may be necessary.
-
Conclusion
Successfully working with this compound hinges on a thorough understanding and meticulous management of its moisture sensitivity. By implementing the rigorous anhydrous and inert atmosphere techniques detailed in this guide, researchers can significantly reduce the risk of unwanted side reactions and ensure the integrity and reproducibility of their synthetic work. When troubleshooting, a systematic approach that evaluates the purity of all reagents, the dryness of solvents and glassware, and the integrity of the inert atmosphere will lead to the identification and resolution of the root cause of the issue.
References
-
The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. (2003). AFINITICA. Available at: [Link]
-
tris(trimethylsilyl)silane. Organic Syntheses Procedure. Available at: [Link]
-
This compound | C19H18Si | CID 522714. PubChem. Available at: [Link]
-
Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. (n.d.). PubMed. Available at: [Link]
-
(PDF) Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. (2017). ResearchGate. Available at: [Link]
- Siloxane purification. (n.d.). Google Patents.
-
(PDF) Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films. (n.d.). ResearchGate. Available at: [Link]
-
A SUMMARY OF AVAILABLE ANALYTICAL METHODS FOR THE DETERMINATION OF SILOXANES IN BIOGAS. (n.d.). EurofinsUS.com. Available at: [Link]
-
Effect of humidity on the curing of 3-glycidoxypropyltrimethoxy silane. (n.d.). ResearchGate. Available at: [Link]
-
Triphenylsilane. (n.d.). MSU Chemistry. Available at: [Link]
-
Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. (n.d.). ResearchGate. Available at: [Link]
-
The effect of humidity on the stability of octadecyltrichlorosilane for the self-assembled monolayer coating applications. (n.d.). ResearchGate. Available at: [Link]
-
Analytical methodology for sampling and analysing eight siloxanes and trimethylsilanol in biogas from different wastewater treatment plants in Europe. (2014). PubMed. Available at: [Link]
-
Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. (n.d.). SciSpace. Available at: [Link]
-
Moisture effects on TESPD-silica/CB/SBR compounds. (n.d.). ResearchGate. Available at: [Link]
-
Reagents for Silicon-Mediated Organic Synthesis (N-trimethylsilylimidazole). (2019). ResearchGate. Available at: [Link]
-
(PDF) Analytical methodology for sampling and analysing eight siloxanes and trimethylsilanol in biogas from different wastewater treatment plants in Europe. (n.d.). ResearchGate. Available at: [Link]
-
How To Purify Silicone Polymers? (2025). YouTube. Available at: [Link]
-
Organic Intermediates Challenges In Their Study. (2025). ZM Silane Limited. Available at: [Link]
-
The Effect of Moisture on the Hydrolysis of Basic Salts. (n.d.). ResearchGate. Available at: [Link]
-
Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. (2022). Available at: [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses Procedure. Available at: [Link]
- WO1998047946A1 - Process for purifying siloxane. (n.d.). Google Patents.
-
NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. (n.d.). Mechanical Engineering. Available at: [Link]
-
Electronic Supporting Information (ESI). (n.d.). The Royal Society of Chemistry. Available at: [Link]
- US4156689A - Purification of hydrosilanes and siloxanes. (n.d.). Google Patents.
-
The reactivity of (Me3Si)3SiH with sulfoxides under free radical conditions. (n.d.). ResearchGate. Available at: [Link]
- CN103328614B - Process for removing siloxane-based derivatives from a liquid organic phase. (n.d.). Google Patents.
-
Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry. (n.d.). Frontiers. Available at: [Link]
-
Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles. (n.d.). Available at: [Link]
-
Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis. (2016). YouTube. Available at: [Link]
-
Experiments - Hydrolysis of chloromethylsilanes. (n.d.). Chemiedidaktik Uni Wuppertal. Available at: [Link]
-
Study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis–ion-trap mass spectrometry. (n.d.). ResearchGate. Available at: [Link]
-
1H NMR study of the hydrolysis of vinyltrialkoxysilanes. (n.d.). ResearchGate. Available at: [Link]
-
Reaction of Organylchlorosilanes with Dimethyl Sulfoxide in the Presence of Octamethyltrisiloxane. (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. dakenchem.com [dakenchem.com]
- 2. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 3. afinitica.com [afinitica.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Reaction Conditions for Methyltriphenylsilane
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and optimization of methyltriphenylsilane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its preparation. We have structured this resource in a practical question-and-answer format to directly address potential issues and provide field-proven insights into optimizing your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and robust method for synthesizing this compound is the Grignard reaction. This involves the reaction of a methylmagnesium halide (typically methylmagnesium bromide, CH₃MgBr) with chlorotriphenylsilane (Ph₃SiCl).[1][2] The Grignard reagent acts as a potent nucleophile, displacing the chloride on the silicon atom to form the desired silicon-carbon bond.
The overall reaction is as follows: Ph₃SiCl + CH₃MgBr → Ph₃SiCH₃ + MgBrCl
This method is widely adopted due to the commercial availability of the starting materials and the reaction's general efficiency.
Q2: Why are anhydrous conditions so critical for this synthesis?
Grignard reagents are highly reactive organometallic compounds that are both strong nucleophiles and strong bases.[3][4] Their high reactivity makes them extremely sensitive to moisture.[5][6] Any trace of water will protonate the Grignard reagent, quenching it to form methane and rendering it unable to react with the chlorotriphenylsilane.[4][7] This side reaction significantly reduces the yield of the desired product. Therefore, all glassware must be rigorously dried (e.g., flame-dried or oven-dried), and anhydrous solvents must be used to ensure a successful reaction.[5][8]
Q3: Which solvent is better for this reaction: diethyl ether or tetrahydrofuran (THF)?
Both diethyl ether and tetrahydrofuran (THF) are suitable solvents for Grignard reactions because their lone pair electrons on the oxygen atom can coordinate to and stabilize the magnesium center of the reagent.[3][9] However, THF is often considered a superior solvent for Grignard reagent formation due to its higher solvating power, which can lead to a more stable and reactive Grignard reagent.[1][8]
| Solvent | Boiling Point | Advantages | Disadvantages |
| Diethyl Ether | 34.6 °C | Lower boiling point makes for easier removal. Less likely to undergo ring-opening side reactions. | Magnesium halides have lower solubility. |
| THF | 66 °C | Better stabilization of the Grignard reagent[1][8]. Higher solubility of magnesium halides. | Higher boiling point. Can undergo ring-opening with certain reagents under harsh conditions.[1] |
For the synthesis of this compound, THF is generally recommended for optimal Grignard reagent formation and subsequent reaction.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Problem 1: The Grignard reaction fails to initiate.
Symptoms: The magnesium turnings remain shiny, there is no spontaneous reflux or warming of the flask, and the characteristic cloudy/gray appearance of the Grignard reagent does not develop.
Root Causes & Solutions:
-
Presence of Moisture or Oxygen: This is the most common cause. Grignard reagents are destroyed by water and atmospheric oxygen.[6][10]
-
Solution: Ensure all glassware is rigorously flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under an inert atmosphere (dry nitrogen or argon). Use a syringe or cannula to transfer anhydrous solvents and reagents. Maintain a positive pressure of inert gas throughout the experiment.[8][10]
-
-
Passivated Magnesium Surface: Magnesium turnings are often coated with a layer of magnesium oxide (MgO), which prevents the reaction with the methyl halide.[9][11]
-
Solution: Activate the magnesium surface. Several methods are effective:
-
Iodine Activation: Add a single crystal of iodine to the flask with the magnesium.[10][11][12] The iodine reacts with the magnesium surface, exposing fresh metal. The brown color of the iodine will disappear as the reaction initiates.
-
Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle before adding them to the flask to break the oxide layer.
-
Chemical Activation: Add a few drops of 1,2-dibromoethane. Its reaction with magnesium is readily initiated and can be monitored by the evolution of ethylene gas.[11]
-
-
Problem 2: The yield of this compound is low.
Symptoms: After work-up and purification, the isolated product mass is significantly lower than the theoretical yield.
Root Causes & Solutions:
-
Inaccurate Grignard Reagent Concentration: Not all of the methyl halide may have been converted to the Grignard reagent.
-
Solution: Before adding the chlorotriphenylsilane, determine the concentration of your prepared Grignard reagent via titration (e.g., with a standard solution of menthol in the presence of an indicator like 1,10-phenanthroline).[6][13] This allows for the precise stoichiometric addition of the chlorotriphenylsilane.
-
-
Wurtz Coupling Side Reaction: A major side reaction is the coupling of the Grignard reagent with unreacted methyl halide.[8]
-
Solution: Add the methyl halide solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux.[10] This keeps the concentration of the halide low at any given time, minimizing the chance of the coupling side reaction.
-
-
Hydrolysis During Reaction or Work-up: Accidental introduction of water during the reaction or an improper work-up can destroy both the Grignard reagent and the product.
-
Solution: Perform the reaction under a strict inert atmosphere. During work-up, cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[12] This is less acidic than quenching with strong acids and minimizes potential side reactions with the silane product.
-
Problem 3: Formation of significant byproducts, such as hexaphenyldisilane or tetraphenylsilane.
Symptoms: NMR or GC-MS analysis of the crude product shows significant peaks corresponding to impurities other than starting materials.
Root Causes & Solutions:
-
Formation of Tetraphenylsilane (Ph₄Si): This can occur if you are using phenylmagnesium bromide to react with a methylchlorosilane and there is an excess of the Grignard reagent or if the reaction does not go to completion, leading to multiple additions.
-
Solution: Use the "reverse addition" method: slowly add the Grignard reagent to the stirred solution of the chlorosilane.[1] This maintains an excess of the electrophile (chlorosilane), favoring monosubstitution and minimizing the formation of the tetrasubstituted product.
-
-
Formation of Hexaphenyldisilane (Ph₃Si-SiPh₃): This byproduct can form through reductive coupling reactions, especially if there is unreacted magnesium or if certain impurities are present.
-
Solution: Ensure the Grignard reagent formation is complete before adding the chlorotriphenylsilane. You can visually confirm this by the disappearance of most of the magnesium turnings.[8] After the reaction, filtering the solution to remove any remaining magnesium before the work-up can also be beneficial.
-
Experimental Protocols & Data
Optimized Protocol for this compound Synthesis
This protocol details the synthesis via the addition of chlorotriphenylsilane to a pre-formed methylmagnesium bromide Grignard reagent.
Step 1: Grignard Reagent Formation
-
Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.
-
Add magnesium turnings (1.2 equivalents) to the flask, followed by a single crystal of iodine.
-
Add anhydrous THF via syringe to cover the magnesium.
-
In the dropping funnel, prepare a solution of methyl bromide or methyl iodide (1.0 equivalent) in anhydrous THF.
-
Add a small portion (~5-10%) of the methyl halide solution to the magnesium suspension to initiate the reaction. Initiation is confirmed by the disappearance of the iodine color and the onset of gentle reflux.
-
Once initiated, add the remaining methyl halide solution dropwise at a rate that maintains a steady but controlled reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete conversion.[10] The resulting dark grey/brown solution is your Grignard reagent.
Step 2: Reaction with Chlorotriphenylsilane
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Prepare a solution of chlorotriphenylsilane (1.0 equivalent relative to the starting methyl halide) in anhydrous THF.
-
Slowly add the chlorotriphenylsilane solution to the cooled, stirred Grignard reagent via the dropping funnel.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.
Step 3: Work-up and Purification
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.[12]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[10][12]
-
Filter to remove the drying agent and remove the solvent via rotary evaporation.
-
The crude product can be purified by recrystallization from methanol[14] or by column chromatography on silica gel.
Troubleshooting Workflow Diagram
The following diagram illustrates a decision-making process for troubleshooting a failed Grignard reaction initiation.
Sources
- 1. gelest.com [gelest.com]
- 2. lkouniv.ac.in [lkouniv.ac.in]
- 3. leah4sci.com [leah4sci.com]
- 4. Hydrolysis Grignard Reactions and Reduction | bartleby [bartleby.com]
- 5. youtube.com [youtube.com]
- 6. rroij.com [rroij.com]
- 7. m.youtube.com [m.youtube.com]
- 8. reddit.com [reddit.com]
- 9. US20140142332A1 - Process of preparing grignard reagent - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Grignard reagent - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. reddit.com [reddit.com]
- 14. Triphenylsilane | 789-25-3 [chemicalbook.com]
Technical Support Center: Isolating Methyltriphenylsilane with Intact Si-C Bond Integrity
Welcome to the technical support center for organosilicon chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with methyltriphenylsilane and need to ensure its stability during reaction workup. Here, we will delve into the mechanisms of hydrolysis and provide robust, field-proven troubleshooting strategies and detailed protocols to preserve the integrity of your compound. Our focus is on providing not just procedural steps, but the scientific rationale behind them to empower you to adapt and troubleshoot effectively in your own laboratory setting.
Understanding the Challenge: The Hydrolysis of this compound
This compound, while relatively stable compared to other organosilanes, is susceptible to hydrolysis, particularly under acidic or basic conditions. The core of the issue lies in the reactivity of the silicon-carbon (Si-C) bond. While the three phenyl groups provide significant steric hindrance that offers a degree of protection, the presence of water, especially when catalyzed by acids or bases, can lead to the cleavage of the methyl group and the formation of triphenylsilanol (Ph₃SiOH) as an unwanted byproduct.
This hydrolysis not only results in the loss of your desired product but can also complicate purification, as the properties of triphenylsilanol are different from those of this compound.
Visualizing the Hydrolysis Pathway
The following diagram illustrates the acid- and base-catalyzed hydrolysis pathways that can lead to the degradation of this compound. Understanding these mechanisms is key to designing a successful workup strategy.
Caption: Acid- and base-catalyzed hydrolysis pathways of this compound.
Troubleshooting Guide: Preventing Hydrolysis During Workup
This section provides a question-and-answer formatted guide to directly address common issues encountered during the workup of reactions involving this compound.
Q1: I suspect my this compound is hydrolyzing during workup. How can I confirm this?
A1: Analytical Confirmation of Hydrolysis
Your primary tool for confirming hydrolysis is through analytical techniques that can distinguish between this compound and its hydrolysis byproduct, triphenylsilanol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the disappearance or decrease in the integration of the methyl singlet of this compound (typically around 0.5-0.8 ppm). Concurrently, a new broad singlet corresponding to the hydroxyl proton of triphenylsilanol may appear (the chemical shift of this peak is highly variable and depends on concentration and solvent). The aromatic regions of both compounds will overlap, making them less useful for quick diagnosis.
-
²⁹Si NMR: This is a very powerful technique. This compound will have a distinct chemical shift. Upon hydrolysis to triphenylsilanol, a new peak at a different chemical shift will appear. This provides unambiguous evidence of the presence of the silanol.[1][2][3][4]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC-MS can separate this compound and triphenylsilanol. You will observe a decrease in the peak corresponding to your product and the appearance of a new peak for triphenylsilanol. The mass spectra will be distinct, with the molecular ion of triphenylsilanol being different from that of this compound.[5][6][7][8][9]
-
-
Thin-Layer Chromatography (TLC):
-
Triphenylsilanol is more polar than this compound due to the hydroxyl group. On a silica gel TLC plate, the silanol will have a lower Rf value (it will not travel as far up the plate) compared to the starting material. This can be a quick and easy way to get a preliminary indication of hydrolysis.
-
| Compound | Analytical Signature |
| This compound | ¹H NMR: Methyl singlet (~0.5-0.8 ppm). ²⁹Si NMR: Characteristic peak. GC-MS: Specific retention time and mass spectrum. TLC: Higher Rf value. |
| Triphenylsilanol | ¹H NMR: Absence of methyl singlet, presence of broad OH peak. ²⁹Si NMR: Different characteristic peak. GC-MS: Different retention time and mass spectrum. TLC: Lower Rf value. |
Q2: My standard aqueous workup is causing hydrolysis. What is the best strategy to avoid this?
A2: The Anhydrous Workup: Your Best Defense
The most effective way to prevent hydrolysis is to rigorously exclude water from your workup procedure. This involves using anhydrous solvents and reagents at every step.
Core Principles of Anhydrous Workup:
-
Non-Aqueous Quenching: Instead of quenching your reaction with water or aqueous solutions (like saturated ammonium chloride or sodium bicarbonate), use an anhydrous quenching agent.
-
Anhydrous Solvents: Ensure all solvents used for extraction and washing are thoroughly dried.
-
Inert Atmosphere: Whenever possible, perform manipulations under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Anhydrous Drying Agents: Use a sufficient amount of a suitable anhydrous drying agent to remove any trace amounts of water.
The following diagram outlines a general workflow for an anhydrous workup.
Sources
- 1. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sites.me.ucsb.edu [sites.me.ucsb.edu]
- 4. afinitica.com [afinitica.com]
- 5. thescipub.com [thescipub.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Magnesium Activation in Methyltriphenylsilane Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the critical magnesium activation step in the synthesis of methyltriphenylsilane. The formation of the Grignard reagent is foundational to this synthesis, and its failure to initiate is a common yet surmountable obstacle. This resource provides in-depth, experience-driven answers to common problems, detailed protocols, and the causal logic behind our recommended procedures.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction for this compound synthesis isn't starting. What is the most common culprit?
The overwhelming reason for Grignard reaction failure is the presence of a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings. This layer forms upon exposure to air and effectively blocks the magnesium metal from reacting with the methyl halide. A secondary, but equally critical, issue is the presence of moisture in the glassware, solvents, or reagents. Grignard reagents are potent bases and will be rapidly quenched by even trace amounts of water.
Core Causality: The synthesis relies on the insertion of elemental magnesium into the carbon-halogen bond of a methyl halide. The MgO layer is inert and prevents this insertion. Activating the magnesium means removing this barrier to expose a fresh, reactive metal surface.
Q2: What are the visual cues of a successful magnesium activation and Grignard initiation?
Successful initiation provides clear, observable evidence. You should look for:
-
Spontaneous Reflux: A gentle, spontaneous boiling of the solvent (particularly with low-boiling ethers like diethyl ether) at the site of the magnesium.
-
Change in Appearance: The reaction mixture will typically turn cloudy and adopt a gray or brownish hue.
-
Exotherm: The flask will become noticeably warm to the touch. The reaction is exothermic, and this heat generation is a classic sign of success.
-
Disappearance of Activator: If using an activator like iodine, its characteristic purple/brown color will fade as it reacts with the magnesium. If using 1,2-dibromoethane, you will observe bubbles of ethylene gas evolving from the magnesium surface.
Q3: I've ensured my setup is anhydrous, but the reaction still won't start. What are the standard activation methods?
Activation techniques can be categorized as mechanical or chemical. Often, a combination is most effective.
-
Mechanical Activation: This physically disrupts the MgO layer.
-
Crushing: Before adding solvent, use a dry glass rod to firmly crush the magnesium turnings against the bottom of the flask. This fractures the turnings, exposing fresh surfaces.
-
Stirring: Vigorous stirring of the dry magnesium turnings under an inert atmosphere can abrade the oxide layer.
-
Sonication: Placing the reaction flask in an ultrasonic bath can use cavitation to clean the magnesium surface.
-
-
Chemical Activation: This uses a small amount of a highly reactive substance to etch the MgO layer and create reactive sites.
-
Iodine (I₂): A small crystal of iodine is a classic activator. It reacts with magnesium where the oxide layer is thinnest, forming magnesium iodide and exposing the metal.
-
1,2-Dibromoethane (DBE): This is a highly effective and popular activator. It reacts with magnesium to produce ethylene gas and magnesium bromide, cleaning the surface without introducing a competing Grignard reagent into the system. The visual confirmation of bubbling is a significant advantage.
-
Q4: How do chemical activators like iodine and 1,2-dibromoethane work on a mechanistic level?
These activators do not react with the magnesium oxide itself, but rather with the elemental magnesium at defect sites or thin points in the oxide layer.
-
Iodine: The reaction Mg + I₂ → MgI₂ etches the surface, creating pits and exposing fresh magnesium. The generated magnesium iodide can also help to solubilize the Grignard reagent as it forms.
-
1,2-Dibromoethane (DBE): This is often called an "entrainment reagent." It undergoes a reaction with magnesium: BrCH₂CH₂Br + Mg → CH₂=CH₂ (gas) + MgBr₂. This process consumes the very top layer of the metal, effectively removing the oxide coating and leaving behind a highly reactive surface primed for the main reaction with your methyl halide.
Q5: When synthesizing this compound, are there specific challenges related to the reagents?
Yes. The reaction typically involves reacting a methylmagnesium halide (e.g., MeMgBr) with chlorotriphenylsilane (Ph₃SiCl).
-
Chlorotriphenylsilane Quality: The chlorosilane electrophile must be pure and anhydrous. Impurities can inhibit the reaction.
-
Steric Hindrance: While not a major issue for the small methyl group, the triphenylsilyl group is bulky. Ensuring the reaction goes to completion may require adequate reaction time. Kinetic studies show that substituents at the silicon center control the reaction rate through both inductive and steric effects.
-
Solvent Choice: Tetrahydrofuran (THF) is often preferred over diethyl ether for reactions with chlorosilanes as it can lead to significantly faster reaction rates.
Troubleshooting & Optimization Protocols
Protocol 1: Standard Initiation with Mechanical Activation
This protocol should be the first approach for initiating the Grignard reaction.
1. Glassware Preparation:
-
Thoroughly clean and dry a three-neck round-bottom flask, reflux condenser, and addition funnel.
-
Flame-dry all glassware under vacuum or oven-dry at >120°C for at least 4 hours.
-
Assemble the apparatus while hot and allow it to cool to room temperature under a constant, positive pressure of an inert gas (Argon or Nitrogen).
2. Reagent Setup:
-
Place magnesium turnings (1.2 equivalents) and a magnetic stir bar into the cooled flask.
-
Mechanical Activation: With the inert gas flowing, use a flame-dried glass rod to crush a portion of the magnesium turnings against the flask wall for 1-2 minutes. You should see some fresh, shiny metal surfaces appear.
3. Initiation Attempt:
-
Add approximately 10% of the total anhydrous THF or diethyl ether required for the reaction.
-
Add a small aliquot (~5%) of your methyl halide solution (e.g., methyl bromide in ether).
-
Stir the mixture. If initiation does not occur within 5-10 minutes (no exotherm, no cloudiness), gently warm the flask with the heat of your hand or a warm water bath.
4. Reaction Execution:
-
Once initiation is confirmed, begin the slow, dropwise addition of the remaining methyl halide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring until the magnesium is consumed.
Protocol 2: Chemical Activation with 1,2-Dibromoethane (DBE)
Use this protocol if Protocol 1 fails or for known difficult initiations.
1. Glassware and Reagent Setup:
-
Follow steps 1 and 2 from Protocol 1, but omit the mechanical crushing step if desired (though it can still be beneficial).
2. Chemical Activation:
-
To the flask containing magnesium turnings and a stir bar under an inert atmosphere, add a small volume of anhydrous solvent (e.g., 5-10 mL of THF).
-
Using a syringe, add 2-3 drops of 1,2-dibromoethane directly onto the surface of the magnesium turnings.
-
Stir the mixture. Within a few minutes, you should observe the evolution of ethylene gas bubbles from the magnesium surface. This is your positive indicator of activation.
3. Initiation and Execution:
-
Once bubbling from the DBE activation subsides, immediately add a small aliquot (~5%) of your methyl halide solution. Initiation should be rapid and evident by a sustained exotherm and cloudiness.
-
Proceed with the dropwise addition of the remaining methyl halide as described in Protocol 1.
Data Summary & Visualization
Table 1: Comparison of Common Magnesium Activation Methods
| Activation Method | Reagent/Action | Mechanism of Action | Key Indicators & Considerations |
| Mechanical Crushing | Physical force via glass rod | Exposes fresh metal surface by fracturing the MgO layer. | Best performed on dry turnings before solvent addition. Simple and avoids chemical contaminants. |
| Iodine (I₂) Crystal | Catalytic I₂ | Chemically etches the Mg surface, creating reactive sites (Mg + I₂ → MgI₂). | Disappearance of purple/brown color indicates initiation. Use only a very small crystal. |
| 1,2-Dibromoethane (DBE) | A few drops of DBE | Reacts to form ethylene gas and MgBr₂, cleaning the surface. | Vigorous bubbling of ethylene gas is a clear sign of activation. Byproducts are innocuous. |
| Sonication | Ultrasonic bath | Cleans the MgO layer via cavitation. | Non-invasive method. Can be applied if other methods fail to initiate the reaction in solution. |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for failed Grignard reaction initiation.
References
Technical Support Center: Degradation Pathways of Phenyl-Substituted Silanes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with phenyl-substituted silanes. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of their degradation pathways. Our goal is to empower you with the expertise and field-proven insights necessary to ensure the integrity and success of your experiments.
Introduction to the Stability of Phenyl-Substituted Silanes
Phenyl-substituted silanes are a versatile class of organosilicon compounds with wide-ranging applications, from organic synthesis to materials science and drug development. Their utility is intrinsically linked to the stability of the silicon-carbon (Si-C) and silicon-hydrogen (Si-H) or silicon-alkoxy (Si-OR) bonds. However, these compounds are susceptible to various degradation pathways, including hydrolysis, oxidation, thermal decomposition, and photodegradation. Understanding these pathways is critical for predicting their behavior, ensuring experimental reproducibility, and developing stable formulations.
This support center will delve into the common challenges encountered during the handling and reaction of phenyl-substituted silanes, providing practical solutions grounded in scientific principles.
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the stability and degradation of phenyl-substituted silanes.
Q1: What are the primary factors that influence the stability of phenyl-substituted silanes?
A1: The stability of phenyl-substituted silanes is primarily influenced by:
-
Steric Hindrance: Bulky substituents on the silicon atom can sterically hinder the approach of reactants, thereby slowing down degradation reactions like hydrolysis and oxidation.
-
Electronic Effects: The electronic nature of the substituents on both the phenyl ring and the silicon atom can affect bond polarities and reactivity.
-
Presence of Moisture: Water is a key reactant in the hydrolysis of many silanes, leading to the formation of silanols and subsequently siloxanes.[1]
-
Oxygen and Oxidizing Agents: The Si-H bond is susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents.
-
Temperature: Elevated temperatures can induce thermal decomposition, leading to the cleavage of Si-C and Si-H bonds and the formation of various byproducts.[2][3]
-
Light Exposure: UV radiation can trigger photodegradation, primarily through the scission of Si-Si bonds in polysilanes.
Q2: How does the number of phenyl groups on the silicon atom affect thermal stability?
A2: Generally, increasing the number of phenyl groups on the silicon atom enhances the thermal stability of the silane.[4] Phenyl groups are bulky and their presence increases the energy required for bond cleavage. For instance, the pyrolysis of phenylhydrosilanes shows a trend of increasing activation energy with an increasing number of phenyl groups.[2]
Q3: Can phenyl-substituted silanes polymerize unintentionally? How can I prevent this?
A3: Yes, unintentional polymerization is a common issue, especially with silanes that can readily hydrolyze to form reactive silanols. These silanols can then condense to form siloxane polymers. To prevent this:
-
Work under anhydrous conditions: Use dry solvents and an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.
-
Control pH: The rate of hydrolysis and condensation is highly pH-dependent.[5] Maintaining a neutral pH can often slow down these reactions.
-
Store properly: Store silanes in tightly sealed containers, away from moisture and light. For moisture-sensitive silanes, storage in a desiccator or glovebox is recommended.
Q4: What are the typical degradation products I should expect?
A4: The degradation products depend on the specific pathway:
-
Hydrolysis: Leads to the formation of silanols (R-Si-OH) and subsequently siloxanes (R-Si-O-Si-R) through condensation.
-
Oxidation: Can result in the formation of silanols from hydrosilanes.
-
Thermal Decomposition: Can produce a complex mixture of products, including benzene, hydrogen gas, and higher molecular weight silanes through rearrangement reactions.[2]
-
Photodegradation: Often leads to the scission of the polymer backbone in polysilanes, resulting in lower molecular weight fragments.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common experimental issues encountered with phenyl-substituted silanes.
Issue 1: Low or No Reaction Yield
You are performing a reaction involving a phenyl-substituted silane (e.g., a reduction or a cross-coupling reaction), but the yield of your desired product is significantly lower than expected.
References
Technical Support Center: Scaling Up Methyltriphenylsilane Synthesis from Lab to Pilot Plant
Welcome to the technical support center for the synthesis of methyltriphenylsilane. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their synthesis from the laboratory bench to a pilot plant scale. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure a safe, efficient, and successful scale-up.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the planning and execution of a pilot-scale synthesis of this compound.
Q1: What are the most common synthetic routes for this compound, and which is most suitable for pilot-scale production?
A1: The two primary routes for synthesizing this compound are the Grignard reaction and the use of an organolithium reagent.
-
Grignard Reaction: This is a widely used method involving the reaction of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with a methyl-substituted chlorosilane (e.g., methyltrichlorosilane or methyldichlorosilane). While effective, Grignard reactions can be challenging to initiate and control on a large scale due to their exothermic nature.[1][2]
-
Organolithium Reaction: This route typically involves the reaction of phenyllithium with a suitable methyl-substituted chlorosilane. Organolithium reagents are often more reactive than their Grignard counterparts, which can lead to higher yields and faster reaction times.[3][4] However, they are also generally more pyrophoric and require stringent handling protocols, especially at a larger scale.[3][5]
The choice between these routes for pilot-scale production depends on your team's experience, the available equipment, and safety infrastructure. The Grignard route is often preferred for its lower cost and the less pyrophoric nature of the reagents, but requires careful control of the reaction initiation and exotherm.[1][6]
Q2: What are the critical safety considerations when scaling up the synthesis of this compound?
A2: Scaling up any chemical synthesis introduces new safety challenges. For this compound synthesis, particularly via the Grignard or organolithium routes, the following are critical:
-
Exothermic Reactions: Both Grignard and organolithium reactions are highly exothermic. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient.[3][7] This can lead to a thermal runaway if not properly controlled. A thorough understanding of the reaction's thermal profile through techniques like reaction calorimetry is essential before scaling up.[8]
-
Pyrophoric and Water-Reactive Reagents: Grignard reagents and, to a greater extent, organolithium reagents can ignite spontaneously on contact with air or react violently with water.[5][6] All equipment must be scrupulously dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Solvent Flammability: The ethereal solvents typically used, such as diethyl ether and tetrahydrofuran (THF), are highly flammable.[1] Pilot plants must have appropriate ventilation, grounding, and explosion-proof equipment.
-
Waste Disposal: The quenching and disposal of large quantities of reactive reagents and their byproducts must be carefully planned and executed according to established safety protocols.[9][10][11]
Q3: How can I ensure the purity of my this compound at the pilot scale?
A3: Achieving high purity at a larger scale requires a multi-faceted approach:
-
Reaction Optimization: A well-controlled reaction is the first step to a pure product. Minimizing side reactions, such as Wurtz coupling in Grignard reactions, is crucial.[9]
-
Purification Method: For this compound, which is a solid at room temperature, recrystallization is a highly effective and scalable purification technique.[12][13][14] The choice of solvent is critical for achieving good recovery and high purity.
-
Analytical Monitoring: In-process and final product analysis are essential to confirm purity. Common analytical methods include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][15][16][17][18]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting advice for specific issues you may encounter during the pilot-plant synthesis of this compound.
Grignard Reaction Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Wet glassware or solvent. 2. Inactive magnesium surface (oxide layer). 3. Low-quality reagents. | 1. Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous solvents with low water content (verified by Karl Fischer titration).[1] 2. Activate the magnesium turnings using a small amount of iodine, 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere to expose a fresh surface.[19] 3. Use freshly purchased, high-quality magnesium and alkyl/aryl halide. |
| Runaway Reaction/Loss of Temperature Control | 1. Addition of the halide is too fast. 2. Inadequate cooling capacity of the reactor. 3. Sudden, uncontrolled initiation after a long induction period. | 1. Add the halide slowly and monitor the internal temperature closely. The addition rate should be controlled to maintain the desired reaction temperature.[6] 2. Ensure the reactor's cooling system is sufficient for the heat of reaction. Perform a thermal hazard assessment before scaling up. 3. Add a small portion of the halide initially and confirm initiation (observe a temperature increase) before adding the remainder at a controlled rate.[8] |
| Low Yield of this compound | 1. Incomplete reaction. 2. Formation of side products (e.g., Wurtz coupling).[9] 3. Loss of product during workup and purification. | 1. Ensure a slight excess of the Grignard reagent is used. Monitor the reaction to completion using an appropriate analytical technique (e.g., GC). 2. Add the halide slowly to a well-stirred suspension of magnesium to minimize the concentration of the halide and reduce the rate of Wurtz coupling. 3. Optimize the workup and purification procedures. For recrystallization, choose a solvent that provides high recovery.[12] |
| Formation of a Gel or Emulsion During Workup | 1. Precipitation of magnesium salts.[9] 2. Inappropriate quenching procedure. | 1. Use a saturated aqueous solution of ammonium chloride for quenching, which helps to dissolve the magnesium salts. Adding a co-solvent can also help break up emulsions. 2. Quench the reaction slowly at a low temperature with vigorous stirring. |
Organolithium Reaction Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Uncontrolled Exotherm | 1. Addition of the organolithium reagent is too fast. 2. Inadequate cooling. 3. Inaccurate reagent concentration. | 1. Add the organolithium reagent at a slow, controlled rate, especially at the beginning of the addition.[3] 2. Verify that the reactor's cooling capacity is sufficient for the reaction's enthalpy.[20] 3. The concentration of organolithium reagents can change over time. Titrate the reagent before use to ensure accurate stoichiometry. |
| Low Yield | 1. Degradation of the organolithium reagent due to moisture or air. 2. Side reactions with the solvent. 3. Incomplete reaction. | 1. Use rigorously dried glassware and anhydrous solvents under a strict inert atmosphere.[3] 2. Some ethereal solvents can be deprotonated by highly reactive organolithiums, especially at elevated temperatures. Choose a stable solvent and maintain a low reaction temperature. 3. Ensure a sufficient amount of the organolithium reagent is used and allow for adequate reaction time. |
| Formation of Unexpected Byproducts | 1. Reaction temperature is too high. 2. Presence of impurities in the starting materials or solvent. | 1. Maintain the recommended reaction temperature. Even small deviations can lead to side reactions. 2. Use high-purity starting materials and solvents. |
Section 3: Experimental Protocols and Workflows
Pilot-Scale Grignard Synthesis of this compound
Protocol:
-
Reactor Preparation: Ensure a clean, dry, and inerted (nitrogen or argon) glass-lined or stainless steel reactor. The reactor should be equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and an addition funnel.[6]
-
Magnesium Activation: Charge the reactor with magnesium turnings. Under a positive pressure of inert gas, add a small crystal of iodine or a few milliliters of 1,2-dibromoethane to activate the magnesium surface.
-
Grignard Reagent Formation: Add a small portion of a solution of bromobenzene in anhydrous THF to the magnesium. A gentle exotherm should be observed, indicating the initiation of the reaction. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
Reaction with Chlorosilane: Cool the Grignard reagent to 0-5 °C. Slowly add a solution of methyltrichlorosilane in anhydrous THF to the Grignard reagent, maintaining the temperature below 10 °C.
-
Workup: After the addition is complete, slowly and carefully quench the reaction mixture by adding it to a stirred, cooled solution of saturated aqueous ammonium chloride.
-
Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
Caption: Grignard synthesis workflow for this compound.
Pilot-Scale Purification by Recrystallization
Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent system. A good solvent will dissolve the crude this compound at an elevated temperature but have low solubility at room temperature or below.[12][21][22] Common choices include ethanol, isopropanol, or a mixture of solvents like ethyl acetate/heptane.
-
Dissolution: In a suitable reactor, heat the chosen solvent to near its boiling point. Add the minimum amount of hot solvent to the crude this compound with stirring until it is completely dissolved.[13][14]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for a short period.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly cool the solution to room temperature, then further cool in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by filtration (e.g., using a Nutsche filter-dryer), wash with a small amount of cold solvent, and dry under vacuum.
Caption: Recrystallization workflow for this compound purification.
Section 4: Analytical Methods for Quality Control
4.1 Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of this compound and identifying volatile impurities.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as dichloromethane or ethyl acetate.
-
Typical GC Parameters:
-
Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.[17][23]
-
Injector Temperature: 250 °C
-
Oven Program: Start at a lower temperature (e.g., 80 °C), then ramp up to a higher temperature (e.g., 280 °C) to elute the product and any higher-boiling impurities.[17]
-
Carrier Gas: Helium
-
-
Expected Results: The major peak will be this compound. Potential impurities to look for include unreacted starting materials, solvent residues, and side products like biphenyl (from Wurtz coupling in the Grignard route).
4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used for quantitative purity analysis (qNMR).
-
Sample Preparation: Dissolve the sample in a deuterated solvent, typically chloroform-d (CDCl₃).[8][18][24]
-
Expected Chemical Shifts (¹H NMR in CDCl₃):
-
Phenyl protons: Multiplet in the range of 7.2-7.6 ppm.
-
Methyl protons: Singlet around 0.8 ppm.
-
-
Expected Chemical Shifts (¹³C NMR in CDCl₃):
-
Phenyl carbons: Multiple signals between 128 and 137 ppm.
-
Methyl carbon: A signal around -4 ppm.[16]
-
-
Impurity Analysis: The presence of impurities can be detected by characteristic signals. For example, residual THF would show peaks around 3.7 and 1.8 ppm in the ¹H NMR spectrum.[25][26]
Section 5: Safety and Handling at Pilot Scale
| Aspect | Key Considerations and Best Practices |
| Personal Protective Equipment (PPE) | Wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile or neoprene).[2][6] |
| Engineering Controls | All operations should be conducted in a well-ventilated area with explosion-proof equipment. A chemical fume hood is essential for smaller pilot-scale operations.[2][3][6] |
| Inert Atmosphere | Maintain a positive pressure of a dry, inert gas (nitrogen or argon) throughout the reaction and transfer of reagents.[3] |
| Emergency Preparedness | Have appropriate fire extinguishers (Class D for metal fires), a safety shower, and an eyewash station readily accessible. Develop and train personnel on emergency shutdown and quench procedures.[3][27] |
| Waste Handling | Quench reactive waste slowly and in a controlled manner. Dispose of all chemical waste in accordance with local regulations.[9][10][11] |
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Managing Organolithium Reagents in Large-Scale Synthesis. BenchChem.
- American Chemical Society. (2025). Grignard Reaction. ACS.
- ScienceOpen. (n.d.).
- Dunuwila, D., & G., L. (1999). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development, 3(4), 289-294.
- Lab Manager. (2022, October 21). How to Scale Up a New Synthesis Reaction. Lab Manager.
- PubChem. (n.d.). This compound.
- The Royal Society of Chemistry. (n.d.).
- DCHAS.org. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Division of Chemical Health and Safety.
- BenchChem. (2025).
- University of Calgary. (n.d.).
- AIChE. (2004, March 1).
- Environmental Health and Safety. (n.d.).
- ResearchGate. (2013, June 3). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics.
- H.E.L Group. (2023, November 20). 5 Top bench-scale strategies to ensure a smooth scale-up process.
- Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES.
- CatSci Ltd. (n.d.).
- KGROUP. (2006, October 27). Quenching Reactive Substances.
- Scientific Update. (2013, April 16). Right First Time in (Fine-Chemical) Process Scale-up.
- American Chemical Society. (n.d.). Grignard Reaction.
- Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up.
- C&EN. (2024, May 9).
- YouTube. (2020, January 10).
- Journal of Chromatography B: Biomedical Sciences and Applications. (n.d.).
- Leeds University Library. (n.d.). 1H NMR (500 MHz, CDCl3) 3a 13C NMR (126 MHz, CDCl3) 3a -.
- Master Organic Chemistry. (2015, November 9).
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- ResearchGate. (n.d.). Safety aspects of the process control of Grignard reactions.
- Alliance Chemical. (2025, December 16). Chemical Safety Audit Checklist For Plants, Labs And Warehouses.
- Chegg.com. (2020, April 10). Solved R, 1H NMR and 13C NMR spectra are shown in.
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
- Princeton EHS. (n.d.).
- YouTube. (2022, October 14).
- University of Rochester, Department of Chemistry. (n.d.).
- YouTube. (2016, June 9).
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- Anhui IOTA Silicone Oil Co., Ltd. (n.d.).
- YouTube. (2020, October 9).
- YouTube. (2020, October 14).
Sources
- 1. benchchem.com [benchchem.com]
- 2. acs.org [acs.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C19H18Si | CID 522714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. dchas.org [dchas.org]
- 7. catsci.com [catsci.com]
- 8. rsc.org [rsc.org]
- 9. brainly.com [brainly.com]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. kgroup.du.edu [kgroup.du.edu]
- 12. Home Page [chem.ualberta.ca]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. thescipub.com [thescipub.com]
- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 18. Solved R, 1H NMR and 13C NMR spectra are shown in | Chegg.com [chegg.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. helgroup.com [helgroup.com]
- 21. Tips & Tricks [chem.rochester.edu]
- 22. youtube.com [youtube.com]
- 23. lib3.dss.go.th [lib3.dss.go.th]
- 24. scienceopen.com [scienceopen.com]
- 25. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 26. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 27. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to 1H and 13C NMR for High-Purity Methyltriphenylsilane Analysis
In the realm of specialty chemicals and advanced materials, the purity of a compound is not merely a number on a certificate of analysis; it is the cornerstone of performance, reproducibility, and safety. For researchers and developers utilizing methyltriphenylsilane in applications ranging from organic synthesis to polymer chemistry, an accurate and robust method for purity determination is paramount. This guide provides an in-depth exploration of how ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy serves as a definitive tool for this purpose, offering both qualitative identification and quantitative purity assessment. We will delve into the causality behind experimental choices, present a self-validating protocol, and compare the technique with other analytical mainstays.
The Foundational Principles: Why NMR is a Primary Method
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful analytical method because its signal response is directly proportional to the number of atomic nuclei being observed.[1][2] This inherent quantitative nature allows for the determination of a compound's purity, often without the need for a specific reference standard of the analyte itself—a significant advantage over chromatographic techniques.[2][3]
-
¹H NMR (Proton NMR): Offers high sensitivity due to the 99.99% natural abundance of the ¹H nucleus.[1] It provides rapid information on the number of distinct proton environments, their relative ratios (via integration), and their connectivity (via spin-spin coupling).
-
¹³C NMR (Carbon NMR): While less sensitive due to the low natural abundance of ¹³C (~1.1%), it provides a wider spectral width, leading to less signal overlap and a clear view of the carbon backbone of the molecule.[4] Each unique carbon atom typically gives a distinct signal, making it invaluable for structural confirmation and identifying carbon-containing impurities.
By leveraging both ¹H and ¹³C NMR, we can construct a comprehensive and unambiguous profile of a this compound sample, simultaneously confirming its identity and quantifying its purity.
The Benchmark: Expected Spectra of Pure this compound
Before identifying what is impure, we must definitively establish the spectral signature of what is pure.
Structure and Expected Signals:
Caption: Molecular structure of this compound.
Based on its structure, this compound exhibits a high degree of symmetry. The three phenyl groups are chemically equivalent, as are the protons and carbons within those rings at the ortho, meta, and para positions.
Table 1: Expected Chemical Shifts for this compound in CDCl₃
| Nucleus | Signal Description | Expected Chemical Shift (δ, ppm) | Integration (¹H) / Assignment (¹³C) |
| ¹H | Methyl (CH₃) protons | ~0.6 | 3H (singlet) |
| ¹H | Phenyl protons (m, p) | ~7.35 - 7.45 | 9H (multiplet) |
| ¹H | Phenyl protons (o) | ~7.50 - 7.55 | 6H (multiplet) |
| ¹³C | Methyl (CH₃) carbon | ~ -2.5 | CH₃ |
| ¹³C | Phenyl (para) carbon | ~127.9 | C-para |
| ¹³C | Phenyl (meta) carbon | ~129.3 | C-meta |
| ¹³C | Phenyl (ipso) carbon | ~134.1 | C-ipso |
| ¹³C | Phenyl (ortho) carbon | ~135.8 | C-ortho |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.
Identifying the Unwanted: Common Impurities and Their Spectral Footprints
Impurities in this compound often stem from its synthesis, which typically involves the reaction of a phenyl Grignard or phenyllithium reagent with a methylchlorosilane. Potential impurities include:
-
Triphenylsilane (Ph₃SiH): An incomplete methylation product. Its key signature is a silicon-hydride (Si-H) proton signal in the ¹H NMR spectrum, typically between δ 4.5-5.5 ppm.
-
Methyldiphenylsilane (Ph₂MeSiH): From incomplete phenylation. It will show a different integration ratio of aromatic to methyl protons and a Si-H signal.
-
Tetraphenylsilane (Ph₄Si): A potential side product. It lacks a methyl signal, simplifying the ¹H NMR spectrum to only aromatic signals.
-
Residual Solvents: Diethyl ether or tetrahydrofuran (THF) from Grignard reactions are common. These have characteristic and well-documented chemical shifts.
-
Siloxanes: Formed by hydrolysis of silane intermediates. These often present as broad signals in the ¹H NMR spectrum.
The Protocol: A Self-Validating System for Quantitative NMR (qNMR)
To achieve high accuracy and precision (typically with relative standard deviations below 1%), a meticulous and well-justified experimental setup is crucial.[2] This protocol is designed to be a self-validating system, ensuring the integrity of the final purity value.
Caption: Workflow for quantitative NMR (qNMR) analysis.
Step-by-Step Experimental Methodology
-
Selection of Internal Standard (IS):
-
Causality: The IS is the cornerstone of quantification. It must be non-reactive, highly pure, and have simple, sharp signals that do not overlap with the analyte. Maleic anhydride or 1,3,5-trimethoxybenzene are excellent choices for ¹H qNMR in organic solvents.
-
Protocol: Use a certified reference material (CRM) as the internal standard. Accurately weigh approximately 5-10 mg of the IS into a clean vial.
-
-
Sample Preparation:
-
Causality: Accurate weighing is critical as the final purity calculation is a ratio of masses and signal integrals.[5] The solvent must fully dissolve both the analyte and the standard without reacting with them. Chloroform-d (CDCl₃) is a common and effective choice.
-
Protocol: To the same vial containing the IS, add and accurately weigh approximately 20-30 mg of the this compound sample.[6] Dissolve the mixture in ~0.7 mL of CDCl₃. Vortex thoroughly to ensure homogeneity and transfer the solution to a high-quality 5 mm NMR tube.
-
-
¹H NMR Data Acquisition (Quantitative):
-
Causality: To ensure that the signal intensity is directly proportional to the number of nuclei, the spin system must be allowed to fully return to thermal equilibrium between pulses. The relaxation delay (d1) is the most critical parameter for this. A delay of 5 times the longest spin-lattice relaxation time (T₁) is recommended.[7] For ¹H NMR, a d1 of 30 seconds is often sufficient for small molecules.[8] A calibrated 90° pulse angle ensures uniform excitation across the spectrum.
-
Protocol:
-
Lock and shim the instrument for optimal field homogeneity.
-
Calibrate the 90° pulse width.
-
Set the spectral width to cover all expected signals (~ -1 to 9 ppm).
-
Set the number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signal to be integrated.[5]
-
Crucially, set the relaxation delay (d1) to ≥ 30 seconds.
-
Acquire the spectrum without sample spinning to avoid spinning sidebands which can interfere with integration.
-
-
-
¹³C NMR Data Acquisition (Qualitative & Quantitative):
-
Causality: ¹³C nuclei, especially quaternary carbons like the ipso-carbon in this compound, can have very long T₁ relaxation times.[7][9] Furthermore, standard proton-decoupled ¹³C experiments introduce the Nuclear Overhauser Effect (NOE), which enhances signals non-uniformly, destroying quantitativity. To obtain a quantitative ¹³C spectrum, inverse-gated decoupling is used, where the proton decoupler is on only during signal acquisition, suppressing the NOE.[9] A very long relaxation delay (minutes) is often required.[9] To shorten this prohibitive time, a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can be added to drastically reduce T₁ times for all carbons.[9][10]
-
Protocol (for quantitative ¹³C):
-
Use an inverse-gated decoupling pulse sequence.
-
Set a long relaxation delay (d1), ideally > 5 times the longest T₁ (can be > 60s without a relaxation agent).
-
Optional but recommended: Add a small amount of Cr(acac)₃ (~5 mg/mL) to the sample to shorten T₁ and allow for a much shorter d1 (e.g., 2-10 seconds), significantly reducing experiment time.[9][10]
-
-
Data Analysis and Purity Calculation
-
Processing: Apply identical processing parameters to all spectra. Perform careful manual phasing and baseline correction to ensure accurate integration.[6]
-
Integration: Select a well-resolved, singlet signal for both the analyte (the methyl signal at ~0.6 ppm is ideal) and the internal standard. Integrate these signals.
-
Calculation: The purity of the this compound (Pₓ) can be calculated using the following equation[5]:
Pₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd
Where:
-
Iₓ, Iₛₜd: Integral values for the analyte and standard.
-
Nₓ, Nₛₜd: Number of protons for the integrated signal of the analyte (Nₓ = 3 for the methyl group) and standard.
-
Mₓ, Mₛₜd: Molar masses of the analyte (274.4 g/mol ) and standard.
-
mₓ, mₛₜd: Weighed masses of the analyte and standard.
-
Pₛₜd: Purity of the internal standard (as a percentage).
-
Comparison with Alternative Techniques
While NMR is a primary method, other techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are common in purity analysis. Each has distinct advantages and limitations.
Table 2: Comparison of Analytical Techniques for this compound Purity
| Feature | NMR Spectroscopy (qNMR) | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity proportional to molar concentration.[2] | Separation based on boiling point and polarity; detection by FID, MS, etc.[11] | Separation based on partitioning between phases; detection by UV, MS, etc.[11] |
| Structural Information | Excellent. Provides unambiguous structure confirmation and impurity identification. | Limited. Typically requires coupling to Mass Spectrometry (GC-MS) for identification. | Limited. Requires coupling to Mass Spectrometry (HPLC-MS) for identification. |
| Quantification | Absolute/Primary method. Does not require an identical analyte standard.[12] | Relative method. Requires a calibrated reference standard of the analyte. | Relative method. Requires a calibrated reference standard of the analyte. |
| Sample Throughput | Lower, especially for quantitative ¹³C NMR due to long relaxation delays.[3] | High. Run times are typically fast.[13] | High. Run times are generally between 10-60 minutes.[13] |
| Sensitivity | Moderate. Requires milligram quantities of sample.[3] | High. Can detect trace-level impurities. | High. Can detect trace-level impurities. |
| Sample Integrity | Non-destructive; the sample can be fully recovered.[3] | Destructive. | Destructive.[3] |
For comprehensive purity validation, a combination of techniques is often the most rigorous approach.[3] HPLC or GC can provide a high-sensitivity profile of impurities, while qNMR confirms the structure and provides an accurate, absolute measure of the bulk material's purity.[3]
Conclusion
The dual analysis by ¹H and ¹³C NMR spectroscopy provides an unparalleled level of confidence in the purity assessment of this compound. It is a technique grounded in a fundamental physical principle—the direct proportionality between signal intensity and the number of nuclei—making it a powerful primary ratio method. By following a carefully designed, self-validating protocol that accounts for critical experimental parameters like relaxation delay and pulse angle, researchers can obtain highly accurate and trustworthy purity values. While chromatographic methods offer superior sensitivity for trace analysis, NMR remains the gold standard for providing simultaneous, unambiguous structural confirmation and absolute quantitative analysis of the bulk material in a single, non-destructive experiment.
References
-
Journal of Medicinal Chemistry. Purity by absolute qNMR. Available from: [Link]
-
IMSERC. The relaxation delay. Available from: [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Available from: [Link]
-
Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available from: [Link]
-
University of Bristol. Quantitative NMR Spectroscopy. Available from: [Link]
-
Powers, R., & Vo, H. T. (2014). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1598–1601. Available from: [Link]
-
FUJIFILM Wako Pure Chemical Corporation. (2022, December 19). qNMR - Quantitative Analysis by NMR. Available from: [Link]
-
Wang, F., et al. (2020). Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis. RSC Advances, 10(44), 26353–26364. Available from: [Link]
-
The Royal Society of Chemistry. Electronic Supporting Information (ESI). Available from: [Link]
-
Facey, G. (2007, December 21). How Can I Get a Quantitative 13C NMR Spectrum?. University of Ottawa NMR Facility Blog. Available from: [Link]
-
Al-Aasmi, Z. H., Shchukina, A., & Butts, C. P. (2022). Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method. Chemical Communications, 58(50), 7056–7059. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 522714, this compound. Available from: [Link]
-
ResearchGate. Purity comparison by NMR and HPLC. Available from: [Link]
-
SpectraBase. Phenyltrimethylsilane - Optional[1H NMR] - Spectrum. Available from: [Link]
-
Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Available from: [Link]
-
NTNU. Impurities. Available from: [Link]
-
The Royal Society of Chemistry. General Experimental Remarks. Available from: [Link]
-
Specific Polymers. HPLC, a modular technique that complements NMR. Available from: [Link]
-
SpectraBase. Methyldiphenylsilane - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. Available from: [Link]
-
Oregon State University. 13C NMR Chemical Shifts. Available from: [Link]
-
Schoenberger, T. (2012). Determination of standard sample purity using the high-precision 1H-NMR process. Anal Bioanal Chem., 403, 247–254. Available from: [Link]
-
US Pharmacopeia (USP). Stimuli Article (qNMR). Available from: [Link]
-
Holzgrabe, U. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe, 19(5), 15-18. Available from: [Link]
-
Saito, T., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 438. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 29). Unlocking Material Potential with Methoxytriphenylsilane in Manufacturing. Available from: [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. Building Block. The relaxation delay [imserc.northwestern.edu]
- 8. Accelerating quantitative 13 C NMR spectra using an EXtended ACquisition Time (EXACT) method - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC01768G [pubs.rsc.org]
- 9. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 10. Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 13. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
A Comparative Guide to the Definitive Structural Validation of Methyltriphenylsilane
In the landscape of materials science and pharmaceutical development, the unambiguous determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. For organosilicon compounds like methyltriphenylsilane (CAS 791-29-7), a versatile building block and research chemical, this structural certainty underpins its reliable application.[1][2] This guide provides an in-depth analysis of single-crystal X-ray crystallography as the gold standard for the structural validation of this compound, comparing its definitive outputs with data from other widely used analytical techniques.
Part I: The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for determining the precise atomic arrangement of a crystalline solid.[3] The method is based on the principle that a crystal, with its ordered, repeating lattice of molecules, will diffract a beam of X-rays in a unique pattern.[4] By analyzing the geometry and intensity of this diffraction pattern, we can calculate a three-dimensional map of the electron density within the crystal and, from that, infer the exact positions of atoms, as well as their bond lengths and angles.[5][6]
Crystallographic Data for this compound
The crystal structure of this compound has been experimentally determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 283961.[1] The key parameters from this study, published in Acta Crystallographica Section E, provide a definitive structural fingerprint of the molecule in the solid state.[1][7]
| Parameter | Value | Significance |
| CCDC Number | 283961 | Unique identifier for the crystallographic dataset.[1] |
| Empirical Formula | C₁₉H₁₈Si | Confirms the elemental composition of the molecule in the crystal.[1] |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/n | Defines the specific symmetry operations within the unit cell. |
| a (Å) | 10.658(2) | Unit cell dimension along the a-axis. |
| b (Å) | 15.356(3) | Unit cell dimension along the b-axis. |
| c (Å) | 10.701(2) | Unit cell dimension along the c-axis. |
| β (°) | 111.19(3) | The angle of the monoclinic unit cell. |
| Volume (ų) | 1629.4(6) | The volume of a single unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Temperature (K) | 293(2) | The temperature at which the diffraction data was collected. |
| R-factor (R₁) | 0.046 | A measure of the agreement between the crystallographic model and the experimental data (a lower value indicates a better fit). |
This data provides an unambiguous and high-precision description of the molecular structure and packing of this compound in its crystalline form.
Part II: Experimental Workflow: A Self-Validating Protocol
Achieving a high-quality crystal structure is the result of a meticulous, multi-step process. Each stage is designed to ensure the integrity and accuracy of the final model, making the workflow inherently self-validating.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Detailed Experimental Protocol
-
Step 1: Crystal Growth (The Rate-Limiting Step).
-
Causality: The quality of the diffraction pattern is entirely dependent on the quality of the crystal. A single, well-ordered crystal with minimal defects is required to produce sharp, well-defined diffraction spots.[8] This is often the most challenging step in the process.
-
Methodology: High-purity this compound (›99%) is dissolved in a minimum amount of a suitable solvent, such as hot ethanol. A less soluble "anti-solvent," like hexane, is slowly introduced until the solution becomes slightly turbid. The mixture is then sealed and allowed to cool to room temperature slowly, followed by further cooling at 4°C. This slow evaporation and cooling method encourages the formation of large, well-defined single crystals by gradually reducing the solubility of the compound.
-
-
Step 2: Crystal Mounting and Data Collection.
-
Causality: The crystal must be precisely centered in the X-ray beam and maintained at a stable, low temperature to minimize atomic thermal vibrations, which can smear the electron density and weaken the diffraction pattern.
-
Methodology: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope.[5] It is mounted on a cryo-loop with a minimal amount of cryo-protectant oil and flash-cooled to approximately 100 K in a stream of cold nitrogen gas. The crystal is then placed on a goniometer in a single-crystal X-ray diffractometer. Data is collected using monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å) as the crystal is rotated, capturing a series of diffraction images from hundreds of different orientations.[4]
-
-
Step 3: Data Processing and Structure Solution.
-
Causality: The raw diffraction images must be processed to determine the position and intensity of each reflection. These intensities are then used to solve the "phase problem"—a critical step in reconstructing the electron density map.
-
Methodology: Specialized software is used to integrate the raw data, correcting for experimental factors and yielding a list of reflections (hkl indices) and their corresponding intensities. Direct methods or Patterson methods are then employed to calculate initial phases, allowing for the generation of the first electron density map. An initial molecular model of this compound is then fitted into this map.
-
-
Step 4: Structure Refinement and Validation.
-
Causality: The initial model is an approximation. An iterative refinement process is necessary to improve the fit between the calculated diffraction data from the model and the observed experimental data.
-
Methodology: The positions of the atoms and their thermal displacement parameters are adjusted in a series of least-squares refinement cycles. The quality of the fit is monitored using the R-factor (R₁), which should ideally be below 0.05 for a well-refined small molecule structure.[9] The final validated structure is saved as a Crystallographic Information File (CIF).
-
Part III: Comparative Analysis with Orthogonal Techniques
While SC-XRD provides the definitive solid-state structure, a comprehensive characterization relies on a suite of complementary analytical methods. These orthogonal techniques probe different physical properties of the molecule, and their combined data provides a holistic and robust validation of the compound's identity and structure.[10]
Caption: Complementary nature of analytical techniques.
X-ray Crystallography vs. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is another powerful technique for structure elucidation, but it provides information that is fundamentally different from, and complementary to, SC-XRD.[6][8]
| Feature | Single-Crystal X-ray Crystallography (SC-XRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sample Phase | Solid (single crystal required) | Solution (or solid-state NMR) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Chemical environment of nuclei (¹H, ¹³C, ²⁹Si), through-bond and through-space connectivity |
| Nature of Structure | Static, time-averaged structure in a crystalline lattice[8] | Dynamic, time-averaged structure in solution, revealing conformational flexibility[10] |
| Hydrogen Atoms | Positions are often difficult to determine accurately as they scatter X-rays weakly[11] | Directly observed with high sensitivity, providing crucial structural information |
| Key Output | Electron density map and a single, high-resolution 3D model | Chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) |
Synergy in Practice: For this compound, SC-XRD provides the exact Si-C bond lengths and the torsion angles of the phenyl groups. In contrast, ¹H and ¹³C NMR would confirm the number of unique protons and carbons, and ²⁹Si NMR would pinpoint the chemical environment around the silicon atom, corroborating the structure determined by X-ray.[1]
Corroboration with Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
-
Mass Spectrometry: This technique confirms the molecular weight of the compound. For this compound (C₁₉H₁₈Si), the expected monoisotopic mass is approximately 274.12 Da. High-resolution MS can further confirm the elemental formula, providing strong evidence that the crystal analyzed by XRD is indeed the correct compound.[12]
-
Infrared Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds. The IR spectrum of this compound would show characteristic peaks for C-H stretching and bending in the aromatic rings and the methyl group, as well as vibrations associated with the Si-C bonds.[12] While not providing 3D structural information, this confirms the presence of the key functional groups.
Conclusion
Single-crystal X-ray crystallography delivers an unparalleled level of detail, providing the definitive, high-resolution three-dimensional structure of this compound in the solid state. The resulting atomic coordinates, bond lengths, and angles serve as the ultimate benchmark for structural validation. When this "gold standard" data is integrated with complementary information from solution-state NMR, mass spectrometry, and IR spectroscopy, a complete, self-validating, and unambiguous structural profile is achieved. This multi-technique approach represents the pinnacle of analytical rigor, ensuring the absolute structural integrity required by researchers, scientists, and drug development professionals.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Ambrus, A. (n.d.). Comparison of NMR and X-ray Crystallography. University Medical School of Debrecen. Retrieved from [Link]
- Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods: A Case Study of Teriflunomide (TFM). Crystal Growth & Design.
-
Acme Grady. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
-
Chopra, D. (n.d.). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society. Retrieved from [Link]
- Crundwell, G., Phan, J., & Kantardjieff, K. A. (2012). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory.
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
-
NIST. (n.d.). Silane, methyltriphenyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. Retrieved from [Link]
- Bukowska-Strzyżewska, M., & Skoweranda, J. (1980). Crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane and Hirshfeld surface analysis of 3-bromo-2,2-bis(bromomethyl)propan-1-ol. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 36(4), 886-889.
-
SERC Carleton. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
IUCr. (2005). Acta Crystallographica Section E Volume 61, Part 10, October 2005. International Union of Crystallography. Retrieved from [Link]
- Evans, J. N. S. (1995). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Quarterly Reviews of Biophysics, 28(1), 1-43.
-
CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved from [Link]
Sources
- 1. This compound | C19H18Si | CID 522714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. rigaku.com [rigaku.com]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. people.bu.edu [people.bu.edu]
- 7. journals.iucr.org [journals.iucr.org]
- 8. news-medical.net [news-medical.net]
- 9. Crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane and Hirshfeld surface analysis of 3-bromo-2,2-bis(bromomethyl)propan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 12. Silane, methyltriphenyl- [webbook.nist.gov]
Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Methyltriphenylsilane
For researchers and professionals in drug development and materials science, understanding the structural nuances of organosilicon compounds is paramount. Mass spectrometry stands as a cornerstone technique for this elucidation, providing a molecular fingerprint through characteristic fragmentation patterns. This guide offers an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of a key organosilicon compound, methyltriphenylsilane (C₁₉H₁₈Si), comparing its behavior to structurally similar silanes to provide a comprehensive analytical perspective.
Introduction to this compound and Electron Ionization Mass Spectrometry
This compound is an organosilicon compound featuring a central silicon atom bonded to three phenyl groups and one methyl group. Its chemical stability and unique electronic properties make it a valuable building block in organic synthesis and polymer chemistry.
Electron Ionization (EI) is a hard ionization technique widely used in mass spectrometry. In the EI source, high-energy electrons bombard the analyte molecules, leading to the ejection of an electron and the formation of a positively charged molecular ion (M⁺•). The excess energy imparted during this process often causes the molecular ion to undergo extensive and reproducible fragmentation, yielding a series of fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), is a characteristic fingerprint of the molecule's structure.
The Characteristic Fragmentation Pattern of this compound
The mass spectrum of this compound is dominated by several key fragments that arise from the cleavage of the silicon-carbon bonds. The molecular ion (M⁺•) is observed at an m/z of 274, corresponding to its molecular weight.[1]
The fragmentation is primarily driven by the stability of the resulting carbocations and silicon-containing cations (silicenium ions). The major observed peaks in the mass spectrum of this compound are found at m/z 259, 197, and 181.
Formation of the Base Peak: The [M-15]⁺ Ion (m/z 259)
The most intense peak in the spectrum, the base peak, is observed at m/z 259. This corresponds to the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion. This is a classic example of alpha-cleavage, a common fragmentation pathway for compounds containing a heteroatom. The resulting triphenylsilyl cation is highly stabilized by the resonance delocalization of the positive charge across the three phenyl rings.
Mechanism:
The initial ionization event removes an electron from one of the phenyl rings or the Si-C bond. The resulting molecular ion then undergoes homolytic cleavage of the Si-CH₃ bond, where one electron moves to form a neutral methyl radical and the other remains with the silicon, forming the stable triphenylsilyl cation.
Formation of the [M-77]⁺ Ion (m/z 197)
Another prominent fragment is observed at m/z 197, resulting from the loss of a phenyl radical (•C₆H₅, 77 Da) from the molecular ion. This fragmentation pathway competes with the loss of the methyl group. The resulting methyl-diphenylsilyl cation is also relatively stable.
Mechanism:
Similar to the formation of the m/z 259 ion, the molecular ion can undergo cleavage of a Si-phenyl bond. This results in the formation of a neutral phenyl radical and the methyl-diphenylsilyl cation.
Further Fragmentation and Rearrangements
The primary fragment ions can undergo further fragmentation. For instance, the triphenylsilyl cation (m/z 259) can lose a molecule of benzene (C₆H₆, 78 Da) through a rearrangement process to form an ion at m/z 181. This type of rearrangement is not uncommon in the mass spectrometry of organosilicon compounds.
Below is a diagram illustrating the primary fragmentation pathways of this compound.
Caption: Primary fragmentation pathways of this compound under electron ionization.
Comparative Fragmentation Analysis
To better understand the fragmentation of this compound, it is instructive to compare its mass spectrum with those of related phenyl-substituted silanes, such as triphenylsilane and tetraphenylsilane.
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Major Fragments (m/z) | Key Neutral Losses |
| This compound | 274 | 259 | 197, 181 | •CH₃ (15), •C₆H₅ (77) |
| Triphenylsilane | 260 | 182 | 181, 105 | •H (1), •C₆H₅ (77) |
| Tetraphenylsilane | 336 | 259 | 181, 152 | •C₆H₅ (77) |
Analysis of Comparison:
-
Loss of Substituents from Silicon: A common theme across all three compounds is the cleavage of the Si-C bonds. In this compound, the weaker Si-CH₃ bond is preferentially cleaved to form the base peak. For tetraphenylsilane, the loss of a phenyl group leads to the same stable triphenylsilyl cation (m/z 259) that is the base peak in this compound's fragmentation after methyl loss.
-
Triphenylsilane's Unique Fragmentation: Triphenylsilane shows a base peak at m/z 182, which corresponds to the loss of a phenyl radical followed by the loss of a hydrogen atom. This suggests a different stabilization pathway for the resulting ion compared to its counterparts.
-
The Ubiquitous Triphenylsilyl Cation (m/z 259): The high stability of the triphenylsilyl cation makes its formation a favorable fragmentation pathway. This is evident as it forms the base peak after methyl loss in this compound and is a major fragment from tetraphenylsilane after phenyl loss.
Experimental Protocol: Acquiring the Mass Spectrum of this compound
The following protocol outlines the general steps for acquiring an EI mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
Objective: To obtain a clean, reproducible electron ionization mass spectrum of this compound.
Materials:
-
This compound (high purity)
-
Suitable volatile solvent (e.g., dichloromethane, hexane)
-
GC-MS instrument equipped with an EI source
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 100 µg/mL) in a high-purity volatile solvent.
-
Ensure the sample is fully dissolved before injection.
-
-
GC-MS Instrument Setup:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of this compound.
-
Injection: Inject 1 µL of the sample solution into the GC inlet.
-
GC Oven Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: Increase the temperature to 280 °C at a rate of 20 °C/minute.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 50-400
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
-
Data Acquisition and Analysis:
-
Acquire the data in full scan mode.
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from this peak and subtract the background spectrum.
-
Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.
-
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The mass spectrometry fragmentation pattern of this compound is characterized by the preferential loss of the methyl group to form the highly stable triphenylsilyl cation as the base peak. The competing loss of a phenyl group and subsequent rearrangements lead to other significant fragments. By comparing its fragmentation to that of triphenylsilane and tetraphenylsilane, we can appreciate the influence of substituent effects on the fragmentation pathways of arylsilanes. This detailed understanding of the fragmentation behavior is crucial for the confident identification and structural elucidation of these important organosilicon compounds in complex matrices.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 522714, this compound" PubChem, [Link].
-
NIST. "this compound" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].
-
NIST. "Triphenylsilane" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].
-
NIST. "Tetraphenylsilane" in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].
Sources
A Senior Application Scientist's Guide to Quantitative NMR (qNMR) of Methyltriphenylsilane Using the Internal Standard Method
Introduction: The Power of Quantitative NMR in Purity Assessment
In the landscape of analytical chemistry, few techniques offer the combination of structural elucidation and direct, accurate quantification like Nuclear Magnetic Resonance (NMR) spectroscopy. Quantitative NMR (qNMR) stands as a powerful primary ratio method, allowing for the determination of analyte concentration and purity without the need for compound-specific calibration curves that are requisite for chromatographic techniques like HPLC or GC.[1][2] The fundamental principle of qNMR is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1][3] This inherent property makes it an invaluable tool for researchers and drug development professionals who require precise and accurate purity assessments.
This guide provides an in-depth technical comparison and experimental protocol for the qNMR analysis of methyltriphenylsilane, an organosilicon compound, using a certified internal standard. We will delve into the causality behind experimental choices, from the selection of an appropriate internal standard to the optimization of acquisition parameters, ensuring a robust and self-validating analytical system compliant with standards outlined by pharmacopeias such as the USP General Chapter <761>.[4][5][6]
Experimental Design: The Central Role of the Internal Standard
The internal standard (IS) method is the cornerstone of high-precision qNMR.[7] An IS is a stable, highly pure compound of known concentration added to the sample, acting as a reference against which the analyte is quantified.[1] The choice of the internal standard is the single most critical decision in designing a qNMR experiment, as any error in its purity or mass directly transfers to the final result.[8]
Analyte Profile: this compound (C₁₉H₁₈Si)
-
Structure: A silicon atom bonded to one methyl group and three phenyl groups.
-
Molecular Weight: 274.44 g/mol .[9]
-
¹H NMR Profile:
The well-resolved singlet of the methyl group is the ideal signal for quantification due to its simplicity and ease of integration.
Selecting a Suitable Internal Standard
An ideal internal standard for the qNMR of this compound must meet several criteria. For this analysis, we will compare three common standards and select the most appropriate one.
| Criterion | 1,3,5-Trimethoxybenzene (TMB) | Maleic Acid | Dimethyl Sulfone (DMSO₂) | Rationale & Causality |
| Purity & Stability | High purity (≥99.5%), stable solid. | High purity (≥99.5%), stable solid. | High purity (≥99.5%), stable solid. | The standard must be chemically inert under experimental conditions and have a certified, high purity to serve as an accurate reference.[11] |
| Solubility | Soluble in CDCl₃, Acetone-d₆, DMSO-d₆. | Soluble in D₂O, Methanol-d₄, DMSO-d₆. Insoluble in CDCl₃. | Soluble in D₂O, CDCl₃, DMSO-d₆. | The IS must be fully soluble in the same deuterated solvent as the analyte (this compound is soluble in CDCl₃) to ensure a homogeneous solution for accurate measurement.[11] |
| Signal Characteristics | Two singlets: -OCH₃ (~3.75 ppm) and Ar-H (~6.1 ppm). | One singlet: -CH=CH- (~6.2-6.5 ppm). | One singlet: -CH₃ (~3.0 ppm). | A sharp singlet is preferred as it simplifies integration and reduces error. Multiple signals are acceptable if they are well-resolved.[12] |
| Spectral Overlap | Excellent. Signals are far from this compound's signals in CDCl₃. | Poor. Insoluble in the required solvent (CDCl₃). | Good. Signal is well-separated from the analyte's methyl signal. | The key requirement is that the quantification signals of the IS and the analyte do not overlap, which would make accurate integration impossible.[11][12] |
The qNMR Workflow: From Sample Preparation to Purity Calculation
A successful qNMR experiment follows a meticulous workflow. Each step contains critical control points that ensure the final result is accurate and reproducible.
Caption: The qNMR workflow from sample preparation to final purity calculation.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, incorporating best practices to ensure data integrity.
Materials and Reagents
-
Analyte: this compound (Assumed unknown purity)
-
Internal Standard: 1,3,5-Trimethoxybenzene (TMB), Certified Reference Material (CRM), Purity (Pᵢₛ) ≥ 99.5%
-
Solvent: Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
Equipment: High-precision analytical balance (readability ±0.01 mg), 5mm NMR tubes, volumetric flasks, pipettes, vortex mixer, sonicator.
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
Step-by-Step Sample Preparation
The accuracy of qNMR begins with metrological weighing.[13] The goal is to achieve a molar ratio of analyte to internal standard of approximately 1:1.
-
Weigh Analyte: Accurately weigh approximately 25.0 mg of this compound (mₛ) into a clean, dry vial. Record the mass to the nearest 0.01 mg.
-
Weigh Internal Standard: Accurately weigh approximately 15.0 mg of TMB (mᵢₛ) into the same vial. Record the mass to the nearest 0.01 mg.
-
Causality Note: Weighing both solids into the same vial minimizes transfer errors.
-
-
Dissolution: Add approximately 0.75 mL of CDCl₃ to the vial.
-
Ensure Homogeneity: Securely cap the vial and vortex thoroughly. Sonicate for 2-3 minutes to ensure complete dissolution of both compounds. A homogenous solution is critical for accurate quantification.[11]
-
Transfer: Carefully transfer the solution into a clean, dry 5mm NMR tube.
NMR Instrument & Parameter Optimization
To obtain a truly quantitative spectrum, acquisition parameters must be optimized to ensure uniform signal excitation and complete relaxation.[14][15]
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of CDCl₃. Perform automatic or manual shimming to optimize magnetic field homogeneity. Tune and match the probe for the ¹H frequency.
-
Determine T₁ Relaxation Time: Before quantitative analysis, run an inversion recovery experiment to determine the spin-lattice relaxation time (T₁) for the signals of interest (methyl protons of the analyte and both signals of TMB).
-
Set Acquisition Parameters: The following parameters are critical for quantitation.
| Parameter | Recommended Value | Rationale & Causality |
| Pulse Angle (p1) | 90° | A 90° pulse ensures maximum and uniform excitation of all protons in the sample, which is a prerequisite for accurate integration.[11][16] |
| Relaxation Delay (d1) | ≥ 5 x T₁ (longest) | This is the most critical parameter. A delay of at least 5-7 times the longest T₁ of any signal being quantified is necessary to allow all protons to return to thermal equilibrium before the next pulse. Insufficient delay leads to signal saturation and underestimation of the integral.[8][11][16] |
| Number of Scans (NS) | 16 - 64 | The number of scans should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the smallest integral being used, which is required for an integration error of <1%.[15][16] |
| Acquisition Time (aq) | ≥ 3 seconds | A sufficient acquisition time ensures the Free Induction Decay (FID) has fully decayed, preventing truncation which can cause artifacts and baseline distortions in the spectrum.[16] |
-
Acquire Data: Acquire the ¹H NMR spectrum using the optimized quantitative parameters.
Data Processing and Purity Calculation
Careful data processing is as important as data acquisition.[16]
-
Fourier Transform: Apply an exponential multiplication with a line broadening (LB) of 0.3 Hz to improve S/N without significantly distorting the lineshape. Perform Fourier transformation.
-
Phase and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Perform a multipoint baseline correction across the entire spectrum, ensuring the baseline is flat and at zero intensity. Incorrect phasing or baseline can severely distort integral values.[16]
-
Integration: Integrate the relevant signals:
-
Analyte (Intₛ): The singlet corresponding to the methyl protons (Si-CH₃) of this compound (~0.6 ppm).
-
Internal Standard (Intᵢₛ): The singlet corresponding to the aromatic protons (Ar-H) of TMB (~6.1 ppm). The methoxy signal can also be used as a check.
-
-
Purity Calculation: The purity of the analyte (Pₛ) is calculated using the following equation[17][18][19]:
Purity (Pₛ) [%] = (Intₛ / Nₛ) * (Nᵢₛ / Intᵢₛ) * (MWₛ / MWᵢₛ) * (mᵢₛ / mₛ) * Pᵢₛ
Where:
-
Intₛ: Integral of the analyte signal (methyl group).
-
Intᵢₛ: Integral of the internal standard signal (aromatic protons).
-
Nₛ: Number of protons for the analyte signal (3 for the -CH₃ group).
-
Nᵢₛ: Number of protons for the IS signal (3 for the Ar-H group).
-
MWₛ: Molecular weight of the analyte (274.44 g/mol ).
-
MWᵢₛ: Molecular weight of the IS (TMB, 168.19 g/mol ).
-
mₛ: Mass of the analyte.
-
mᵢₛ: Mass of the internal standard.
-
Pᵢₛ: Purity of the internal standard (as a percentage, e.g., 99.8%).
-
Sample Data and Results
The following table presents representative experimental data and the resulting purity calculation for a sample of this compound.
| Parameter | Value |
| Mass of this compound (mₛ) | 25.15 mg |
| Mass of TMB (mᵢₛ) | 15.45 mg |
| Purity of TMB (Pᵢₛ) | 99.8 % |
| Integral of Analyte (Intₛ, -CH₃ @ 0.6 ppm) | 3.15 |
| Integral of IS (Intᵢₛ, Ar-H @ 6.1 ppm) | 3.22 |
| Calculated Purity (Pₛ) | 98.7 % |
Calculation Walkthrough: Pₛ = (3.15 / 3) * (3 / 3.22) * (274.44 / 168.19) * (15.45 / 25.15) * 99.8 Pₛ = (1.05) * (0.9317) * (1.6317) * (0.6143) * 99.8 Pₛ = 0.9888 * 99.8 = 98.7 %
qNMR vs. Alternative Techniques: A Comparative Overview
While qNMR is a powerful tool, it's important to understand its place relative to other common analytical techniques for purity assessment.
| Technique | Principle | Advantages for this compound | Disadvantages |
| qNMR | Signal intensity is proportional to the number of nuclei.[3] | Primary method: No analyte-specific reference standard needed.[2] Non-destructive.[1] High precision and accuracy. Provides structural confirmation simultaneously. | Lower sensitivity than MS-based methods. Requires complete sample solubility. |
| Gas Chromatography (GC-FID/MS) | Separation by volatility, detection by flame ionization or mass spectrometry. | High sensitivity for volatile impurities. Can separate structurally similar compounds. | Requires a certified reference standard of this compound for accurate quantification. Destructive. Potential for thermal degradation. |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation by polarity, detection by UV absorbance. | Good for non-volatile impurities. Widely available. | Requires a certified reference standard and development of a specific method. Response factors can vary between compounds. |
For determining the absolute purity of a bulk material like this compound, qNMR is often superior due to its status as a primary ratio method, which provides results traceable to the International System of Units (SI) when a certified reference material is used as the internal standard.[3][12]
Conclusion
Quantitative NMR spectroscopy, when executed with a deep understanding of its core principles, provides an exceptionally accurate and reliable method for determining the purity of compounds like this compound. The careful selection of a suitable internal standard, meticulous sample preparation, and the optimization of acquisition and processing parameters are paramount to achieving trustworthy results. This guide demonstrates a robust, self-validating workflow that leverages the inherent quantitative nature of NMR, offering a distinct advantage over traditional chromatographic techniques for absolute purity assessment in research and industrial settings.
References
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
-
[Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines]. (2018). PubMed. Retrieved from [Link]
-
Quantitative NMR Spectroscopy. (n.d.). Durham University. Retrieved from [Link]
-
Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). Retrieved from [Link]
-
Purity by Absolute qNMR Instructions. (n.d.). University of Illinois Chicago. Retrieved from [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. (2020). AZoM. Retrieved from [Link]
-
Validation and implementation of qNMR as platform methods of oligonucleotides and peptides. (n.d.). Bruker. Retrieved from [Link]
-
General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. (n.d.). uspbpep.com. Retrieved from [Link]
-
〈761〉 Nuclear Magnetic Resonance Spectroscopy. (2023). USP-NF. Retrieved from [Link]
-
What is qNMR and why is it important? (n.d.). Mestrelab Resources. Retrieved from [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025). YouTube. Retrieved from [Link]
-
Quantitative NMR (qNMR). (n.d.). FUJIFILM Wako Chemicals Europe GmbH. Retrieved from [Link]
-
Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. (2013). SciSpace. Retrieved from [Link]
-
29Si NMR Spectroscopy of Organosilicon Compounds. (2008). ResearchGate. Retrieved from [Link]
-
29Si NMR Experiments in Solutions of Organosilicon Compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Analytical NMR. (n.d.). Magritek. Retrieved from [Link]
-
A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. Retrieved from [Link]
-
NMR Spectroscopy of Organosilicon Compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR. (2022). ECA Academy. Retrieved from [Link]
-
Purity Calculation. (2013). Mestrelab Resources. Retrieved from [Link]
-
Let's try doing quantitative NMR. (n.d.). JEOL Ltd. Retrieved from [Link]
-
Monographs Affected by Revision to <761> Nuclear Magnetic Resonance Spectroscopy. (2025). USP-NF. Retrieved from [Link]
-
Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity. (2021). MDPI. Retrieved from [Link]
-
Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. (2021). PMC - NIH. Retrieved from [Link]
-
Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. (2016). IOPscience. Retrieved from [Link]
-
Optimization of sample preparation for accurate results in quantitative NMR spectroscopy. (2017). Springer. Retrieved from [Link]
-
This compound. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Electronic Supporting Information (ESI). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Phenyltrimethylsilane - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
Trimethyl(phenyl)silane. (n.d.). The Automated Topology Builder (ATB) and Repository. Retrieved from [Link]
-
Appendix II C. Nuclear Magnetic Resonance Spectrometry. (n.d.). British Pharmacopoeia. Retrieved from [Link]
-
Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR. (2020). NIH. Retrieved from [Link]
-
Universal Quantitative NMR Analysis of Complex Natural Samples. (2013). PMC - NIH. Retrieved from [Link]
-
General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. (2022). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]
-
2.2.33. Nuclear Magnetic Resonance Spectrometry. (n.d.). Scribd. Retrieved from [Link]
-
2.2.46. Chromatographic separation techniques. (n.d.). uspbpep.com. Retrieved from [Link]
-
Technical Guide for the Elaboration of Monographs. (2005). European Pharmacopoeia. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. azom.com [azom.com]
- 3. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 4. NMR General Chapters and Best Practices for Compliance (Live Webcast) [usp.org]
- 5. uspbpep.com [uspbpep.com]
- 6. â©761⪠Nuclear Magnetic Resonance Spectroscopy [doi.usp.org]
- 7. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound | C19H18Si | CID 522714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 13. researchgate.net [researchgate.net]
- 14. [Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines] [pubmed.ncbi.nlm.nih.gov]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. emerypharma.com [emerypharma.com]
- 17. pubsapp.acs.org [pubsapp.acs.org]
- 18. Analytical NMR [magritek.com]
- 19. Purity Calculation - Mestrelab Resources [mestrelab.com]
comparison of methyltriphenylsilane with other triaryl silanes
An In-depth Comparative Guide to Methyltriphenylsilane and Other Triaryl Silanes for Advanced Synthesis
For researchers, scientists, and professionals in drug development, the selection of the right chemical tool is paramount to the success of a synthetic route. Among the vast array of organosilicon reagents, triaryl silanes stand out for their unique blend of stability and reactivity. This guide provides a detailed comparison of this compound with other common triaryl silanes, offering experimental insights to inform your choice of reagent for applications ranging from protecting group chemistry to cross-coupling reactions.
Introduction to Triaryl Silanes
Triaryl silanes are a class of organosilicon compounds characterized by a central silicon atom bonded to three aryl groups and one other substituent (e.g., hydrogen, alkyl, or a functional group). Their robust nature, low toxicity, and tunable steric and electronic properties make them valuable reagents in modern organic chemistry.[1] Unlike the more reactive trialkylsilanes, the phenyl groups in triaryl silanes provide significant steric bulk and electronic stabilization, influencing their reactivity in predictable ways. This guide will focus on comparing this compound (Ph₃SiMe) with its close analogues: triphenylsilane (Ph₃SiH), tri(p-tolyl)silane, and tri(o-tolyl)silane.
Synthesis of Triaryl Silanes: A General Approach
The most common and versatile method for synthesizing tetraorganosilanes involves the reaction of organometallic reagents, such as Grignard or organolithium reagents, with corresponding chlorosilanes.[2] This allows for the stepwise introduction of different aryl and alkyl groups.
A typical synthetic workflow is illustrated below. The synthesis of this compound, for example, can be achieved by reacting dichlorodiphenylsilane with a methyl Grignard reagent, followed by a phenyl Grignard reagent, or by reacting methyltrichlorosilane with a phenyl Grignard reagent.
Caption: General Synthetic Pathway for Triaryl(alkyl)silanes.
Structural and Physicochemical Properties: A Comparative Analysis
The subtle structural differences among triaryl silanes lead to significant variations in their physical properties and chemical behavior. The replacement of the silicon-hydride bond in triphenylsilane with a silicon-methyl bond in this compound, or the addition of methyl groups to the phenyl rings in tolyl derivatives, alters both the steric and electronic environment around the silicon center.
Electronic Effects
The nature of the fourth substituent on the silicon atom dictates the electron density at the silicon center.
-
Triphenylsilane (Ph₃SiH): The Si-H bond is weakly polarized. Hydrosilanes are known for their ability to act as hydride donors, particularly in the presence of a catalyst or under radical conditions.[3]
-
This compound (Ph₃SiMe): The methyl group is a weak electron-donating group through induction (+I effect). This slightly increases the electron density on the silicon atom compared to a hydrogen substituent. This increased electron density can impact the reactivity of adjacent bonds and the overall stability of the molecule.
-
Tri(tolyl)silanes: The methyl groups on the phenyl rings (para or ortho) are also electron-donating. This effect is transmitted through the aromatic system to the silicon atom, further increasing its electron density compared to triphenylsilane.
Steric Effects
Steric hindrance is a critical factor governing the reactivity of organosilanes, particularly in their application as protecting groups.[4] The size of the triaryl silyl group determines its ability to shield a functional group from attack.
Caption: Relative Steric Bulk of Selected Triaryl Silanes.
As depicted, the steric bulk increases in the order: Triphenylsilane < this compound < Tri(o-tolyl)silane. The ortho-methyl groups in tri(o-tolyl)silane create a significantly more crowded environment around the silicon atom, which can hinder its approach to a reaction center.
Comparative Physicochemical Properties
The following table summarizes key properties of this compound and related compounds.
| Property | This compound | Triphenylsilane | Tri(p-tolyl)silane | Tri(o-tolyl)silane |
| Molecular Formula | C₁₉H₁₈Si[5] | C₁₈H₁₆Si[6] | C₂₁H₂₂Si | C₂₁H₂₂Si[7] |
| Molecular Weight | 274.4 g/mol [5] | 260.41 g/mol [6] | 302.48 g/mol | 302.48 g/mol [7] |
| Appearance | White solid[8] | White to off-white crystalline powder[6] | Solid | Solid |
| Melting Point | 67.1-67.5 °C[8] | 43-45 °C[9] | N/A | N/A |
| Boiling Point | N/A | 152 °C / 2 mmHg[9] | N/A | N/A |
| Solubility | Soluble in organic solvents | Soluble in most organic solvents[3][9] | Soluble in organic solvents | Soluble in organic solvents |
Performance in Key Synthetic Applications
The choice between this compound and other triaryl silanes often depends on the specific requirements of the chemical transformation.
Application as Protecting Groups
Silyl ethers are widely used as protecting groups for alcohols due to their ease of formation and selective cleavage under various conditions.[10] The stability of the silyl ether is directly related to the steric bulk around the silicon atom.
-
Triphenylsilyl (TPS) Group: The triphenylsilyl group is considerably more stable towards acidic hydrolysis than the commonly used trimethylsilyl (TMS) group (approximately 400 times more stable).[3] This makes it suitable for multi-step syntheses where acidic conditions are required.
-
Methyltriphenylsilyl Group: While specific quantitative comparisons are scarce in the literature, the slightly increased steric bulk of the methyltriphenylsilyl group compared to the triphenylsilyl group would be expected to confer slightly greater stability to the corresponding silyl ether. However, the key advantage of using an all-carbon-substituted silane like this compound over a hydrosilane like triphenylsilane is the absence of the reactive Si-H bond, which can be sensitive to certain reagents (e.g., strong bases, hydrides, or transition metals).
Protocol: Protection of a Primary Alcohol
This protocol describes a general procedure for the silylation of a primary alcohol, which can be adapted to compare the efficacy of different triaryl silanes.
Objective: To compare the reaction time and yield for the protection of benzyl alcohol using this compound and triphenylsilane.
Reagents:
-
Benzyl alcohol
-
Methyltriphenylsilyl chloride (or Triphenylsilyl chloride)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of benzyl alcohol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF at 0 °C, add a solution of the corresponding silyl chloride (e.g., methyltriphenylsilyl chloride) (1.2 eq.) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired silyl ether.
-
Compare the isolated yields and reaction times for the different silanes.
Application in Cross-Coupling Reactions
Organosilanes are effective nucleophilic partners in palladium-catalyzed cross-coupling reactions (Hiyama coupling).[11] A key advantage of using tetraorganosilanes like this compound is their high stability towards moisture, acid, and base, making them easier to handle and store compared to organo(halo)silanes or organo(alkoxy)silanes.[12]
The reactivity in Hiyama coupling is highly dependent on the activating agent (typically a fluoride source like TBAF) and the specific ligands on the palladium catalyst. While both Ph₃Si- and Ph₃SiMe- groups can be transferred, the reaction conditions may require optimization. Studies have shown that all-carbon-substituted arylsilanes are highly practical alternatives to their halo- or alkoxy- counterparts.[12] For instance, the cross-coupling of triallyl(aryl)silanes is effective, whereas allyl(triphenyl)silane gives only moderate yields, suggesting that the nature of the "dummy" groups on silicon is crucial.[12] In this context, the methyl group of this compound serves as a stable, non-transferable group, facilitating the selective transfer of a phenyl group under appropriate catalytic conditions.
Conclusion
This compound presents a valuable alternative to more traditional triaryl silanes like triphenylsilane. Its key advantages lie in its enhanced stability due to the absence of a reactive Si-H bond and a slightly modified steric and electronic profile.
-
Choose this compound when: Your synthesis requires a robust silyl protecting group that must withstand conditions incompatible with a Si-H bond, or when a stable, all-carbon-substituted organosilane is needed for cross-coupling reactions.
-
Choose Triphenylsilane when: The reactivity of the Si-H bond is desired, for instance, in reduction reactions or certain hydrosilylation processes.[3][9] Its lower steric bulk compared to some alkylated analogues might also be advantageous for less hindered substrates.
-
Choose Tolyl-substituted Silanes when: Fine-tuning of electronic properties is required. The electron-donating tolyl groups can modulate the reactivity of the silicon center. Sterically demanding variants like tri(o-tolyl)silane can be employed where maximum steric protection is the primary goal.
By understanding the subtle yet significant differences outlined in this guide, researchers can make a more informed decision, optimizing their synthetic strategies for improved efficiency and yield.
References
- 1. Designing Cross-Coupling Reactions using Aryl(trialkyl)silanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C19H18Si | CID 522714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. PubChemLite - Tri(o-tolyl)silane (C21H21Si) [pubchemlite.lcsb.uni.lu]
- 8. rsc.org [rsc.org]
- 9. Triphenylsilane | 789-25-3 [chemicalbook.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis | Semantic Scholar [semanticscholar.org]
Comparative Performance of Methyltriphenylsilane in Protective Coatings: A Senior Application Scientist's In-depth Technical Guide
Abstract
In the relentless pursuit of enhanced material durability, protective coatings stand as a critical enabling technology. Organosilanes have become a cornerstone in the formulation of high-performance coatings, serving as adhesion promoters, crosslinkers, and surface modifiers that significantly extend the service life of coated substrates. This guide provides a detailed comparative analysis of methyltriphenylsilane, a specialized aromatic silane, against more conventional silanes used in the coatings industry. As direct comparative data for this niche molecule is not widely published, this document leverages fundamental principles of materials science and the known performance of analogous compounds to build a comprehensive performance profile. This analysis is coupled with detailed, field-proven experimental protocols to empower researchers and formulators to conduct their own validated studies.
Introduction: The Case for a Specialized Silane
The efficacy of a protective coating is defined by its ability to withstand a barrage of environmental and mechanical insults, from corrosive moisture and chemical attack to abrasive wear and thermal cycling. Silanes, with their unique hybrid organic-inorganic nature, form a vital bridge between the coating's polymer matrix and the substrate, enhancing overall system robustness.
This compound (C₁₉H₁₈Si, CAS: 791-29-7) is a solid organosilicon compound distinguished by its three phenyl-group substitutions. This molecular architecture suggests a departure in performance from common aliphatic silanes. This guide aims to provide an in-depth technical comparison of this compound with established alternatives. We will explore its anticipated impact on key performance metrics—thermal stability, hydrophobicity, corrosion resistance, and mechanical properties—and provide the scientific rationale behind these expectations. Furthermore, we will detail the rigorous experimental methodologies required to validate these performance claims, offering a complete framework for evaluation.
The Molecular Blueprint: this compound's Structure and Function
At the heart of this compound's performance lies its structure: a central silicon atom bonded to one methyl group and three bulky phenyl rings. This configuration, with a melting point of 65-77°C, is sterically hindered and possesses a distinct aromatic character.
The presence of a direct silicon-aromatic ring bond is a known strategy for increasing thermal and oxidative stability when compared to silicon-aliphatic carbon bonds. The phenyl groups are rigid and can effectively dissipate energy, which is key to resisting thermal degradation. While this compound itself is not a direct coupling agent (as it lacks hydrolyzable alkoxy groups), it serves as a valuable precursor and building block in the synthesis of specialty polymers and advanced organosilicon frameworks. When the triphenylsilyl moiety is integrated into a polymer backbone, it is poised to significantly influence the coating's bulk properties.
Caption: Ball-and-stick representation of this compound.
The general mechanism by which silanes enhance coating performance involves hydrolysis of alkoxy groups to form reactive silanols (Si-OH). These silanols can then condense with hydroxyl groups on the substrate surface, forming durable covalent Si-O-Substrate bonds, and also self-condense to form a crosslinked siloxane (Si-O-Si) network at the interface. This creates a seamless transition from the inorganic substrate to the organic coating, drastically improving adhesion and moisture resistance.
Caption: General mechanism of silane coupling at the substrate interface.
Comparative Performance Analysis: Theory and Expectations
To frame the potential of this compound, its anticipated performance is benchmarked against several widely used silanes:
-
Methyltrimethoxysilane (MTMS): An aliphatic silane known for imparting hydrophobicity.
-
Phenyltrimethoxysilane (PTMS): An aromatic silane offering a compromise between aromatic character and reactivity.
-
Tetraethoxysilane (TEOS): A foundational crosslinker used to build hardness and chemical resistance.
Table 1: Comparative Performance Matrix of Various Silanes in Protective Coatings
| Performance Metric | This compound (Projected) | Methyltrimethoxysilane (MTMS) | Phenyltrimethoxysilane (PTMS) | Tetraethoxysilane (TEOS) |
| Thermal Stability | Very High: Aromatic rings provide excellent thermal dissipation. | Moderate: Lacks the high stability of aromatic structures. | High: Aromatic ring enhances stability over aliphatic silanes. | High: Forms a stable inorganic silica network. |
| Hydrophobicity (WCA) | High: Bulky, nonpolar phenyl groups repel water effectively. | High: Methyl groups provide good hydrophobicity. | Moderate to High: Phenyl group contributes to water repellency. | Low: Inherently hydrophilic; requires modification. |
| UV Resistance | Moderate to Low: Aromatic rings can be prone to yellowing under UV exposure. | High: Aliphatic structure is inherently UV stable. | Moderate to Low: Prone to UV degradation. | High: Stable inorganic network. |
| Corrosion Resistance | Good to Excellent: High hydrophobicity and stability create a strong barrier. | Good: Good barrier properties and adhesion. | Good: Offers a good balance of properties. | Moderate: Improves coating density but can be brittle. |
| Hardness | Moderate: Increases network rigidity. | Moderate: Contributes to crosslink density. | Moderate: Similar to MTMS. | High: Forms a hard, rigid network. |
| Flexibility | Moderate to Low: Rigid aromatic groups may reduce flexibility. | Moderate: Generally maintains good flexibility. | Moderate: More flexible than TEOS-based systems. | Low: Creates a brittle network. |
Thermal Stability
The high-energy bonds within the phenyl rings of this compound allow for the delocalization and dissipation of thermal energy, preventing bond scission. This makes polymers incorporating this moiety exceptionally resistant to high temperatures. This is a distinct advantage over aliphatic silanes like MTMS. Studies of other organosilicon compounds confirm that aromatic groups significantly raise the decomposition temperature. For instance, certain fluorinated silane monolayers demonstrate stability up to 350°C.
Hydrophobicity
A coating's ability to repel water is a primary defense against corrosion. This property is quantified by the water contact angle (WCA), where angles greater than 90° signify a hydrophobic surface. The three large, nonpolar phenyl groups of this compound present a formidable barrier to water, projecting a high WCA. While MTMS is effective at creating hydrophobic surfaces, the sheer steric bulk and nonpolar nature of the triphenylsilyl group are expected to yield superior water repellency, likely with a WCA exceeding 110°.
Corrosion Resistance
Effective corrosion protection is a synergistic effect of strong adhesion, low permeability to corrosive agents like water and chloride ions, and chemical inertness. This compound is anticipated to bolster corrosion resistance on multiple fronts. Its contribution to high hydrophobicity will reduce water ingress, while its inherent chemical stability will resist degradation. Aromatic-based coatings are frequently specified for harsh chemical environments, such as tank linings, for this reason.
Mechanical Properties
The mechanical integrity of a coating dictates its resistance to scratching, impact, and abrasion. The incorporation of rigid molecular structures typically enhances hardness. The inflexible phenyl groups of this compound are expected to increase the hardness and elastic modulus of the coating film. This is analogous to how TEOS creates a hard silica network. However, this gain in hardness often comes with a trade-off in flexibility, which could make the coating more susceptible to cracking under substrate flex or impact.
A Framework for Validation: Experimental Protocols
The following standardized protocols provide a robust and reproducible framework for quantifying the performance of coatings modified with this compound and its alternatives.
Caption: A standardized workflow for the comprehensive evaluation of protective coatings.
Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability
-
Scientific Rationale: TGA provides a quantitative measure of a material's thermal stability by precisely tracking its mass as it is heated in a controlled atmosphere. The onset temperature of mass loss is a critical indicator of the material's service temperature limit.
-
Procedure:
-
Sample Preparation: Prepare 5-10 mg of the cured coating, either as a free film or scraped from the substrate.
-
Instrumentation: Use a calibrated thermogravimetric analyzer.
-
Test Conditions: Heat the sample from 30°C to 800°C at a linear heating rate of 10°C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
-
Data Analysis: Plot mass (%) versus temperature. Determine the onset decomposition temperature (T₅%), defined as the temperature at which 5% mass loss occurs.
-
Protocol 2: Sessile Drop Method for Water Contact Angle (WCA)
-
Scientific Rationale: The WCA is a direct and sensitive measure of a surface's wettability. It quantifies the balance of cohesive and adhesive forces between a liquid droplet and a solid surface, providing a clear metric for hydrophobicity.
-
Procedure:
-
Sample Preparation: Use flat, smooth coated panels, cleaned with deionized water and dried with nitrogen gas.
-
Instrumentation: Employ a contact angle goniometer equipped with a high-resolution camera and analysis software.
-
Measurement: Carefully dispense a 5 µL droplet of deionized water onto the coating surface.
-
Data Acquisition: Capture the droplet profile within 30 seconds of deposition to minimize evaporation effects.
-
Data Analysis: Measure the contact angle on both sides of the droplet. Repeat at a minimum of five different locations per sample to ensure statistical relevance.
-
Protocol 3: Electrochemical Impedance Spectroscopy (EIS) for Corrosion Barrier Properties
-
Scientific Rationale: EIS is a powerful, non-destructive technique that models the coating system as an electrical circuit. By measuring the impedance to a small AC signal, it can quantify the coating's barrier properties (resistance) and detect the uptake of water (capacitance) long before visual signs of corrosion appear.
-
Procedure:
-
Sample Preparation: Use coated steel panels as the working electrode.
-
Electrochemical Cell: Assemble a three-electrode cell using the coated panel, a saturated calomel electrode (SCE) or Ag/AgCl as the reference, and a platinum or graphite counter electrode.
-
Electrolyte: Immerse the exposed coating area in a 3.5 wt% NaCl solution.
-
Measurement: Apply a 10 mV sinusoidal perturbation at the open circuit potential over a frequency range of 100 kHz to 10 mHz.
-
Data Analysis: Plot the impedance data as Bode and Nyquist plots. The impedance modulus at the lowest frequency (|Z|₀.₀₁Hz) is a key indicator of barrier performance; values >10⁸ Ω·cm² typically indicate excellent protection.
-
Protocol 4: Nanoindentation for Mechanical Characterization
-
Scientific Rationale: Nanoindentation provides precise measurements of hardness and elastic modulus by indenting the surface on a nanometer scale. This avoids interference from the substrate and gives intrinsic properties of the coating itself, which are direct measures of its resistance to scratching and deformation.
-
Procedure:
-
Sample Preparation: Ensure the coated substrate is mounted on a rigid, level stage.
-
Instrumentation: Use a nanoindenter with a Berkovich diamond tip.
-
Indentation: Perform a series of indentations with a controlled load, ensuring the maximum penetration depth does not exceed 10% of the total coating thickness.
-
Data Acquisition: Continuously record the load and displacement data during the loading and unloading cycles.
-
Data Analysis: Apply the Oliver-Pharr method to the unloading curve to calculate the hardness (H) and elastic modulus (E) for each indent. Average the results from at least ten indentations.
-
Conclusion and Future Directions
This compound presents a compelling profile for use in advanced protective coatings, with strong theoretical justification for superior thermal stability and hydrophobicity. These attributes are expected to translate into excellent corrosion and chemical resistance. However, formulators must consider potential trade-offs, particularly the reduced flexibility and UV stability inherent to aromatic structures, which may limit its suitability for certain exterior applications.
The ultimate validation of this compound's utility will come from focused, empirical studies. The experimental protocols outlined in this guide provide a comprehensive blueprint for such an investigation. We strongly encourage further research into the synthesis of this compound-modified polymers and their systematic evaluation against current industry benchmarks. The resulting data will be instrumental in determining the optimal applications for this promising molecule and could unlock new levels of performance in coatings designed for the most demanding service environments.
References
A comprehensive list of references is available for verification. Please consult the provided list for titles, sources, and URLs.
A Comparative Guide to Methyltriphenylsilane and Triphenylsilane: A Tale of a Single Atom's Influence on Reactivity and Stability
For researchers, scientists, and professionals in drug development, the selection of a silane reagent can pivot the outcome of a synthetic strategy. The choice between two seemingly similar molecules, methyltriphenylsilane (MePh₃Si) and triphenylsilane (Ph₃SiH), is a critical decision that extends beyond mere structural analogy. The substitution of a single hydrogen atom for a methyl group fundamentally transforms the molecule's electronic character, steric profile, and, consequently, its chemical reactivity and stability. This guide provides an in-depth comparison, supported by experimental data, to illuminate the distinct roles these two silanes play in modern chemistry.
At a Glance: Core Physicochemical and Structural Differences
The foundational difference between triphenylsilane and this compound lies in the fourth substituent on the central silicon atom. This seemingly minor change from a hydrogen atom to a methyl group has profound implications for the molecule's utility.
| Property | Triphenylsilane (Ph₃SiH) | This compound (MePh₃Si) |
| CAS Number | 789-25-3 | 791-29-7 |
| Molecular Formula | C₁₈H₁₆Si | C₁₉H₁₈Si |
| Molecular Weight | 260.41 g/mol | 274.43 g/mol |
| Melting Point | 43-45 °C[1] | 67-69 °C[2][3] |
| Key Functional Group | Silicon-Hydride (Si-H) | Silicon-Methyl (Si-C) |
| Primary Chemical Role | Hydride Donor / Reducing Agent[4][5][6] | Stable, Sterically Hindered Bulking Group |
| Hydrolytic Stability | Reacts with aqueous base; stable at neutral pH[7][8] | Highly stable; no reaction with water under neutral conditions[3] |
The Decisive Factors: Electronic and Steric Profiles
The divergent behaviors of Ph₃SiH and MePh₃Si can be traced back to the fundamental electronic and steric properties of the hydrogen atom versus the methyl group.
Electronic Effects
The electronegativity difference between silicon (1.90) and hydrogen (2.20) results in a polarized Siδ⁺-Hδ⁻ bond in triphenylsilane. This polarization imparts significant "hydridic" character to the hydrogen atom, making it an effective hydride (H⁻) donor for reductions.
Conversely, the silicon-carbon bond in this compound is polarized towards the more electronegative carbon atom (2.55). The methyl group also acts as a weak electron-donating group through induction, increasing the electron density at the silicon center compared to triphenylsilane. This makes the silicon atom in MePh₃Si less electrophilic.
Steric Hindrance
A hydrogen atom is sterically diminutive, offering little resistance to the approach of other molecules to the silicon center. In contrast, the methyl group is substantially larger, creating a more crowded environment around the silicon atom. This increased steric bulk in this compound hinders potential nucleophilic attack at the silicon center, contributing to its overall lower reactivity and greater stability.
Comparative Reactivity: A Tale of Two Chemistries
The structural differences outlined above lead to dramatically different chemical reactivities, which are best understood by comparing their performance in key reaction classes.
Reactivity as a Reducing Agent
Triphenylsilane is a potent reducing agent; this compound is not.
This is the most significant functional difference. The utility of triphenylsilane in organic synthesis is dominated by the reactivity of its Si-H bond, which can be cleaved homolytically (radical pathway) or heterolytically (ionic pathway).
-
Radical Reductions: Triphenylsilane is an excellent, less toxic alternative to organotin reagents like tributyltin hydride for radical-chain reactions. It can reduce organic halides and is effective in Barton-McCombie deoxygenation reactions.
-
Ionic Reductions (Hydrosilylation): In the presence of a Brønsted or Lewis acid, triphenylsilane is a powerful ionic hydride donor. This is widely used for the reduction of carbonyls, imines, and for the deoxygenation of alcohols that can form stable carbocation intermediates. The reaction proceeds via protonation of the substrate, followed by irreversible hydride transfer from the silane.
This compound , lacking the crucial Si-H bond, cannot function as a hydride donor. Its Si-C and Si-Ph bonds are strong and not susceptible to cleavage under the conditions used for hydrosilylation. Therefore, it is completely inert in reactions where triphenylsilane excels as a reducing agent.
Hydrolytic Stability
This compound is significantly more stable towards hydrolysis than triphenylsilane.
While tri-substituted silanes are generally more stable to hydrolysis than mono- or di-substituted variants, the Si-H bond provides a reactive site for decomposition.[7][8] In the presence of base, triphenylsilane undergoes hydrolysis to form triphenylsilanol and hydrogen gas.
This compound, by contrast, is exceptionally stable. The Si-C bond is not susceptible to cleavage by water under neutral or moderately acidic/basic conditions.[3] This, combined with the increased steric shielding of the silicon atom by the methyl group, renders it far more resistant to hydrolysis.
Comparative Stability
Thermal Stability
Both compounds are thermally robust, but they decompose through different mechanisms at high temperatures.
-
Triphenylsilane: Kinetic studies show a thermal decomposition activation energy of 70.1 kcal/mole.[9] Pyrolysis at high temperatures (e.g., >500 °C) is believed to proceed via the homolytic cleavage of a Si-Ph bond, eliminating a phenyl radical.[9]
-
This compound: While specific decomposition data is sparse, its stability is dictated by the high bond dissociation energies of the Si-C and Si-Ph bonds. Thermal decomposition of related compounds like poly(methylphenylsilane) involves initial cleavage of the weakest bonds, followed by rearrangements.[10] For MePh₃Si, decomposition would require high temperatures to initiate Si-C or Si-Ph bond homolysis, similar to the decomposition of tetramethylsilane which begins with Si-C cleavage.[11]
Application as a Protecting Group Precursor
The triphenylsilyl (TPS) group is a valuable, sterically bulky protecting group for alcohols, typically installed using triphenylsilyl chloride. Triphenylsilane itself is not the direct reagent for protection, but the stability of the resulting triphenylsilyl ether highlights the robustness of the Si-Ph₃ moiety. This compound is not used as a precursor for protecting groups.
Experimental Protocols
Protocol 1: Radical Reduction of an Alkyl Bromide using Triphenylsilane
This protocol illustrates the use of Ph₃SiH as a radical reducing agent, adapted from established methodologies.[12]
Objective: To reduce 1-bromooctane to octane.
Materials:
-
1-bromooctane
-
Triphenylsilane (Ph₃SiH)
-
AIBN (Azobisisobutyronitrile) or other radical initiator
-
Anhydrous toluene (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., Argon), dissolve 1-bromooctane (1.0 eq) in anhydrous toluene.
-
Add triphenylsilane (1.2 eq) to the solution.
-
Add a catalytic amount of AIBN (0.1 eq).
-
Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the product, octane.
Causality: The heat decomposes AIBN into radicals, which abstract the hydrogen atom from triphenylsilane to generate the triphenylsilyl radical (Ph₃Si•). This silyl radical then abstracts the bromine atom from 1-bromooctane, creating an octyl radical. The octyl radical completes the chain by abstracting a hydrogen atom from another molecule of triphenylsilane, yielding the alkane product and regenerating the Ph₃Si• radical.
Conclusion and Recommendations
The choice between this compound and triphenylsilane is a clear-cut functional decision:
-
Choose Triphenylsilane (Ph₃SiH) when a potent, non-metallic, and less toxic alternative to tin hydrides is required for radical or ionic reductions . Its Si-H bond is its defining reactive feature, making it an invaluable tool for dehalogenations, deoxygenations, and hydrosilylations.
-
Choose this compound (MePh₃Si) when a chemically stable, sterically bulky, and lipophilic group is needed. Its primary role is as a non-reactive component in a larger molecular structure, valued for its thermal and chemical robustness. It is fundamentally an inert counterpart to the reactive triphenylsilane.
For the synthetic chemist, understanding this core difference is paramount. Triphenylsilane is a workhorse for functional group transformations, while this compound provides a bedrock of stability. The presence or absence of that single, reactive hydrogen atom defines their disparate and non-interchangeable roles in the laboratory.
References
-
This compound. CAS Common Chemistry. [Link]
-
Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS. ChemPlusChem, Wiley-VCH GmbH. [Link]
-
Evaluating the Aqueous Stability of Alkyl-/Aryl-Hydrosilanes by NMR Spectroscopy and GC-MS. ChemPlusChem. [Link]
-
Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Gelest, Inc. [Link]
-
Thermal Decomposition of Poly(methylphenylsilane). ResearchGate. [Link]
-
A KINETIC STUDY OF THE THERMAL DECOMPOSITION OF SELECTED CYCLOHEXYL AND PHENYLSILANES. DTIC. [Link]
-
Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Chemistry – A European Journal. [Link]
-
Effect of mixed silanes on the hydrolytic stability of composites. Journal of Dental Research. [Link]
-
Silane Reduction of... Gelest Technical Library. [Link]
-
Triphenylsilane. Michigan State University Chemistry. [Link]
-
This compound. PubChem, National Institutes of Health. [Link]
-
Efficient method for the reduction of carbonyl compounds by triethylsilane catalyzed by PdCl2. ResearchGate. [Link]
-
Silanes as Reducing Agents. Michigan State University Chemistry. [Link]
-
Methyl(phenyl)silane. Chemsrc. [Link]
-
Reduction of Saturated Alkyl Halides to Alkanes. ResearchGate. [Link]
-
Reduction of Alkyl Halides by Triethylsilane Based on a Cationic Iridium Bis(phosphinite) Pincer Catalyst: Scope, Selectivity and Mechanism. ResearchGate. [Link]
-
New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition. Materials, MDPI. [Link]
-
A comprehensive review on the silane-acid reduction of alkenes in organic synthesis. RSC Advances, Royal Society of Chemistry. [Link]
-
Triphenylsilane: a useful radical-based reducing agent. The Journal of Organic Chemistry. [Link]
-
(A) Evidence for alkyl-radical formation via radical trap experiment. ResearchGate. [Link]
-
The mechanism of polarity-reversal catalysis as involved in the radical-chain reduction of alkyl halides using the silane–thiol couple. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Mechanism of thermal decomposition of tetramethylsilane: A flash pyrolysis vacuum ultraviolet photoionization time- of-flight mass. Physical Chemistry Chemical Physics. [Link]
-
Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane. ResearchGate. [Link]
Sources
- 1. Triphenylsilane(789-25-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound CAS#: 791-29-7 [m.chemicalbook.com]
- 4. chemistry.msu.edu [chemistry.msu.edu]
- 5. Supplemental Topics [www2.chemistry.msu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating the Aqueous Stability of Alkyl-/Aryl-Hydrosilanes by NMR Spectroscopy and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. The mechanism of polarity-reversal catalysis as involved in the radical-chain reduction of alkyl halides using the silane–thiol couple - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Analytical Characterization of Methyltriphenylsilane
Introduction
Methyltriphenylsilane (C₁₉H₁₈Si, CAS No. 791-29-7) is an organosilicon compound featuring a central silicon atom bonded to three phenyl groups and one methyl group.[1] Its unique structural and electronic properties make it a valuable building block in organic synthesis and materials science. For researchers, scientists, and drug development professionals, rigorous analytical characterization is not merely a procedural step; it is the foundation upon which the reliability of subsequent experimental work is built. Ensuring the identity, purity, and structural integrity of this compound is paramount for reproducible and accurate results.
This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive characterization of this compound. We will move beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights and self-validating protocols.
The Characterization Workflow: A Multi-Technique Approach
No single analytical technique can provide a complete picture of a compound's characteristics. A robust characterization strategy for this compound employs a synergistic workflow where each technique provides a unique and complementary piece of the puzzle. The results from one method are used to validate and interpret the findings of another, ensuring a high degree of confidence in the final assessment.
Caption: A typical analytical workflow for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of structural elucidation for organic compounds. It provides detailed information about the chemical environment of specific nuclei, allowing for the unambiguous confirmation of the molecular structure. For this compound, ¹H, ¹³C, and ²⁹Si NMR are all highly informative.
Expertise & Experience: Why NMR is Essential
-
¹H NMR confirms the presence and ratio of protons in the methyl and phenyl groups. The integration of the signals should correspond to the 3:15 (or 1:5) proton ratio of the methyl group to the fifteen protons of the three phenyl rings.
-
¹³C NMR provides a map of the carbon skeleton. It distinguishes the methyl carbon from the distinct carbons of the phenyl rings (the ipso-carbon attached to silicon, and the ortho, meta, and para carbons).
-
²⁹Si NMR is particularly powerful for organosilicon compounds. It provides a direct probe of the silicon atom's chemical environment, offering a unique spectral signature that is highly sensitive to the attached substituents.[2]
Experimental Protocol: ¹H, ¹³C, and ²⁹Si NMR
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is standard for non-polar compounds and its residual proton peak (δ ~7.26 ppm) and carbon peak (δ ~77.16 ppm) serve as convenient internal references.[3]
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, especially for resolving the aromatic protons and carbons.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers the expected range (approx. 0-10 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a greater number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
²⁹Si NMR Acquisition: Acquire a ²⁹Si spectrum. This is often done using polarization transfer techniques (like DEPT or INEPT) to enhance the signal of the low-gyromagnetic-ratio ²⁹Si nucleus. A common standard for referencing is Tetramethylsilane (TMS).
Data Presentation: Expected Chemical Shifts
| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Rationale & Key Features |
| ¹H | -CH₃ (Methyl) | ~0.57 | Upfield shift due to the electropositive nature of silicon. A sharp singlet. |
| -C₆H₅ (Phenyl) | ~7.37-7.53 | A complex multiplet pattern representing the ortho, meta, and para protons. | |
| ¹³C | -CH₃ (Methyl) | ~-2.5 | Highly shielded (upfield) carbon directly attached to silicon. |
| -C₆H₅ (Phenyl) | ~127.9 - 137.5 | Multiple signals corresponding to the ipso, ortho, meta, and para carbons. | |
| ²⁹Si | Si | ~-7.49 | Characteristic shift for a silicon atom bonded to three phenyl groups and one alkyl group.[2] |
Data synthesized from available literature.[2]
Mass Spectrometry (MS): Confirming Identity and Purity
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing structural information through fragmentation analysis. When coupled with Gas Chromatography (GC-MS), it becomes a powerful method for assessing purity by separating volatile impurities from the main component before detection.[4]
Expertise & Experience: The Power of GC-MS
For a volatile and thermally stable compound like this compound, GC-MS is the ideal choice.[5] The gas chromatograph separates the sample components, and the mass spectrometer detects and identifies them. The resulting chromatogram provides a quantitative measure of purity (e.g., >97%), while the mass spectrum of the main peak confirms the molecular weight and provides a fragmentation "fingerprint."
Caption: Workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent like heptane or ethyl acetate.[6]
-
GC Method:
-
Injector: Set to a temperature that ensures rapid volatilization without degradation (e.g., 250 °C). Use a splitless injection for trace analysis or a split injection for concentrated samples.
-
Column: A non-polar capillary column (e.g., TG-5SILMS or similar) is appropriate for this analyte.[7]
-
Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 20 °C/min).[7] This separates compounds based on their boiling points.
-
Carrier Gas: Use an inert gas like Helium at a constant flow rate (e.g., 1.0 mL/min).[7]
-
-
MS Method:
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.[7] This high-energy method induces reproducible fragmentation.
-
Mass Analyzer: Scan a mass range that includes the expected molecular ion and key fragments (e.g., m/z 50-400).
-
Transfer Line: Keep the temperature high enough (e.g., 250 °C) to prevent condensation of the analyte.[7]
-
Data Presentation: Expected Mass Spectrum Data
| m/z Value | Ion Identity | Rationale & Significance |
| 274 | [M]⁺ | Molecular Ion Peak. Confirms the molecular weight of C₁₉H₁₈Si. |
| 259 | [M-CH₃]⁺ | Base Peak (Highest Intensity). Loss of the methyl group is a highly favorable fragmentation pathway, resulting in the stable triphenylsilyl cation.[1] |
| 197 | [M-C₆H₅]⁺ | Loss of a phenyl group. |
| 182 | [(C₆H₅)₂Si]⁺ | Further fragmentation. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Data sourced from the NIST Mass Spectrometry Data Center via PubChem.[1]
X-ray Crystallography: The Definitive 3D Structure
While NMR provides the structure in solution, X-ray crystallography determines the precise three-dimensional arrangement of atoms in the solid state.[8] This technique is the gold standard for unambiguous structural proof, providing exact bond lengths, bond angles, and information on crystal packing.
Trustworthiness: A Self-Validating System
The process is inherently self-validating. A crystal structure is solved by fitting an atomic model into an electron density map that is mathematically derived from the diffraction data.[9] The quality of the final model is assessed by statistical parameters (e.g., R-factor) that measure how well the calculated diffraction pattern from the model matches the experimentally observed pattern.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: This is often the most challenging step. This compound, being a solid at room temperature[10], must be dissolved in a suitable solvent or solvent system and allowed to crystallize slowly. Techniques include slow evaporation, solvent diffusion, or cooling. The goal is to obtain a single, high-quality crystal (typically >0.1 mm) free of defects.[8]
-
Data Collection:
-
Mount the crystal on a goniometer.
-
Place the crystal in a monochromatic X-ray beam.
-
Rotate the crystal and collect the diffraction pattern (the intensity and position of diffracted X-ray spots) on an area detector.[9]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the "phase problem" to generate an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the model computationally to achieve the best possible fit with the experimental data.[9]
-
Data Presentation: Key Crystallographic Information
For this compound, a crystal structure is publicly available.
| Parameter | Value / Information | Source |
| CCDC Number | 283961 | The Cambridge Structural Database[1] |
| DOI | 10.1107/S1600536805026310 | Associated Publication[1] |
| Key Finding | Provides the definitive solid-state confirmation of the molecular structure, including precise Si-C bond lengths and C-Si-C bond angles. | [1] |
Thermal Analysis: Assessing Physicochemical Stability
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide critical information about the material's physical and chemical properties as a function of temperature.
-
DSC is used to determine the melting point and identify other phase transitions. For a pure compound, DSC should show a single, sharp endothermic peak at the melting point.
-
TGA measures changes in mass as a function of temperature, indicating the compound's thermal stability and decomposition temperature.
Experimental Protocol: DSC for Melting Point Determination
-
Sample Preparation: Accurately weigh a small amount of this compound (2-5 mg) into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Analysis: The onset of the sharp endothermic peak in the heat flow curve corresponds to the melting point. For this compound, the expected melting point is approximately 69 °C.[10]
Conclusion
The analytical characterization of this compound is a multi-faceted process that relies on the strategic application of several complementary techniques. NMR spectroscopy provides the fundamental structural blueprint, GC-MS confirms the molecular weight and assesses purity with high sensitivity, and X-ray crystallography offers the ultimate proof of the three-dimensional structure in the solid state. Finally, thermal analysis confirms key physicochemical properties like the melting point. By integrating the data from these methods, researchers can establish a comprehensive and reliable profile of their material, ensuring the integrity and validity of their scientific endeavors.
References
-
This compound | C19H18Si | CID 522714 . PubChem, National Institutes of Health. [Link]
-
Electronic Supporting Information (ESI) . The Royal Society of Chemistry. [Link]
-
Supplementary Information for . The Royal Society of Chemistry. [Link]
-
Phenyltrimethylsilane - Optional[1H NMR] - Spectrum . SpectraBase. [Link]
-
Data Privacy Information . MassBank. [Link]
-
Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment . Analyst, 124(5), 665-668. [Link]
-
GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques . The Science Publications. [Link]
-
Analytical Characterization Techniques and Services . Triclinic Labs. [Link]
-
Analytical Techniques for Chemical Analysis & Testing . Lucideon. [Link]
-
Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds . MDPI. [Link]
-
X-ray crystallography . Wikipedia. [Link]
-
Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment . PubMed. [Link]
-
X-ray crystallography . PMC, PubMed Central. [Link]
-
Analytical Method Development of Fluorinated Silanes using Mass Spectrometry . DiVA portal. [Link]
-
Gas-phase reactions in Orbitrap GC-MS complicate silane analysis . Spectroscopy Europe. [Link]
-
High-performance liquid chromatographic stationary phases based on poly(methyloctylsiloxane) immobilized on silica. I. Physical and chemical characterizations . PubMed. [Link]
-
Understanding x-ray crystallography structures . YouTube. [Link]
-
A Survey of the Preparation, Purity, and Availability of Silanes . NREL. [Link]
-
FTIR Thermal Analysis on Organofunctionalized Silica Gel . ResearchGate. [Link]
-
Center for Crystallographic Research . Michigan State University. [Link]
-
Thermal Analysis Techniques for Polysilane Research . Patsnap Eureka. [Link]
-
Exsil HPLC Columns & Bulk Media - References . Exmere Ltd. [Link]
Sources
- 1. This compound | C19H18Si | CID 522714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. thescipub.com [thescipub.com]
- 6. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound CAS#: 791-29-7 [m.chemicalbook.com]
A Senior Application Scientist's Guide to the Purity Assessment of Methyltriphenylsilane by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible science. Methyltriphenylsilane (C₁₉H₁₈Si), a key organosilicon compound, is no exception. Its purity can significantly impact downstream synthetic reactions and the quality of final products. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind method development, present a detailed stability-indicating HPLC protocol, and compare its performance with orthogonal techniques such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Analytical Challenge: Understanding this compound and Its Impurities
This compound is a nonpolar, aromatic compound, soluble in many organic solvents.[1] Its purity is typically stated as ≥97%.[2] To develop a robust purity assessment method, we must first understand the potential impurities that may be present. These can be categorized as process-related impurities, arising from the synthetic route, and degradation products, which may form during storage or under stress conditions.
A common synthesis for this compound involves the Grignard reaction between chlorotriphenylsilane and a methylating agent like methylmagnesium bromide.[3] This pathway introduces several potential impurities:
-
Chlorotriphenylsilane: Unreacted starting material.
-
Triphenylsilanol: Formed from the hydrolysis of chlorotriphenylsilane or this compound.[4]
-
Hexaphenyldisilane: A potential byproduct from a Wurtz-type coupling reaction.[5]
-
Tetraphenylsilane: Can arise from impurities in the starting material or side reactions.[6]
Degradation products can be similar, with hydrolysis to triphenylsilanol being a primary concern. A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from all these potential impurities and any new degradants formed under stress.[7][8]
Strategic Approach to Method Development
The selection of an appropriate analytical technique is dictated by the physicochemical properties of the analyte and its potential impurities.
Sources
- 1. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 2. [Studies on the retention mechanism of N-methylaniline bonded silica for high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. glsciencesinc.com [glsciencesinc.com]
Safety Operating Guide
A Guide to the Responsible Disposal of Methyltriphenylsilane
As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a framework for thinking about chemical waste management. The proper disposal of any laboratory chemical is grounded in a thorough understanding of its intrinsic properties and potential hazards. For methyltriphenylsilane (C₁₉H₁₈Si), the guiding principle is precautionary waste management . Due to a significant lack of comprehensive toxicological and ecological data, we must handle its disposal with the caution afforded to potentially hazardous substances, ensuring containment and complete destruction via certified means.
This guide provides the essential safety and logistical information for the proper disposal of this compound, rooted in established chemical safety principles and regulatory standards.
Core Principle: Disposal Based on Chemical Stability and Incomplete Hazard Data
Unlike many organosilanes used as coupling agents, which feature hydrolyzable groups (like alkoxy or chloro groups), this compound possesses stable silicon-carbon bonds. Data indicates it has no reaction with water under neutral conditions.[1] This stability is a critical factor in its disposal; it means that aqueous hydrolysis as a pretreatment step is neither necessary nor effective.
The primary disposal pathway is therefore dictated by its nature as a solid organic compound. The most effective and environmentally responsible method is high-temperature incineration by a licensed chemical waste management facility.[2] This process ensures the complete breakdown of the molecule into its mineral components, primarily silicon dioxide (SiO₂), carbon dioxide (CO₂), and water.[3]
Hazard Assessment and Characterization
Before disposal, a clear understanding of the compound's known properties is essential. While comprehensive hazard data is lacking, key physical and chemical characteristics inform our approach.
| Property | Value | Source |
| CAS Number | 791-29-7 | [4][5] |
| Molecular Formula | C₁₉H₁₈Si | [4] |
| Molecular Weight | 274.4 g/mol | [4] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 67-69 °C | [1][5] |
| Hydrolytic Sensitivity | No reaction with water under neutral conditions | [1] |
| Incompatibilities | Strong oxidizing agents | [3] |
| Toxicity Data | No data available for acute toxicity, skin/eye irritation, carcinogenicity, or environmental fate | [2] |
The absence of toxicity data necessitates that this compound be handled as a hazardous waste by default. This aligns with the Resource Conservation and Recovery Act (RCRA) guidelines, where a chemical waste generator is responsible for determining if a waste is hazardous.[6]
Waste Segregation and Containment: The First Line of Defense
Proper segregation is paramount to prevent accidental reactions in the waste stream. The chemical stability of this compound simplifies this, but strict protocols must be followed.
Key Segregation Criteria:
-
Waste Type: Solid Waste. Do not mix with liquid waste streams.
-
Chemical Family: Non-halogenated Organics.
-
Incompatibilities: Keep separate from strong oxidizing agents (e.g., nitrates, perchlorates, peroxides).[3]
The logical flow for waste management, from generation to disposal, is outlined in the workflow diagram below. This process ensures safety and regulatory compliance at each step.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol for this compound Waste
This protocol provides a direct, procedural guide for laboratory personnel.
1. Personal Protective Equipment (PPE) Confirmation:
- Before handling waste, ensure proper PPE is worn: safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
2. Waste Container Preparation:
- Select a designated solid waste container made of a compatible material, such as a high-density polyethylene (HDPE) pail or a properly lined drum.
- The container must be in good condition with a secure, sealable lid.
- Affix a hazardous waste label to the container. Fill in all required information:
- Generator Name and Contact Information
- Accumulation Start Date (The date the first piece of waste is added)
- Chemical Contents: Write "this compound Waste". Do not use abbreviations. List any other components if it is a mixture.
- Hazards: Check boxes for "Solid" and "Toxic" (as a precaution due to lack of data).
3. Waste Collection:
- Place all solid waste contaminated with this compound directly into the prepared container. This includes:
- Unused or residual solid this compound.
- Contaminated weighing papers, gloves, and paper towels.
- Empty product containers (these should be triple-rinsed with a suitable organic solvent like toluene or acetone; the solvent rinsate must be collected as hazardous liquid waste in a separate, appropriate container).
- Keep the waste container closed at all times except when adding waste.
4. Storage in a Satellite Accumulation Area (SAA):
- Store the sealed waste container in a designated SAA that is at or near the point of waste generation.
- Ensure the SAA is away from sources of ignition and physically segregated from incompatible materials, especially strong oxidizers.
5. Arranging for Final Disposal:
- Once the container is full or reaches the institutional time limit for SAAs, contact your facility's Environmental Health & Safety (EHS) department to schedule a pickup.
- Do not attempt to dispose of the waste down the drain or in the regular trash.[2] The final disposal must be handled by a licensed and certified hazardous waste contractor who can perform controlled incineration.
By adhering to this structured protocol, you ensure that the disposal of this compound is conducted safely, in full regulatory compliance, and with a commitment to environmental stewardship, reinforcing the trust that is foundational to our scientific community.
References
-
This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Chemwatch GHS SDS in English (European) 29978 - TRIMETHOXYMETHYLSILANE. SD Fine-Chem. Available at: [Link]
-
This compound. CAS Common Chemistry, American Chemical Society. Available at: [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
